2'-Methyl-2-phenylacetophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEJVJMHRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425049 | |
| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16216-13-0 | |
| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Methylacetophenone (CAS 577-16-2)
Introduction
This technical guide provides a comprehensive overview of 2'-Methylacetophenone, a significant aromatic ketone with the CAS number 577-16-2. It is important to note a potential discrepancy in the nomenclature, as the requested topic "2'-Methyl-2-phenylacetophenone" does not correspond to the provided CAS number. This document will focus on the properties and applications of the compound definitively identified by CAS 577-16-2, which is 2'-Methylacetophenone. This compound is a valuable intermediate in various fields, including pharmaceuticals, fragrances, and agrochemicals.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical and physical characteristics, spectroscopic profile, synthesis, and safety protocols.
Chemical and Physical Properties
2'-Methylacetophenone is a substituted acetophenone, characterized by a methyl group at the ortho position of the phenyl ring.[4] This substitution pattern influences its physical and chemical behavior. At room temperature, it exists as a clear, colorless to light yellow liquid.[2][4][5] It possesses a distinct sweet, floral aroma with nutty and honey-like undertones.[4]
Identification and Nomenclature
Physicochemical Data
The following table summarizes the key physicochemical properties of 2'-Methylacetophenone.
| Property | Value | Source(s) |
| Boiling Point | 214 °C | [1][4] |
| Density | 1.026 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.5318 | [4] |
| Flash Point | 76 °C (168.8 °F) | [4] |
| Water Solubility | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol, slightly soluble in chloroform and ethyl acetate. | [4] |
| LogP (Octanol/Water Partition Coefficient) | 2.13 | [4] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of 2'-Methylacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2'-Methylacetophenone provides distinct signals corresponding to the aromatic and aliphatic protons.
-
¹H NMR (CDCl₃, 399.65 MHz) δ (ppm): 7.66 (d), 7.34 (t), 7.23 (t), 7.21 (d), 2.54 (s, 3H, COCH₃), 2.51 (s, 3H, Ar-CH₃).[9]
The presence of two singlets around 2.5 ppm confirms the two methyl groups (acetyl and tolyl). The complex multiplet pattern between 7.21 and 7.66 ppm is characteristic of the ortho-substituted benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2'-Methylacetophenone shows characteristic absorption bands for its functional groups.
-
C=O Stretch: A strong absorption band is typically observed in the range of 1680-1690 cm⁻¹, which is characteristic of an aryl ketone.
-
C-H Stretch (Aromatic): Bands are observed above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands are observed just below 3000 cm⁻¹.
-
C-C Stretch (Aromatic): Peaks are present in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 2'-Methylacetophenone provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 134.1.[10]
Synthesis and Reactivity
Synthesis
A common method for the synthesis of 2'-Methylacetophenone is the Friedel-Crafts acylation of toluene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]
Reaction Scheme:
Caption: Friedel-Crafts acylation of toluene.
This reaction typically yields a mixture of ortho and para isomers, from which the desired 2'-Methylacetophenone can be separated.
Reactivity
The reactivity of 2'-Methylacetophenone is influenced by the steric hindrance of the ortho-methyl group. This can affect the accessibility of the acetyl group for certain reactions. For instance, in condensation reactions like the Claisen-Schmidt condensation, the steric hindrance from the ortho-methyl group can impede the formation of the enolate intermediate, leading to lower reactivity compared to unsubstituted acetophenone.[11]
Applications
2'-Methylacetophenone has a range of applications across various industries.
-
Flavors and Fragrances: It is used as a flavoring agent in foods and as a fragrance component in perfumes and cosmetics due to its pleasant aroma.[2][3][4][5][12]
-
Organic Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its ketone functionality allows for a variety of chemical transformations.
-
Research: It is utilized as a biochemical for proteomics research.[1]
Safety and Handling
Proper safety precautions are essential when handling 2'-Methylacetophenone.
Hazard Identification
-
GHS Classification: May be harmful if inhaled or in contact with skin.[12]
-
Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves and clothing.[13][14]
Handling and Storage
-
Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools and prevent electrostatic discharge.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[13]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.[13]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[13]
Experimental Workflow: General Handling Protocol
Caption: Standard protocol for handling 2'-Methylacetophenone.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved from [Link]
-
Ottokemi. (n.d.). 2′-Methylacetophenone, 98% 577-16-2 India. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Apollo Scientific. (2022).
- TCI Chemicals. (2025).
-
Future Market Report. (n.d.). 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ortho-methyl acetophenone 2-methylacetophenone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-methylphenyl)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 2′-Methylacetophenone, 98% 577-16-2 India [ottokemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]
- 4. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]
- 5. ortho-methyl acetophenone, 577-16-2 [thegoodscentscompany.com]
- 6. Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]
- 8. 2′-Methylacetophenone | CAS 577-16-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2'-Methylacetophenone(577-16-2) 1H NMR [m.chemicalbook.com]
- 10. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
physical and chemical properties of 2'-Methylacetophenone
An In-depth Technical Guide to 2'-Methylacetophenone for Researchers and Drug Development Professionals
Introduction
2'-Methylacetophenone, an aromatic ketone also known by synonyms such as 1-(o-Tolyl)ethanone and 2-Acetyltoluene, is a versatile chemical compound with significant applications in scientific research and industrial synthesis.[1][2] Identified by its CAS number 577-16-2, this compound serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals and is a valued component in the fragrance industry.[2][3] Its molecular structure, featuring a methyl group at the ortho position of the acetophenone core, imparts unique reactivity and physical properties that are of considerable interest to organic chemists and drug development professionals. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, analytical protocols, and applications of 2'-Methylacetophenone.
Part 1: Core Physicochemical Properties
2'-Methylacetophenone is a colorless to pale yellow liquid at room temperature, possessing a characteristic sweet, floral, and somewhat nutty aroma.[3][4] It is this aromatic profile that makes it a useful ingredient in the flavor and fragrance industry.[2][4] Its physical properties are well-documented and crucial for its application in various synthetic and analytical contexts.
| Property | Value |
| CAS Number | 577-16-2[1] |
| IUPAC Name | 1-(2-methylphenyl)ethanone[1] |
| Molecular Formula | C₉H₁₀O[3] |
| Molecular Weight | 134.17 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2][3][4] |
| Odor | Sweet, fruity, floral, nutty[3][4] |
| Boiling Point | 214 °C at 760 mmHg[1][2][4] |
| Density | ~1.026 g/mL at 25 °C[2][4][5] |
| Refractive Index | ~1.526 - 1.532 at 20 °C[1][4] |
| Solubility | Insoluble in water; Soluble in ethanol; Slightly soluble in Chloroform and Ethyl Acetate[3][4][6][7] |
| Flash Point | 75 - 83.3 °C (167 - 182 °F)[8][9] |
The solubility of 2'-Methylacetophenone is a critical parameter for its use in reaction chemistry and formulation. While it is practically insoluble in water, its solubility in organic solvents like ethanol makes it suitable for a wide range of organic reactions.[6][9] For precise applications, quantitative solubility determination is recommended.[6]
Part 2: Synthesis and Chemical Reactivity
The chemical behavior of 2'-Methylacetophenone is largely dictated by the interplay between its carbonyl group and the ortho-methyl substituent on the aromatic ring. This substitution pattern creates specific steric and electronic effects that influence its reactivity.[10]
Synthesis via Friedel-Crafts Acylation
The most common method for synthesizing 2'-Methylacetophenone is the Friedel-Crafts acylation of toluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution introduces the acetyl group onto the toluene ring.
Experimental Protocol: Laboratory Synthesis of 2'-Methylacetophenone
This protocol is adapted from established Friedel-Crafts acylation procedures.[11]
-
Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
Reagents: Charge the flask with anhydrous toluene and the Lewis acid catalyst (e.g., aluminum chloride).
-
Addition: Cool the mixture in an ice bath. Slowly add the acetylating agent (e.g., acetyl chloride) dropwise from the dropping funnel while stirring vigorously. Maintain a low temperature to control the reaction rate.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back down in an ice bath and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2'-Methylacetophenone.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Key Reactions in Drug Development
The structure of 2'-Methylacetophenone makes it a valuable precursor for synthesizing molecules with potential biological activity.
Claisen-Schmidt Condensation for Chalcone Synthesis: This base-catalyzed condensation reaction between an aldehyde and a ketone is a cornerstone for synthesizing chalcones, which are precursors to flavonoids and exhibit a wide range of pharmacological activities.[12] 2'-Methylacetophenone can react with various aromatic aldehydes to produce a diverse library of chalcone derivatives.[12]
Experimental Protocol: Synthesis of (E)-1-(2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one [12]
-
Dissolution: In a round-bottom flask, dissolve 2'-Methylacetophenone (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water).
-
Reaction: Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Precipitation: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of 2-3 to precipitate the solid product.
-
Isolation and Purification: Collect the crude chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.
Photochemical Reactions: The ortho-methyl group facilitates unique intramolecular photochemical reactions upon UV light absorption. These include photoenolization, where a hydrogen atom is abstracted from the methyl group by the excited carbonyl oxygen, and the Norrish Type II reaction, which involves intramolecular abstraction of a γ-hydrogen.[13] These pathways can be exploited to create complex molecular scaffolds under mild conditions.[13]
Part 3: Analytical Characterization
Accurate characterization of 2'-Methylacetophenone is essential for its use in research and as a quality control standard. Spectroscopic and chromatographic methods are routinely employed for its identification and purity assessment.
Spectroscopic Profile
The identity of 2'-Methylacetophenone can be unequivocally confirmed by its characteristic spectral data.
| Technique | Key Data Points |
| ¹H NMR | Signals around 7.66 ppm (doublet, aromatic H), 7.2-7.4 ppm (multiplet, aromatic H), 2.54 ppm (singlet, acetyl CH₃), and 2.51 ppm (singlet, aryl CH₃)[14] |
| ¹³C NMR | Signals available in databases like PubChem for full spectral analysis[1] |
| IR Spectroscopy | Characteristic C=O stretch for an aromatic ketone (~1680-1700 cm⁻¹), and C-H stretches for aromatic and methyl groups[1] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 134. Key fragment ions at m/z 119 ([M-CH₃]⁺) and 91 ([M-COCH₃]⁺)[1][14] |
Analytical Protocols
Purity Assessment by Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the standard method for determining the purity of volatile compounds like 2'-Methylacetophenone.[15]
Experimental Protocol: GC-FID Purity Analysis [15]
-
Instrumentation: Use a gas chromatograph with an FID detector and a non-polar fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Sample Preparation: Prepare a dilute solution of 2'-Methylacetophenone in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General Workflow for GC-FID Purity Analysis.
Part 4: Applications in Research and Development
The versatility of 2'-Methylacetophenone makes it a valuable compound across several industries.[16]
-
Pharmaceutical Synthesis: It serves as a key building block for more complex medicinal compounds.[2][17] Its derivatives, such as chalcones and pyrazolines, are of significant interest for their potential anticancer, antimicrobial, and anti-inflammatory properties.[12]
-
Fragrance and Flavors: Due to its pleasant aroma, it is widely used as an ingredient in perfumes, cosmetics, and food flavorings, particularly for vanilla, cherry, and nutty nuances.[3][4][9]
-
Agrochemicals: It is used as an intermediate in the synthesis of certain agrochemicals.[3]
-
Analytical Standard: As a well-characterized compound, it can be used as a certified analytical standard for the qualitative and quantitative analysis of related substances.[15]
Part 5: Safety and Handling
While 2'-Methylacetophenone has low acute toxicity, proper handling is crucial to minimize exposure and ensure laboratory safety.[3] It is classified as harmful in contact with skin and if inhaled.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18][19] Avoid contact with skin and eyes.[18] Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9][20] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[19] For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[19][20]
Conclusion
2'-Methylacetophenone is a foundational aromatic ketone with a well-defined profile of physical, chemical, and spectroscopic properties. Its strategic importance lies in its utility as a versatile intermediate for creating high-value molecules in the pharmaceutical and fragrance sectors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in drug discovery and chemical innovation.
References
-
PubChem. (2026). 2-Methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Ottokemi. (n.d.). 2′-Methylacetophenone, 98%. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). o-Acetyltoluene. Retrieved from [Link]
-
Merck. (n.d.). 2′-Methylacetophenone. Retrieved from [Link]
-
Stenutz. (n.d.). o-methylacetophenone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ortho-methyl acetophenone. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2′-Methylacetophenone. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2'-Methylacetophenone. Retrieved from [Link]
-
Exactitude Consultancy. (n.d.). 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast. Retrieved from [Link]
-
The Pherobase. (2025). NMR: 2-Methylacetophenone. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 2'-Methylacetophenone, 98%. Retrieved from [Link]
Sources
- 1. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]
- 5. 2′-Methylacetophenone, 98% 577-16-2 India [ottokemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 577-16-2 CAS MSDS (2'-Methylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ortho-methyl acetophenone, 577-16-2 [thegoodscentscompany.com]
- 9. 2'-Methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. echemi.com [echemi.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. fishersci.com [fishersci.com]
2'-Methylacetophenone molecular weight and formula
Topic: 2'-Methylacetophenone: Physicochemical Identity, Synthesis, and Pharmaceutical Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Methylacetophenone (CAS: 577-16-2) is a structural isomer of methylacetophenone characterized by the ortho-positioning of a methyl group relative to the acetyl moiety on the benzene ring. While often overshadowed by its para-isomer in bulk industrial applications, the ortho-isomer holds distinct value in medicinal chemistry as a scaffold for heterocyclic synthesis and a direct inhibitor of xanthine dehydrogenase (XDH). This guide provides a rigorous examination of its molecular properties, regioselective synthesis strategies, and validated applications in drug development.
Section 1: Physicochemical Identity & Structural Analysis
The physicochemical profile of 2'-methylacetophenone is defined by the steric interaction between the ortho-methyl group and the carbonyl functionality. This "ortho-effect" influences its reactivity, boiling point, and spectroscopic signature compared to its meta and para counterparts.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 1-(2-Methylphenyl)ethanone | Also known as o-Acetyltoluene |
| Molecular Formula | C₉H₁₀O | |
| Molecular Weight | 134.18 g/mol | Monoisotopic Mass: 134.0732 Da |
| CAS Number | 577-16-2 | |
| Appearance | Colorless to pale yellow liquid | Sweet, fruity, floral odor |
| Density | 1.026 g/mL at 25 °C | |
| Boiling Point | 214 °C | Higher than p-isomer (226°C) due to packing |
| Solubility | Ethanol, Ether, Benzene | Insoluble in water |
| Flash Point | 76 °C (Closed Cup) | Combustible Liquid (Class IIIA) |
Structural Nuance: The Ortho-Effect
Unlike 4'-methylacetophenone, where the substituents are electronically coupled but sterically isolated, 2'-methylacetophenone exhibits steric inhibition of resonance . The bulky methyl group at the C2 position forces the acetyl group to rotate slightly out of the plane of the benzene ring. This conformational twist reduces the conjugation between the carbonyl
Section 2: Synthetic Pathways & Mechanism
Synthesizing 2'-methylacetophenone presents a classic regioselectivity challenge. Standard electrophilic aromatic substitution (EAS) favors the para product due to steric hindrance at the ortho position. Therefore, high-purity applications require alternative, regioselective protocols.
Pathway A: Industrial Friedel-Crafts Acylation (The Mixture Problem)
-
Reagents: Toluene, Acetyl Chloride, AlCl₃ (Lewis Acid).
-
Mechanism: The acetyl cation (
) attacks the toluene ring. Toluene is an ortho, para-director. -
Outcome: The reaction yields a mixture typically dominated by the para-isomer (~80-90%) due to sterics. The ortho-isomer (2'-methylacetophenone) is a minor product requiring rigorous fractional distillation for isolation.
Pathway B: Organometallic Regioselective Synthesis (The Lab Standard)
To exclusively target the ortho isomer, the synthesis inverts the logic: the methyl group is already fixed in the ortho position of the starting material (o-toluoyl chloride).
-
Reagents: o-Toluoyl Chloride + Dimethylcadmium (
). -
Why Cadmium? Unlike Grignard reagents (
), organocadmium reagents are less reactive and do not attack the resulting ketone product, preventing over-alkylation to the tertiary alcohol. -
Protocol Logic:
-
Grignard Formation:
-
Transmetallation:
-
Acylation:
-
Figure 1: Comparison of the non-selective Friedel-Crafts route versus the regioselective Organocadmium route.
Section 3: Analytical Characterization
Validation of the 2'-isomer requires differentiating it from the 3' and 4' isomers.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.52 ppm (s, 3H): Acetyl methyl group (
). -
δ 2.56 ppm (s, 3H): Aryl methyl group (
). Note the downfield shift compared to toluene due to the electron-withdrawing carbonyl. -
δ 7.2–7.7 ppm (m, 4H): Aromatic protons. The proton at the 6-position (adjacent to carbonyl) often appears as a doublet around 7.7 ppm, distinct from the symmetric AA'BB' pattern of the para-isomer.
-
-
IR Spectroscopy:
-
~1680 cm⁻¹: C=O stretch. This frequency is slightly higher than typical conjugated ketones because the steric twist reduces conjugation (less single-bond character in the C=O bond).
-
Section 4: Pharmaceutical & Industrial Utility
Xanthine Dehydrogenase (XDH) Inhibition (Gout Research)
Recent pharmacological screenings have identified 2'-methylacetophenone as a competitive inhibitor of Xanthine Dehydrogenase (XDH).
-
Mechanism: XDH catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Excess uric acid leads to hyperuricemia (gout).
-
Binding: The 2'-methylacetophenone scaffold fits into the molybdenum-pterin active site of XDH. The ortho-methyl group provides hydrophobic contacts that stabilize the inhibitor-enzyme complex, blocking substrate entry.
Precursor for Heterocyclic Scaffolds
It serves as a "C2-synthon" for constructing complex heterocycles found in bioactive molecules:
-
Chalcones: Claisen-Schmidt condensation with benzaldehydes yields 2'-methylchalcones, which possess anti-inflammatory and anti-tubercular properties.
-
Indazoles: Reaction with hydrazine derivatives can cyclize to form indazoles, a core structure in many anti-cancer drugs (e.g., kinase inhibitors).
Figure 2: Pharmacological mechanism of action and synthetic utility.[1][2]
Section 5: Safety & Handling Protocols
While used as a flavoring agent (FEMA 4316), pure 2'-methylacetophenone in a research setting requires standard organic safety protocols.
-
GHS Classification:
-
H227: Combustible liquid.[3]
-
H315/H319: Causes skin and serious eye irritation.
-
-
Handling Protocol:
-
Ventilation: Always handle in a fume hood to avoid inhalation of vapors.
-
PPE: Nitrile gloves (0.11 mm thickness) provide splash protection.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound is stable but can darken upon prolonged exposure to light/air due to slow oxidation of the methyl group to a carboxylic acid or aldehyde.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone. Retrieved from [Link]
-
Frontiers in Pharmacology (2024). Potential candidates from Zanthoxyli Pericarpium for the management of hyperuricemia: Molecular docking and XDH inhibition. Retrieved from [Link]
Sources
Comprehensive Guide to the Solubility Profile of 2'-Methylacetophenone
[1]
Executive Summary
2'-Methylacetophenone (CAS: 577-16-2), also known as o-acetyltoluene, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine fragrances. Its solubility profile is a governing factor in process optimization, particularly in Grignard reactions, catalytic hydrogenations, and liquid-liquid extractions.
This guide provides a technical analysis of the compound's dissolution thermodynamics, predictive solubility parameters, and rigorous experimental protocols for solubility determination. Unlike simple solubility tables, this document focuses on the mechanistic interactions between solute and solvent, enabling researchers to make data-driven decisions in solvent selection.
Physicochemical Characterization
Understanding the solubility of 2'-methylacetophenone requires a foundational analysis of its molecular structure and physical state.
| Property | Value | Relevance to Solubility |
| Molecular Formula | C₉H₁₀O | Lipophilic hydrocarbon skeleton with a polar carbonyl group. |
| Molecular Weight | 134.18 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| Physical State (25°C) | Liquid | Miscibility is often more relevant than saturation limits. |
| Boiling Point | 214 °C | High boiling point allows for high-temperature reflux in lower-boiling solvents. |
| LogP (Octanol/Water) | ~2.1 (Experimental/Predicted) | Indicates moderate lipophilicity; preference for organic phases over aqueous. |
| Density | 1.02 - 1.03 g/mL | Similar to water, complicating phase separation if not modified by solvents. |
Solubility Profile & Mechanistic Analysis
General Solubility Behavior
As a liquid aromatic ketone, 2'-methylacetophenone exhibits miscibility or very high solubility in a wide range of organic solvents. The presence of the ortho-methyl group increases lipophilicity compared to the parent acetophenone, slightly reducing water solubility while enhancing compatibility with non-polar hydrocarbons.
Solvent Class Analysis[1]
Class A: Polar Protic Solvents (Water, Alcohols)
-
Water: Practically Insoluble. [1]
-
Mechanism: The hydrophobic effect dominates. The energy required to disrupt the hydrogen-bonding network of water is not compensated by the weak dipole-dipole interactions with the ketone carbonyl.
-
Data: Estimated solubility < 1 g/L at 25°C.
-
-
Methanol / Ethanol: Soluble / Miscible.
-
Mechanism: Alcohols can donate hydrogen bonds to the carbonyl oxygen of 2'-methylacetophenone. The alkyl chain of the alcohol interacts favorably with the aromatic ring (van der Waals forces).
-
Class B: Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMSO)
-
Ethyl Acetate / Acetone: Miscible.
-
Mechanism: Dipole-dipole interactions are strong. The absence of a hydrogen-bond donor network in the solvent removes the energetic penalty found in water. These are ideal solvents for crystallization of downstream products where 2'-methylacetophenone is a reactant.
-
Class C: Non-Polar / Chlorinated Solvents (Toluene, Hexane, DCM)
-
Toluene / Benzene: Miscible.
-
Mechanism:
- stacking interactions between the solvent's aromatic ring and the 2'-methylacetophenone ring drive high solubility.
-
-
Dichloromethane (DCM) / Chloroform: Miscible.
-
Mechanism: Excellent solvation due to polarizability and dispersion forces. Standard solvent for extraction from aqueous layers.
-
-
Hexane / Heptane: Soluble.
-
Note: While generally soluble, phase separation may occur at very low temperatures (-78°C), which is useful for cryogenic lithiation reactions.
-
Theoretical Framework: Hansen Solubility Parameters
For applications requiring precise solvent blends, Hansen Solubility Parameters (HSP) provide a predictive model. The total solubility parameter (
Estimated HSP for 2'-Methylacetophenone:
-
(Dispersion): ~18.0 MPa
(Aromatic ring dominance) -
(Polar): ~6.0 MPa
(Ketone dipole) -
(H-Bonding): ~4.5 MPa
(Weak acceptor, no donor)
Interaction Radius (
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Quantitative)
Objective: Determine the precise solubility limit in a specific solvent (e.g., for crystallization design).
Materials:
-
2'-Methylacetophenone (High Purity >98%)
-
Target Solvent (HPLC Grade)
-
Thermostatic Shaker Bath
-
0.45 µm PTFE Syringe Filters
-
UV-Vis Spectrophotometer (Detection
nm)
Workflow:
-
Preparation: Add excess 2'-methylacetophenone to 10 mL of solvent in a glass vial until a distinct separate phase (droplets) or turbidity persists.
-
Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.
-
Phase Separation: Allow the mixture to settle for 4 hours. If the solute is liquid, ensure clear phase separation (liquid-liquid equilibrium).
-
Sampling: Withdraw the saturated solvent phase (supernatant) carefully.
-
Filtration: Filter through a pre-heated 0.45 µm PTFE filter to remove micro-droplets of undissolved solute.
-
Quantification: Dilute the filtrate serially with the mobile phase and analyze via UV-Vis or HPLC. Calculate concentration using a pre-established calibration curve.[2]
Protocol B: Visual Miscibility Test (Qualitative)
Objective: Rapidly determine if the solvent is suitable for reaction medium.
-
Place 1 mL of 2'-methylacetophenone in a vial.
-
Add 1 mL of solvent. Shake.
-
Result: One phase = Miscible (50% v/v).
-
-
Add solvent to reach 10 mL total. Shake.
-
Result: One phase = Miscible (10% v/v).
-
Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow for determining solubility and selecting the appropriate analytical method.
Figure 1: Decision logic for characterizing the solubility of liquid solutes like 2'-methylacetophenone.
Applications in Synthesis & Extraction
Grignard Reactions[1]
-
Recommended Solvent: Diethyl Ether or THF (Tetrahydrofuran) .
-
Rationale: 2'-Methylacetophenone is highly soluble in ethers. Ethers coordinate with the Magnesium in the Grignard reagent, stabilizing the intermediate.
-
Warning: Avoid ethanol or water (Class A), which will quench the Grignard reagent immediately.
Liquid-Liquid Extraction (Work-up)[1]
-
Scenario: Extracting 2'-methylacetophenone from an aqueous reaction quench.
-
Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate .
-
Rationale: High partition coefficient (LogP ~2.1) ensures the ketone migrates to the organic layer. DCM is preferred if the aqueous layer is dense/saline, as DCM (d=1.33) will form the bottom layer, facilitating separation.
Safety & Handling
-
Hazard Class: Combustible Liquid (Flash Point ~76-83°C).
-
PPE: Nitrile gloves are recommended. While 2'-methylacetophenone is not highly corrosive, it acts as a solvent itself and can permeate latex.
-
Incompatibility: Strong oxidizing agents.
-
Storage: Store in a cool, dry place away from ignition sources.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone. Retrieved from [Link]
-
Yaws, C. L. (2014). Thermophysical Properties of Chemicals and Hydrocarbons. William Andrew. (Reference for general thermodynamic behavior of aromatic ketones).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for solubility parameter theory).
A Comprehensive Spectroscopic Guide to 2'-Methylacetophenone: NMR and IR Data Analysis
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 2'-methylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral features, supported by experimental protocols and data interpretation.
Introduction to 2'-Methylacetophenone
2'-Methylacetophenone, also known as o-methylacetophenone or 1-(2-methylphenyl)ethanone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1][2] It presents as a colorless to pale yellow liquid with a characteristic mild, sweet, and somewhat floral odor.[1] This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry and the manufacturing of pharmaceuticals and agrochemicals.[1][3] Accurate spectroscopic characterization is paramount for its quality control and use in further chemical transformations. This guide focuses on providing a detailed elucidation of its ¹H NMR, ¹³C NMR, and IR spectra to serve as a reliable reference.
Molecular Structure and Spectroscopic Correlation
The chemical structure of 2'-methylacetophenone is fundamental to understanding its spectroscopic data. The molecule consists of an acetyl group attached to a toluene ring at the ortho position. This substitution pattern gives rise to a unique set of signals in its NMR and IR spectra.
Caption: Molecular structure of 2'-Methylacetophenone with atom numbering for spectroscopic assignment.
Experimental Protocols: A Guideline
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of 2'-methylacetophenone (approximately 5-10 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.
-
-
Referencing: Chemical shifts are referenced internally to the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.0 ppm for ¹³C NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 2'-methylacetophenone, the spectrum can be obtained directly using the Attenuated Total Reflectance (ATR) technique, which requires only a small drop of the sample. Alternatively, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.
Spectroscopic Data and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 2'-methylacetophenone provides detailed information about the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.66 | d | 1H | Aromatic H |
| ~7.34 | t | 1H | Aromatic H |
| ~7.23 | t | 1H | Aromatic H |
| ~7.21 | d | 1H | Aromatic H |
| ~2.54 | s | 3H | Acetyl (C=O)CH₃ |
| ~2.51 | s | 3H | Ar-CH₃ |
Data sourced from ChemicalBook and other publicly available databases.[4]
Interpretation:
-
Aromatic Protons (7.21-7.66 ppm): The four protons on the benzene ring appear in the characteristic downfield region for aromatic protons. Their distinct chemical shifts and multiplicities are due to their different electronic environments and coupling with neighboring protons. The proton ortho to the acetyl group is expected to be the most deshielded and appear at the lowest field (~7.66 ppm).
-
Acetyl Protons (~2.54 ppm): The three protons of the acetyl methyl group appear as a sharp singlet. The singlet nature is due to the absence of adjacent protons to couple with. Its downfield shift compared to a typical alkyl proton is due to the deshielding effect of the adjacent carbonyl group.
-
Aromatic Methyl Protons (~2.51 ppm): The three protons of the methyl group attached to the aromatic ring also appear as a singlet. This signal is slightly upfield compared to the acetyl methyl protons.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| ~200.7 | C=O |
| ~137.4 | Quaternary Ar-C |
| ~136.7 | Quaternary Ar-C |
| ~131.0 | Aromatic CH |
| ~130.5 | Aromatic CH |
| ~128.3 | Aromatic CH |
| ~124.1 | Aromatic CH |
| ~28.5 | Acetyl (C=O)CH₃ |
| ~20.5 | Ar-CH₃ |
Data is a representative example based on available literature.[5]
Interpretation:
-
Carbonyl Carbon (~200.7 ppm): The carbon of the carbonyl group is highly deshielded and appears significantly downfield, which is characteristic of ketone carbonyls.[6][7]
-
Aromatic Carbons (124.1-137.4 ppm): The six carbons of the benzene ring appear in the typical aromatic region. The two quaternary carbons (attached to the acetyl and methyl groups) are distinguishable from the four protonated aromatic carbons.
-
Methyl Carbons (~20.5 and ~28.5 ppm): The two methyl carbons appear in the upfield region of the spectrum. The acetyl methyl carbon is slightly more deshielded than the aromatic methyl carbon due to the proximity of the electronegative oxygen atom.
Infrared (IR) Spectrum Analysis
The IR spectrum is instrumental in identifying the functional groups present in 2'-methylacetophenone.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (CH₃) |
| ~1685 | C=O stretch | Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~760 | C-H bend | Ortho-disubstituted aromatic |
Note: These are typical ranges and the exact peak positions can be found on the spectrum for 2'-methylacetophenone.
Interpretation:
-
C-H Stretching Vibrations: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl groups.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption peak around 1685 cm⁻¹ is a definitive indicator of the ketone functional group. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-H Bending Vibration: The strong peak around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring, providing crucial information about the substitution pattern.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 2'-methylacetophenone is a synergistic process involving the integration of data from multiple spectroscopic techniques.
Caption: Workflow illustrating the integration of IR, ¹H NMR, and ¹³C NMR data for the structural elucidation of 2'-Methylacetophenone.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint of 2'-methylacetophenone. The ¹H NMR spectrum clearly resolves the aromatic and methyl protons, while the ¹³C NMR spectrum identifies all nine unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon. The IR spectrum confirms the presence of the key functional groups: the ketone carbonyl, the aromatic ring, and the methyl groups, as well as the ortho-substitution pattern. This detailed spectroscopic analysis serves as an essential reference for researchers and professionals, ensuring the identity and purity of 2'-methylacetophenone in scientific and industrial applications.
References
-
PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chegg. (2020, September 28). Solved 2-Methylacetophenone Infrared Spectrum. Retrieved from [Link]
-
Chegg. (2020, June 2). Solved 1H NMR Common Name: 2-Methylacetophenone. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-Hydroxy-5'-methylacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dimethylacetophenone. Retrieved from [Link]
-
SpectraBase. (n.d.). 2',4'-Dimethylacetophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Electronic Supplementary Information for Green Chemistry. Retrieved from [Link]
-
The Pherobase. (2025, July 15). NMR: 2-Methylacetophenone. Retrieved from [Link]
-
Unknown. (n.d.). A BIT ABOUT 13C NMR. Retrieved from [Link]
-
Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
-
ATB. (n.d.). o-Methylacetophenone. Retrieved from [Link]
-
MDPI. (2025, August 29). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2′-Methylacetophenone | CAS 577-16-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. treenablythe.weebly.com [treenablythe.weebly.com]
- 7. scribd.com [scribd.com]
natural occurrence of acetophenone derivatives
An In-depth Technical Guide to the Natural Occurrence of Acetophenone Derivatives
Abstract
Acetophenone and its derivatives constitute a significant class of naturally occurring phenolic compounds, characterized by a C6-C2 skeleton. Ubiquitously found in the biological world, from plants and fungi to insects and mammals, these molecules play pivotal roles in ecological interactions and exhibit a vast spectrum of pharmacological activities. Their functions range from acting as defense compounds in plants to serving as crucial semiochemicals in insect communication. For drug development professionals, the diverse bioactivities—including anti-inflammatory, antimicrobial, cytotoxic, and antioxidant properties—make them attractive scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the biosynthesis of acetophenone derivatives, their distribution across various natural sources, their ecological significance, and detailed methodologies for their extraction and analysis. We synthesize current knowledge to provide a technical resource for researchers aiming to explore and harness the potential of these versatile natural products.
The Biosynthetic Engine: From Primary Metabolism to Specialized Ketones
The journey of an acetophenone derivative begins deep within the primary metabolism of an organism, primarily originating from the shikimate pathway, a conserved route for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[1][2][3]
Core Pathway: The Shikimate to β-Oxidative Route
The biosynthesis of the core acetophenone structure is a multi-step enzymatic process that channels precursors from primary metabolism into the specialized phenylpropanoid pathway.
-
Formation of L-Phenylalanine: The process initiates with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), which enters the shikimate pathway . This pathway culminates in the production of chorismate, the final common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1]
-
Entry into Phenylpropanoid Metabolism: The enzyme Phenylalanine Ammonia-Lyase (PAL) is a critical gatekeeper, catalyzing the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1][2][3] This step diverts the aromatic precursor from protein synthesis into the vast world of secondary phenolic compounds.
-
β-Oxidative Chain Shortening: In a pathway analogous to fatty acid degradation, the three-carbon side chain of trans-cinnamic acid is shortened by two carbons.[1][2] This β-oxidative process involves hydration and oxidation steps to form a β-keto acid, which is then cleaved to yield the acetyl group attached to the phenyl ring, forming the basic acetophenone skeleton.[2] This pathway has been elucidated in fungi like Bjerkandera adusta and in the flowers of tea plants (Camellia sinensis).[2]
Diversification and Maturation
The core acetophenone structure is a scaffold that undergoes extensive enzymatic modification, leading to the vast diversity of derivatives found in nature. Key modifications include:
-
Hydroxylation and Methylation: Cytochrome P450 monooxygenases and methyltransferases introduce hydroxyl and methoxy groups at various positions on the aromatic ring, significantly altering the molecule's polarity and biological activity.
-
Prenylation: The attachment of isoprene units (prenyl groups) to the aromatic ring is a common modification, often enhancing the lipophilicity and membrane-interacting capabilities of the molecule. Franklinone, a prenylated acetophenone from Bosistoa euodiformis, is a classic example.[4]
-
Glycosylation: In many plants, acetophenone derivatives are stored as inactive, water-soluble glycosides.[1] This process, catalyzed by UDP-sugar-dependent glycosyltransferases (UGTs), involves attaching a sugar moiety (like glucose) to a hydroxyl group.[1] This not only aids in storage and transport but also serves as a "chemical booby trap"; when plant tissue is damaged by an herbivore, specific enzymes (glycosidases) cleave the sugar, releasing the active, defensive acetophenone aglycone.[1][3]
Figure 1: Simplified biosynthetic pathway of acetophenone derivatives.
Distribution Across the Natural World
Acetophenone derivatives are remarkably widespread, having been identified in over 24 plant families, as well as in fungi, bacteria, and animals.[4][5][6] This broad distribution underscores their fundamental importance in various biological systems.
A Cornucopia in the Plant Kingdom
Plants are the most prolific producers of acetophenone derivatives.[4] These compounds are often sequestered in specialized tissues like leaves, bark, roots, and flowers. The Rutaceae family is particularly renowned for its chemical diversity, with the genera Melicope and Acronychia being principal producers, accounting for a large number of the known natural acetophenones.[4][5][6]
| Derivative Name | Plant Species | Plant Part | Noted Biological Activity/Role | Reference |
| Paeonol | Paeonia suffruticosa | Root Cortex | Anti-inflammatory, Neuroprotective | [4] |
| Apocynin | Picrorhiza kurroa | Rhizome | Anti-inflammatory, Antioxidant | [1][4] |
| Xanthoxylin | Citrus limon (infected) | Bark | Antifungal | [4] |
| Franklinone | Bosistoa euodiformis | Leaves | Prenylated derivative | [4] |
| Acrovestone | Acronychia pedunculata | - | Cytotoxic | [4] |
| Eupatofortunone | Eupatorium fortunei | - | Cytotoxic against MCF-7 & A549 cells | [4] |
Flavor, Aroma, and Food Science
Beyond their internal roles in plants, many acetophenones contribute to the sensory experience of foods and beverages. Acetophenone itself has a sweet, pungent odor often described as similar to orange blossom or jasmine.[7][8] This makes it a valuable flavor and fragrance component.[7][9] It occurs naturally in a variety of common foods.
| Food/Beverage Item | Sensory Contribution |
| Apple, Apricot, Banana | Contributes to fruity aroma profiles |
| Cauliflower | Present as a natural volatile compound |
| Beef (cooked) | Formed during cooking, contributes to aroma |
| Cheese | Part of the complex volatile profile |
| Honey | Component of floral nectar-derived aroma |
Roles in Insect and Microbial Ecology
Acetophenone derivatives are critical mediators of inter-species communication and interaction.
-
Insect Semiochemicals: These compounds can act as powerful attractants or repellents.[2][10] For example, some plant volatiles containing acetophenone can attract mosquitoes seeking nectar.[10] Conversely, many plants produce acetophenones as a defense mechanism to repel herbivorous insects.[4][5]
-
Microbial Manipulation for Disease Transmission: In a remarkable example of ecological manipulation, flaviviruses (like Dengue and Zika) can alter the skin microbiota of their hosts to increase the production of acetophenone.[2][10] This elevated acetophenone release acts as a potent attractant for Aedes mosquitoes, enhancing the probability of the virus being transmitted to new hosts.[2][10]
-
Fungal and Bacterial Production: Various fungi and bacteria are also capable of synthesizing acetophenone derivatives, where they may play roles in defense or signaling.[4][5]
Methodologies for Study: From Extraction to Identification
The successful study of natural acetophenone derivatives hinges on robust and validated protocols for their extraction from complex biological matrices and their subsequent analysis.
Extraction Protocols: Liberating the Target Molecules
The choice of extraction method depends on the physicochemical properties of the target derivatives (e.g., volatility, polarity) and the nature of the source material.
This protocol is a standard method for extracting a broad range of phenolic compounds, including non-volatile acetophenone derivatives, from plant material.[1]
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature in the dark to preserve chemical integrity. Grind the dried material into a fine powder using a mechanical grinder.
-
Maceration: Weigh 10 g of the powdered material and place it in a conical flask. Add 100 mL of 80% methanol (or ethanol).
-
Extraction: Seal the flask and place it on an orbital shaker at room temperature for 24 hours. For enhanced efficiency, sonication in an ultrasonic bath for 1 hour can be used as an alternative or supplementary step.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Storage: The resulting crude extract can be stored at -20°C for further analysis. For HPLC analysis, the extract should be reconstituted in the mobile phase and filtered through a 0.45 µm membrane filter.[1]
This method is ideal for analyzing volatile acetophenones responsible for aroma and for their role as semiochemicals.[1]
-
Sample Preparation: Place a small amount of the fresh or dried sample (e.g., 1 g of flower petals, 2 mL of fruit juice) into a 20 mL headspace vial.
-
Adsorption: Seal the vial. Expose a SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating) to the headspace above the sample. Gently heat the vial (e.g., to 40-60°C) for a set period (e.g., 30 minutes) to facilitate the release of volatiles and their adsorption onto the fiber.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph (GC), where the adsorbed analytes are thermally desorbed onto the GC column for analysis.
Analytical Protocols: Identification and Quantification
Chromatographic techniques coupled with mass spectrometry are the gold standard for the analysis of acetophenone derivatives.
-
Chromatographic System:
-
Column: Use a capillary column suitable for volatile compounds, such as a CP-WAX 52 CB (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[1]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Oven Program: Implement a temperature gradient to separate compounds based on boiling point. A typical program might be: start at 60°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 10 min.
-
Injection: Inject the sample via HS-SPME thermal desorption or direct liquid injection of a solvent extract.
-
Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.
-
Identification: Identify acetophenone derivatives by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley).[1]
-
Chromatographic System:
-
Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Employ a gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile or Methanol with 0.1% formic acid. A typical gradient could be: 10% B to 90% B over 40 minutes.
-
Flow Rate: Maintain a constant flow rate, typically 1.0 mL/min.
-
-
Detection: Use a Diode Array Detector (DAD) or a UV detector set at a wavelength appropriate for phenolic compounds (e.g., 254 nm, 280 nm, or 320 nm).
-
Standard Preparation: Prepare stock solutions of target acetophenone derivatives in methanol and create a series of dilutions to generate a calibration curve for quantification.[1]
-
Analysis: Inject a known volume (e.g., 10 µL) of the filtered sample extract and standards.
-
Identification and Quantification: Identify peaks by comparing their retention times and UV spectra with those of authentic standards. Quantify the compounds by comparing their peak areas with the standard calibration curve.[1]
Figure 2: General experimental workflow for the extraction and analysis of acetophenone derivatives.
Conclusion and Future Perspectives
The study of naturally occurring acetophenone derivatives offers a rich field of scientific inquiry. Their biosynthesis is a testament to the efficiency of metabolic evolution, channeling simple precursors into a diverse arsenal of bioactive molecules. Their widespread distribution and varied ecological roles highlight their importance in shaping ecosystems. For drug development and applied sciences, these compounds are more than just natural curiosities; they are validated starting points for creating new medicines, eco-friendly pesticides, and high-value flavor and fragrance ingredients.[4][5]
Future research should focus on discovering novel derivatives from unexplored biological niches, elucidating the specific enzymatic machinery responsible for their incredible diversity, and exploring their pharmacological potential through advanced screening and mechanistic studies. The application of metabolic engineering and synthetic biology approaches holds the promise of sustainably producing high-value acetophenone derivatives, ensuring a steady supply for pharmaceutical and industrial applications.
References
-
Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. Available at: [Link]
-
Ahmadpourmir, H., Attar, H., Asili, J., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available at: [Link]
-
Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling Across Life Sciences with Acetophenone. Encyclopedia MDPI. Available at: [Link]
-
Conagen. (2024). Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applications. Conagen. Available at: [Link]
-
Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Available at: [Link]
-
Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. Available at: [Link]
-
Veeprho Pharmaceuticals. (n.d.). Acetophenone Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]
-
Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. Available at: [Link]
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available at: [Link]
-
Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. ResearchGate. Available at: [Link]
-
Betterchemtech. (2020). Application of Acetophenone in flavors and fragrances. Betterchemtech. Available at: [Link]
-
Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Acetophenone. Wikipedia. Available at: [Link]
-
Vedantu. (n.d.). Acetophenone: Properties, Structure & Important Uses Explained. Vedantu. Available at: [Link]
-
Kloetzer, L., Galaction, A. I., & Cascaval, D. (2016). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. UCL Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Structures and opposite bioeffects of acetophenone (1) and its... ResearchGate. Available at: [Link]
-
Science.gov. (n.d.). acetophenone: Topics by Science.gov. Science.gov. Available at: [Link]
-
Nishida, R. (2014). Chemical ecology of insect–plant interactions: ecological significance of plant secondary metabolites. Taylor & Francis Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions | MDPI [mdpi.com]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Acetophenone?_Chemicalbook [chemicalbook.com]
- 8. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 9. flavorfrenzy.com [flavorfrenzy.com]
- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
2'-Methylacetophenone as a Fungal Metabolite: From Biosynthesis to Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Fungi produce a vast and diverse arsenal of secondary metabolites, many of which are volatile organic compounds (VOCs) that mediate critical ecological interactions. Among these is 2'-Methylacetophenone, a methylated aromatic ketone recognized as a fungal metabolite.[1] This technical guide provides a comprehensive overview of 2'-Methylacetophenone, synthesizing current knowledge on its putative biosynthetic origins, documented biological activities of closely related analogs, and its potential applications in agriculture and pharmacology. We will explore its role within the broader context of fungal VOCs, detail robust methodologies for its isolation and analysis, and present a forward-looking perspective on its utility as both a biocontrol agent and a scaffold for novel drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the capabilities of this intriguing fungal natural product.
The Landscape of Fungal Volatile Organic Compounds (VOCs)
Fungi release a complex mixture of VOCs into their environment, including alcohols, esters, ketones, and terpenoids.[2][3] These compounds are not mere metabolic byproducts but are functional agents that play crucial roles in fungal survival, communication, and interaction with other organisms.[2] Endophytic fungi, which reside within plant tissues without causing disease, are particularly prolific producers of bioactive VOCs.[3][4] These metabolites can protect the host plant from pathogens and herbivores, demonstrating the intricate symbiotic relationships that have evolved.[4] The genus Muscodor, for instance, is well-documented for producing potent volatile antimicrobials, a practice termed "mycofumigation" that has significant potential in agriculture for controlling post-harvest diseases.[3][5][6] The study of individual VOCs like 2'-Methylacetophenone is essential to deconstruct these complex interactions and harness their specific biological effects.
Profile of 2'-Methylacetophenone
Chemical and Physical Properties
2'-Methylacetophenone, also known as 1-(o-tolyl)ethanone or 2-acetyltoluene, is an aromatic ketone with a distinct chemical structure.[1] Its physical properties allow it to readily volatilize, facilitating its function as an airborne signaling or defense molecule.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| IUPAC Name | 1-(2-methylphenyl)ethanone | [1] |
| CAS Number | 577-16-2 | [1] |
Known Fungal Producers
While 2'-Methylacetophenone is categorized as a fungal metabolite, specific fungal species that produce it as a major volatile component are not yet extensively documented in publicly available literature.[1] However, the biosynthesis of its parent compound, acetophenone, has been studied in fungi such as Bjerkandera adusta, suggesting that the metabolic machinery for producing this class of compounds exists within the fungal kingdom.[7] Furthermore, diverse endophytic and xylariaceous fungi, including the prominent VOC-producing genus Muscodor, are known to generate a wide array of ketones and other volatiles, creating a strong rationale for investigating such species as potential sources of 2'-Methylacetophenone.[4][5]
Putative Biosynthesis of 2'-Methylacetophenone in Fungi
The precise enzymatic pathway for 2'-Methylacetophenone biosynthesis in fungi has not been fully elucidated. However, based on studies of acetophenone synthesis in the fungus Bjerkandera adusta, a putative pathway can be proposed, originating from the shikimate pathway.[7]
This proposed pathway involves two main stages:
-
Formation of the Acetophenone Backbone: The amino acid L-phenylalanine is converted to trans-cinnamic acid. This molecule then enters a β-oxidative pathway, analogous to fatty acid oxidation, which ultimately yields the acetophenone core.[7]
-
Aromatic Ring Methylation: The acetophenone core is then likely modified by a methyltransferase enzyme, which adds a methyl group at the ortho- (2') position of the aromatic ring to produce 2'-Methylacetophenone.
The regulation of secondary metabolite biosynthesis in fungi is highly complex, often involving gene clusters that are transcriptionally controlled by epigenetic factors like histone deacetylation.[8]
Biological Activities and Ecological Significance
While direct bioactivity data for 2'-Methylacetophenone is limited, studies on closely related methylated acetophenones provide strong, quantifiable evidence of their potential as phytotoxic and antifungal agents.
Phytotoxic Effects
Phytotoxicity refers to the detrimental effect of a chemical compound on plant growth, which can manifest as inhibited germination, stunted growth, or chlorosis.[9][10] Acetophenone derivatives have been identified as potent phytotoxic agents, suggesting their ecological role in allelopathy—a biological phenomenon where an organism produces biochemicals that influence the growth and survival of others.[11][12]
| Compound | Target Species | Bioassay | Endpoint | Result (IC₅₀) | Reference |
| 4'-Methylacetophenone | Lactuca sativa (Lettuce) | Germination on paper | Germination Rate | 0.4 mM | [11][12] |
| Propiophenone | Lactuca sativa (Lettuce) | Seedling growth on paper | Hypocotyl Size | 0.1 mM | [11] |
| 2',4'-Dimethylacetophenone | Lactuca sativa (Lettuce) | Seedling growth on paper | Radicle Growth | Significant inhibition at >0.5 mM | [13] |
| 2',4'-Dimethylacetophenone | Allium cepa (Onion) | Seedling growth in soil | Radicle & Hypocotyl Growth | Significant inhibition at all concentrations | [11] |
These findings highlight the potential of 2'-Methylacetophenone as a natural herbicide or a lead compound for the development of new weed management solutions.[11]
Antimicrobial and Antifungal Properties
Acetophenones isolated from natural sources, including plants and fungi, and their synthetic derivatives exhibit a broad range of antimicrobial activities.[14][15] This suggests a primary ecological function of defense against competing microorganisms.
| Compound Derivative | Target Organism | Result (MIC or IC₅₀) | Reference |
| 2,4-dihydroxy-5-methylacetophenone (isopropyl ketone deriv.) | Botrytis cinerea | IC₅₀ = 17.28 µg/mL | [16] |
| 2,4-dihydroxy-5-methylacetophenone (isopropyl ketone deriv.) | Alternaria solani | IC₅₀ = 32.32 µg/mL | [16] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) | Candida albicans | MIC = 0.31 mg/mL | [17] |
The demonstrated efficacy of these related structures against plant and human fungal pathogens makes 2'-Methylacetophenone a molecule of interest for drug development, particularly as a scaffold for synthesizing novel antifungal agents.[16][18]
Methodologies for Isolation and Analysis
The investigation of 2'-Methylacetophenone as a fungal metabolite requires robust and sensitive analytical techniques to capture and identify this volatile compound from complex biological matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Fungal Culturing and VOC Collection Protocol
This protocol provides a representative workflow for the isolation and analysis of VOCs from a fungal culture.
1. Fungal Inoculation and Growth: a. Prepare Potato Dextrose Agar (PDA) plates. b. Inoculate the center of the PDA plates with a mycelial plug of the fungus of interest. c. Seal the plates with parafilm and incubate at 25°C for 7-14 days, or until sufficient mycelial growth is observed. Prepare an uninoculated PDA plate as a control.
2. Volatile Organic Compound (VOC) Collection: a. Utilize Headspace Solid-Phase Microextraction (HS-SPME) for efficient VOC capture. b. Gently open the cultured plate in a clean environment. c. Insert an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) through a small opening in the lid, positioning it above the fungal colony without touching it. d. Expose the fiber for a defined period (e.g., 30-60 minutes) at room temperature to allow for the adsorption of headspace volatiles.
3. GC-MS Analysis: a. Immediately after sampling, desorb the SPME fiber in the heated injection port of the GC-MS system. b. Instrumentation: Gas chromatograph with a Mass Spectrometer detector. c. Injector Temperature: 250 °C. d. Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Oven Temperature Program: i. Initial temperature: 40 °C, hold for 2 minutes. ii. Ramp: Increase at 5 °C/min to 250 °C. iii. Hold at 250 °C for 5 minutes. g. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
4. Data Analysis: a. Identify 2'-Methylacetophenone by comparing its mass spectrum and retention time with those of an authentic chemical standard. b. Utilize spectral libraries (e.g., NIST) for tentative identification of other co-eluting VOCs.
Applications and Future Directions in Drug Development
The biological activities associated with the acetophenone scaffold position 2'-Methylacetophenone as a compound with significant translational potential.
2'-Methylacetophenone as a Biocontrol Agent
The demonstrated phytotoxicity of methylated acetophenones makes them attractive candidates for the development of bioherbicides.[11][12] As a natural product, 2'-Methylacetophenone could offer a more biodegradable and potentially safer alternative to synthetic herbicides, aligning with the growing demand for sustainable agricultural practices. Further research should focus on its spectrum of activity against common weeds, its environmental fate, and formulation optimization to enhance its efficacy and stability.
Synthetic Derivatives and Pharmacological Potential
2'-Methylacetophenone serves as a valuable chemical building block.[19] Its structure can be readily modified through organic synthesis to create libraries of novel compounds. The Claisen-Schmidt condensation, for example, can be used to synthesize chalcone derivatives from 2'-Methylacetophenone, a class of compounds known for their broad pharmacological activities, including anticancer and antimicrobial effects.[19] The future of 2'-Methylacetophenone in drug development lies in its use as a scaffold to generate derivatives with improved potency, selectivity, and pharmacokinetic properties against fungal pathogens and other therapeutic targets.
Conclusion
2'-Methylacetophenone represents a compelling example of a fungal secondary metabolite with untapped potential. While its direct role and production by specific fungal species require deeper investigation, the available evidence strongly suggests its involvement in critical ecological interactions through its inherent bioactivity. The phytotoxic and antifungal properties exhibited by its close chemical relatives provide a solid foundation for its exploration in two key areas: as a nature-derived lead for sustainable agricultural products and as a versatile chemical scaffold for the synthesis of new-generation pharmaceuticals. The methodologies outlined in this guide provide a clear path for researchers to isolate, identify, and quantify this metabolite, paving the way for future studies that will undoubtedly uncover new applications for this fascinating fungal VOC.
References
-
Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI. [Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. National Center for Biotechnology Information (PMC). [Link]
-
2-Methylacetophenone. PubChem. [Link]
-
Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. ResearchGate. [Link]
-
Industrial production of acetophenone and its applications. ResearchGate. [Link]
-
Volatile Antimicrobials From Muscodor Crispans, a Novel Endophytic Fungus. PubMed. [Link]
-
Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. PubMed. [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. National Center for Biotechnology Information (PMC). [Link]
-
A review of bioactive compounds produced by endophytic fungi associated with medicinal plants. SciELO. [Link]
-
New endophytic isolates of Muscodor albus, a volatile-antibiotic-producing fungus. ResearchGate. [Link]
-
The Future Products: Endophytic Fungal Metabolites. Hilaris Publisher. [Link]
-
Minimum inhibitory concentration (MIC) of the acetophenones against the... ResearchGate. [Link]
-
Identification and characterization of new Muscodor endophytes from gramineous plants in Xishuangbanna, China. National Center for Biotechnology Information (PMC). [Link]
-
Scheme 3. Proposed sequence for oxidation of the acetophenone 6 with A. terreus. ResearchGate. [Link]
-
Cytotoxic and Antifungal Activity of Chalcones Synthesized from Natural Acetophenone Isolated from Croton anisodontus. Sociedade Brasileira de Química (SBQ). [Link]
-
Phytotoxicity. Landscape IPM. [Link]
-
Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]
-
Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. [Link]
-
Factsheet - Phytotoxic, phytotoxicity. University of Hawaii. [Link]
-
Mycotoxins: Producing Fungi and Mechanisms of Phytotoxicity. MDPI. [Link]
-
Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. National Center for Biotechnology Information (PMC). [Link]
-
Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review. MDPI. [Link]
-
Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repositorio.ufmg.br [repositorio.ufmg.br]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Identification and characterization of new Muscodor endophytes from gramineous plants in Xishuangbanna, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volatile antimicrobials from Muscodor crispans, a novel endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]
- 9. landscapeipm.tamu.edu [landscapeipm.tamu.edu]
- 10. Factsheet - Phytotoxic, phytotoxicity [ctahr.hawaii.edu]
- 11. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 18. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Claisen-Schmidt Condensation Protocol with 2'-Methylacetophenone
Abstract & Core Directive
This guide details the optimized protocol for the Claisen-Schmidt condensation of 2'-Methylacetophenone with aromatic aldehydes to synthesize 2'-methyl-substituted chalcones. Unlike standard acetophenone condensations, the ortho-methyl group introduces significant steric hindrance, twisting the carbonyl group out of planarity and impeding enolate formation.[1] This protocol addresses these kinetic barriers through optimized base concentration and thermodynamic control, ensuring high yields (>80%) and minimizing side reactions like Cannizzaro disproportionation.
Mechanistic Insight: The Steric Challenge
The reaction follows a base-catalyzed Cross-Aldol Condensation mechanism.[2] However, the 2'-methyl group creates a specific "ortho-effect" that necessitates modified conditions compared to unsubstituted acetophenone.
The Ortho-Effect Explained
-
Steric Inhibition of Resonance: The bulky 2'-methyl group forces the carbonyl group to rotate slightly out of the plane of the benzene ring to relieve steric strain. This reduces the electrophilicity of the carbonyl carbon and destabilizes the planar transition state required for resonance stabilization of the enolate.
-
Kinetic Blocking: The methyl group physically shields the
-protons, slowing down the initial deprotonation step by the base. -
Thermodynamic Equilibrium: The retro-aldol step is more favorable due to the crowding in the intermediate aldol adduct. Therefore, the dehydration step (E1cB) must be driven to completion to lock the product in the conjugated chalcone form.
Reaction Pathway Diagram[3]
Caption: Kinetic pathway of the Claisen-Schmidt condensation highlighting the rate-limiting deprotonation and the irreversible dehydration step.
Experimental Protocol
Two methods are provided: Method A (Solution Phase) is the standard for purity and scale-up, while Method B (Solvent-Free Mechanochemistry) is recommended for rapid screening or when solubility is an issue.
Materials & Equipment
-
Substrate: 2'-Methylacetophenone (Purity >98%)
-
Electrophile: Benzaldehyde (or substituted derivative; freshly distilled recommended)
-
Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Solvent: Ethanol (95% or absolute)[3]
-
Equipment: Magnetic stirrer, ice bath, vacuum filtration setup, pH paper.
Method A: Solution-Phase Synthesis (Standard)
This method uses a higher concentration of base and ethanol to solubilize the hindered ketone and drive the equilibrium.
Step-by-Step Procedure:
-
Catalyst Preparation: Dissolve NaOH (2.5 equiv, ~1.0 g for a 10 mmol scale) in a minimum amount of water (2 mL) and dilute with Ethanol (15 mL). Cool this solution to 0–5°C in an ice bath.
-
Note: The high base equivalents are crucial to overcome the kinetic barrier of the ortho-methyl enolization.
-
-
Substrate Addition: In a separate flask, mix 2'-Methylacetophenone (10 mmol, 1.34 g) and Benzaldehyde (10 mmol, 1.06 g) in Ethanol (5 mL).
-
Reaction Initiation: Add the ketone/aldehyde mixture dropwise to the cold alkaline solution with vigorous stirring.
-
Why: Dropwise addition prevents localized hotspots and minimizes self-condensation of the aldehyde (Cannizzaro reaction).
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours .
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The product usually appears as a distinct yellow spot. If starting material persists after 24h, heat gently to 40°C for 2 hours.
-
-
Work-Up:
-
Pour the reaction mixture into crushed ice (~100 g) with stirring.
-
Acidify carefully with 10% HCl until pH ~7. This neutralizes the phenoxide/alkoxide intermediates and facilitates precipitation.
-
Observation: A yellow precipitate or oil will form. If it oils out (common with 2'-Me derivatives), scratch the glass with a rod or seed with a crystal to induce solidification.
-
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from hot Ethanol.
Method B: Solvent-Free Grinding (Green Chemistry)
Ideal for overcoming solubility issues and often provides higher yields for sterically hindered substrates by increasing effective concentration.
-
Mixing: In a clean mortar, place 2'-Methylacetophenone (10 mmol) and Benzaldehyde (10 mmol).
-
Grinding: Add solid NaOH pellets (15 mmol) directly to the mixture.
-
Reaction: Grind vigorously with a pestle for 10–20 minutes.
-
Observation: The mixture will turn yellow and become a thick paste. The heat of friction and the exothermic reaction help overcome the steric barrier.
-
-
Work-Up: Add cold water to the mortar to dissolve the inorganic salts. Filter the solid product and wash/recrystallize as in Method A.
Data Analysis & Characterization
Expected Yields & Conditions
| Parameter | Acetophenone (Standard) | 2'-Methylacetophenone (Hindered) |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Base Eq. | 1.0 – 1.5 eq | 2.0 – 2.5 eq |
| Typical Yield | 85–95% | 60–80% |
| Physical State | Solid (rapid precipitation) | Often oils out initially |
Spectroscopic Validation (NMR)
The 2'-methyl group induces specific shifts useful for validation:
-
1H NMR (CDCl3):
-
Methyl Group: Singlet at
2.3–2.5 ppm. -
Vinylic Protons: The
-unsaturated protons ( ) typically appear as doublets ( Hz, indicating trans-geometry) in the 7.4–7.8 ppm region. -
Aromatic Shift: The proton adjacent to the carbonyl (H-6') in the acetophenone ring may show a slight upfield shift compared to unsubstituted analogs due to the twisting of the ring.
-
Workflow Visualization
Caption: Operational workflow for the solution-phase synthesis of 2'-methylchalcones.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (<50%) | Incomplete enolization due to sterics. | Increase base to 3.0 eq or use Method B (Grinding). |
| Oiling Out | Product melting point depression by impurities. | Cool to -20°C overnight; scratch glass; seed with pure crystal. |
| Cannizzaro Side Product | Excess aldehyde reacting with base. | Ensure slow addition of reagents; do not exceed 40°C. |
| No Precipitation | Product too soluble in EtOH. | Evaporate 50% of solvent before pouring into ice water. |
References
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
Jetir.Org. Synthesis of Chalcones - Experimental Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
Sources
Application Notes & Protocols: Harnessing the Photochemical Reactivity of 2'-Methylacetophenone in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Methylacetophenone, an aromatic ketone, serves as a versatile and powerful building block in synthetic organic chemistry, primarily due to its distinct photochemical behavior.[1] The strategic placement of a methyl group ortho to the acetyl moiety enables specific and competing intramolecular photoreactions upon UV irradiation.[1] This guide provides an in-depth exploration of these transformations, focusing on the underlying mechanisms of photoenolization and the Norrish Type II reaction. We present detailed, field-proven protocols to leverage these reactions for the synthesis of complex molecular architectures, such as cyclobutanols and Diels-Alder adducts, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Photochemical Landscape of an ortho-Alkyl Aryl Ketone
Photochemical reactions offer unique advantages in drug discovery and development, enabling the formation of complex chemical bonds under remarkably mild conditions with high selectivity.[1] 2'-Methylacetophenone (1-(o-Tolyl)ethanone) is an exemplar of a photoactive substrate where the reaction pathway can be finely tuned.[2] Upon absorption of UV light, the carbonyl group is promoted to an excited state (singlet, S1), which typically undergoes rapid intersystem crossing (ISC) to a more stable triplet excited state (T1). From this triplet state, two primary intramolecular pathways emerge, dictated by the geometry and energetics of the excited molecule.[3]
-
Photoenolization: An intramolecular hydrogen abstraction from the ortho-methyl group leads to a transient photoenol. This species is a potent diene for cycloaddition reactions.[1][4]
-
Norrish Type II Reaction: A classic photochemical process involving the abstraction of a γ-hydrogen atom (if available on a side chain), which generates a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol or fragment into smaller molecules.[1][5][6]
Understanding the interplay between these pathways is crucial for synthetic chemists to exploit the full potential of this versatile starting material.
Core Mechanistic Pathways & Synthetic Utility
Pathway A: Photoenolization and its Application in [4+2] Cycloadditions
The most characteristic photoreaction of 2'-methylacetophenone is photoenolization. Upon excitation, the carbonyl oxygen in its triplet state abstracts a hydrogen atom from the adjacent ortho-methyl group. This process is exceptionally facile, with computational studies indicating a very low activation barrier on the triplet potential energy surface.[4][7]
The result is the formation of a highly reactive, transient ortho-quinodimethane-type photoenol.[1] While this enol will eventually revert to the starting ketone (reketonization), it can be efficiently trapped in situ by a suitable dienophile, such as maleic anhydride or other electron-deficient alkenes. This trapping constitutes a photo-enolization/Diels-Alder reaction, providing a powerful method for constructing complex polycyclic systems.[4] The significant gain in aromaticity in the transition state makes this photoenol a more efficient diene than many traditional counterparts.[7]
Caption: Photoenolization pathway of 2'-methylacetophenone and subsequent trapping.
Pathway B: The Norrish Type II Reaction
For derivatives of 2'-methylacetophenone bearing an alkyl chain of at least three carbons, the Norrish Type II reaction becomes a competing pathway.[5][6] This process involves the intramolecular abstraction of a hydrogen atom from the γ-carbon of the side chain by the excited carbonyl oxygen.[8] This generates a 1,4-biradical intermediate, which has two primary fates:
-
Cyclization (Yang-Norrish Reaction): The biradical can cyclize to form a substituted cyclobutanol.[1][5] This is a powerful method for synthesizing four-membered rings, which are valuable motifs in medicinal chemistry.[9][10]
-
Cleavage (Fragmentation): The biradical can undergo cleavage of the α-β carbon-carbon bond to yield an alkene and an enol, which tautomerizes back to a ketone.[1][8][11]
The relative ratio of cyclization to cleavage is influenced by factors such as the substitution pattern and the conformational flexibility of the 1,4-biradical intermediate.[5][8]
Caption: Competing fates of the 1,4-biradical in the Norrish Type II reaction.
Application Protocols
Safety Precaution: All photochemical reactions should be carried out in a well-ventilated fume hood. UV radiation is harmful; always use appropriate shielding (e.g., reactor housing, UV-blocking safety glasses).
General Experimental Setup
A standard photochemical workflow is essential for reproducibility and safety.
Caption: Standard workflow for conducting preparative photochemical reactions.
Equipment and Reagents:
-
Photochemical Reactor: A Rayonet-type reactor equipped with lamps emitting in the UVA range (e.g., 300 nm or 350 nm) is suitable.[1][6]
-
Reaction Vessel: Use quartz or Pyrex tubes/flasks, as standard borosilicate glass will absorb a significant portion of the required UV radiation.[1]
-
Solvents: Anhydrous grade solvents (e.g., benzene, acetonitrile, tert-butanol) are required.[1]
-
Inert Gas: A supply of dry nitrogen or argon for degassing.[1]
Protocol 1: Photoenolization-Diels-Alder Reaction with Maleic Anhydride
This protocol details the synthesis of a polycyclic adduct via the photo-trapping of the enol intermediate generated from 2'-methylacetophenone.
Methodology:
-
Solution Preparation: In a quartz reaction vessel, dissolve 2'-methylacetophenone (1.0 eq.) and maleic anhydride (1.2 eq.) in anhydrous benzene or acetonitrile to a final substrate concentration of 0.1 M.[1]
-
Degassing: Seal the vessel with a septum and sparge the solution with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen. Oxygen is an efficient quencher of triplet excited states and will inhibit the reaction.[1]
-
Irradiation: Place the reaction vessel inside the photochemical reactor and ensure it is centered between the lamps. Begin vigorous magnetic stirring. Irradiate the solution using 300 nm lamps. Reaction times can range from 4 to 24 hours, depending on the scale and lamp intensity.[1]
-
Monitoring: Periodically take aliquots from the reaction mixture (via a syringe) and analyze by TLC or GC-MS to monitor the consumption of the starting material and the formation of the product.
-
Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the Diels-Alder adduct.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Norrish Type II Cyclization (Yang-Norrish Reaction)
This protocol is a general method for the synthesis of a cyclobutanol derivative from a substituted 2'-methylacetophenone bearing a γ-hydrogen.
Methodology:
-
Solution Preparation: Dissolve the aryl alkyl ketone substrate (1.0 eq.) in anhydrous tert-butanol or benzene to a final concentration of 0.05-0.1 M in a Pyrex reaction tube.[1]
-
Degassing: Thoroughly degas the solution with nitrogen or argon for 30 minutes.[1]
-
Irradiation: Place the sealed tube in the photochemical reactor and irradiate with 300 nm lamps while stirring.[1][6] The reaction can take several hours to a day.
-
Reaction Monitoring: Monitor the formation of the cyclobutanol product and the disappearance of the starting ketone by taking aliquots and analyzing via GC-MS.[1] This is crucial to determine the optimal reaction time and observe any potential cleavage byproducts.
-
Workup: After irradiation, transfer the solution to a round-bottom flask and concentrate the mixture under reduced pressure.[1]
-
Analysis and Purification: Analyze the crude product mixture by ¹H NMR to determine the relative ratios of products. Purify the desired cyclobutanol derivative using silica gel column chromatography.
Summary of Reactions and Data
The choice of reaction pathway is highly dependent on the substrate structure. The following table summarizes the primary photochemical outcomes for 2'-methylacetophenone and its derivatives.
| Reaction Name | Substrate Requirement | Key Intermediate | Primary Product(s) | Typical Wavelength |
| Photoenolization | ortho-methyl group | Photoenol (Diene) | Diels-Alder Adduct (with trap) | ~300 nm |
| Norrish Type II (Cyclization) | Alkyl chain with accessible γ-hydrogen | 1,4-Biradical | Cyclobutanol | ~300 nm |
| Norrish Type II (Cleavage) | Alkyl chain with accessible γ-hydrogen | 1,4-Biradical | Alkene + Ketone | ~300 nm |
| Paternò-Büchi | Alkene (intermolecular reactant) | 1,3-Biradical | Oxetane | ~300-350 nm |
The Paternò-Büchi reaction is an intermolecular process and competes with the intramolecular reactions of 2'-methylacetophenone itself. It becomes relevant when an external alkene is present in high concentration.[12][13]
Conclusion
The photochemical reactions of 2'-methylacetophenone provide a versatile platform for the synthesis of unique and complex molecular structures. By understanding the fundamental mechanistic dichotomy between photoenolization and the Norrish Type II reaction, researchers can strategically design substrates and reaction conditions to favor the desired outcome. The protocols outlined in this guide serve as a robust starting point for scientists in both academic and industrial settings to explore these powerful light-induced transformations, paving the way for novel discoveries in drug development and beyond.
References
- Application Notes and Protocols for Photochemical Reactions of 2-Methylacetophenone - Benchchem.
-
Paternò–Büchi reaction - Wikipedia. Available at: [Link]
-
Synthesis of cyclobutanols 26 and 28. Reagents and conditions:... - ResearchGate. Available at: [Link]
-
Paterno-Buechi Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of cyclobutanols - Organic Chemistry Portal. Available at: [Link]
-
Understanding Photoenolization of O‐Methyl acetophenone and its subsequent [4+2] and 1‐4 addition of its photoproduct from an aromaticity perspective - ResearchGate. Available at: [Link]
-
cyclobutene - Organic Syntheses Procedure. Available at: [Link]
-
Scheme 6. Paternò-Büchi reaction on 2-methylfuran in the synthesis of oxetanocin. - ResearchGate. Available at: [Link]
-
Understanding photoenolization of O‐methyl acetophenone, and its subsequent [4 + 2] and 1,4 addition of its photoproduct from an aromaticity perspective - R Discovery. Available at: [Link]
-
Norrish Type II Reaction 2010 | PDF | Photochemistry | Organic Chemistry - Scribd. Available at: [Link]
-
Norrish Reaction | Chem-Station Int. Ed. Available at: [Link]
-
2-Methylacetophenone | C9H10O | CID 11340 - PubChem. Available at: [Link]
- Controlled release of volatile compounds using the Norrish type II reaction - Books.
-
Norrish type-2 reaction: Basic concept, Mechanism and Examples - YouTube. Available at: [Link]
-
Photochemical Reaction and Applications in Organic Synthesis - Iris Publishers. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. Available at: [Link]
-
Cyclobutane synthesis - Organic Chemistry Portal. Available at: [Link]
-
Photochemistry - MSU chemistry. Available at: [Link]
-
The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclobutanol synthesis [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 13. Paterno-Buechi Reaction [organic-chemistry.org]
Advanced Photochemical Protocols: 2-Methylacetophenone & Norrish Type II-Initiated Photoenolization
Part 1: Executive Summary & Mechanistic Distinction
The "Norrish Type II" Nomenclature in Aromatic Systems
While the Norrish Type II reaction is classically defined by the
In 2-MAP, the ortho-methyl hydrogens function as the
Why this matters for Drug Development:
-
Scaffold Synthesis: The resulting photoenols are potent dienes for Diels-Alder reactions (PEDA), allowing the rapid construction of polycyclic drug scaffolds (e.g., tetracyclines, anthracyclines).
-
Prodrug Release: The mechanism underpins certain photo-caging strategies where light triggers the release of a bioactive payload.
-
Deuteration: The reversible enolization allows for cost-effective, site-specific deuteration of APIs using
.
Part 2: Detailed Mechanism Analysis
The reaction proceeds through a cascade of short-lived intermediates. Understanding the kinetics of these species is critical for optimizing trapping efficiency.
Step-by-Step Pathway
-
Excitation (
): Absorption of UV light (300–320 nm) promotes 2-MAP from the ground state ( ) to the excited singlet state ( ). -
Intersystem Crossing (ISC): Rapid ISC (
ps) yields the chemically reactive triplet state ( ). -
1,5-Hydrogen Shift (Norrish II Initiation): The triplet carbonyl oxygen abstracts a hydrogen from the ortho-methyl group. This is the rate-determining step for the disappearance of the triplet.
-
Kinetic Note: The triplet lifetime is extremely short (
ns) due to the proximity of the H-atom.
-
-
1,4-Biradical Formation: A triplet 1,4-biradical is formed.
-
Bifurcation:
-
Path A (Z-Enol): The biradical relaxes to the Z-xylylenol (hydroxyl group close to the methylene). This species is short-lived (
ns) and rapidly reverts to the ketone via intramolecular H-tunneling. -
Path B (E-Enol): Bond rotation in the biradical leads to the E-xylylenol. This species is long-lived (
s) because it cannot revert without re-isomerization or intermolecular proton transfer. This is the reactive species for trapping.
-
Mechanistic Visualization[2][3]
Figure 1: Photochemical pathway of 2-Methylacetophenone. The E-Enol is the primary target for synthetic applications.
Part 3: Experimental Protocols
Protocol A: Transient Absorption Spectroscopy (Validation)
Objective: Confirm the formation of the E-enol and measure its lifetime to determine the window for chemical trapping.
Materials:
-
Substrate: 2-Methylacetophenone (
purity). -
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane.
-
Gas: High-purity Argon or Nitrogen.
Procedure:
-
Sample Prep: Prepare a
M solution of 2-MAP in MeCN.-
Critical Step: The absorbance at the excitation wavelength (e.g., 308 nm) should be between 0.3 and 0.5 OD to ensure uniform excitation without inner-filter effects.
-
-
Degassing: Bubble the solution with Argon for 20 minutes.
-
Why: Oxygen is a potent triplet quencher (
). Failure to degas will quench the triplet precursor before the enol forms.
-
-
Excitation: Use a Nanosecond Laser Flash Photolysis (LFP) system (e.g., Nd:YAG 3rd harmonic at 355 nm or XeCl excimer at 308 nm).
-
Detection: Monitor transient absorbance at 390–410 nm (characteristic absorption band of the E-enol).
-
Data Analysis: Fit the decay trace to a mono-exponential function to extract the lifetime (
).
Expected Results:
| Solvent | Species Detected |
Protocol B: Preparative Photoenolization-Diels-Alder (PEDA)
Objective: Utilize the Norrish Type II-initiated enol to synthesize a drug scaffold via trapping with a dienophile.
Materials:
-
Substrate: 2-Methylacetophenone (1.0 equiv).
-
Trap (Dienophile): Maleic Anhydride or Dimethyl Fumarate (1.5 equiv).
-
Solvent: Benzene or Toluene (anhydrous).
-
Reactor: Rayonet reactor or Immersion well with Pyrex filter (
nm).
Workflow:
-
Dissolution: Dissolve 2-MAP (0.05 M) and Maleic Anhydride (0.075 M) in Benzene.
-
Note: Benzene is preferred for radical stability, but Toluene is a safer alternative.
-
-
Deoxygenation: Sparge with Nitrogen for 30 minutes in the reaction vessel. Seal with a septum.
-
Irradiation: Irradiate at 300–350 nm at ambient temperature (
C).-
Monitoring: Monitor reaction progress via TLC or GC-MS every 30 minutes. The enol is generated in situ and immediately trapped.
-
-
Completion: Irradiation is stopped when the starting ketone is consumed (typically 2–6 hours depending on lamp intensity).
-
Workup: Evaporate solvent under reduced pressure. The product is often a crystalline solid (the endo/exo adduct).
Self-Validating Checkpoint:
-
If the reaction stalls, check for oxygen leakage (yellowing of solution often indicates oxidation products).
-
If no product forms, verify the UV cutoff. Pyrex filters block light
nm, preventing unwanted side reactions while allowing the transition.
Part 4: Quantitative Data & References
Key Photochemical Parameters
The following parameters are essential for calculating reactor sizing and photon stoichiometry.
| Parameter | Value | Notes |
| Excitation Energy ( | ~73 kcal/mol | Triplet energy of 2-MAP. |
| Quantum Yield ( | Efficiency of enol formation is near unity. | |
| Quantum Yield ( | Standard Norrish II cleavage is negligible. | |
| Intersystem Crossing ( | Extremely rapid formation of triplet. | |
| H-Abstraction Rate ( | Faster than diffusion-controlled quenching. |
References
-
Scaiano, J. C., et al. (1985). A laser flash photolysis study of the mechanism of the photocyclization of alpha-chloro-ortho-methylacetophenones. Journal of the American Chemical Society.[2] Retrieved from [Link]
-
Wu, Y., et al. (2025).[3] Selectively Deoxygenative Deuteration of Aldehydes by Superwetting Porous Carbon‐Supported Palladium Catalysts. Angewandte Chemie. Retrieved from [Link]
-
Ray, A. K., et al. (2022).[4] Understanding Photoenolization of O‐Methyl acetophenone and its subsequent [4+2] and 1‐4 addition. ResearchGate. Retrieved from [Link][5]
-
Griesbeck, A. G., et al. (2005). Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination. PubMed.[6] Retrieved from [Link]
Sources
Application Notes: 2'-Methylacetophenone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2'-Methylacetophenone
2'-Methylacetophenone, also known as 2-Acetyltoluene or 1-(2-methylphenyl)ethanone, is an aromatic ketone that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] While recognized in the fragrance and flavor industry for its characteristic sweet aroma, its primary utility in research and development lies in its role as a key intermediate for constructing complex molecular architectures.[1][3] Its application spans the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1][]
The synthetic utility of 2'-Methylacetophenone stems from two key structural features: the reactive acetyl group and the substituted aromatic ring. The acetyl moiety provides a carbonyl carbon for nucleophilic attack and acidic α-protons for enolate formation, while the ortho-methyl group introduces unique steric and electronic effects that can be strategically exploited to control reaction pathways and product selectivity.[5] This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations.
Part 1: Core Reactivity and Mechanistic Considerations
A senior scientist does not merely follow a protocol; they understand the underlying principles that dictate its success. The reactivity of 2'-Methylacetophenone is fundamentally governed by the interplay between the electronic nature and the steric hindrance imparted by the ortho-methyl group.
The Decisive Influence of the Ortho-Methyl Group
-
Electronic Effects : The methyl group is weakly electron-donating via induction and hyperconjugation.[5] This slightly increases the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution. Concurrently, it marginally deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted acetophenone by donating electron density, making the carbonyl carbon less electrophilic.[5]
-
Steric Hindrance : This is the most significant factor influencing the reactivity of the acetyl group. The physical bulk of the ortho-methyl group creates a sterically congested environment around the carbonyl and the α-carbon.[6] This has two critical consequences:
-
Inhibition of Enolate Formation : The approach of a base to deprotonate the α-carbon is partially obstructed, which can slow the rate of enolate formation, a crucial step for reactions like aldol condensations.[6]
-
Hindrance of Nucleophilic Attack : The pathway for a nucleophile to attack the carbonyl carbon is more restricted, potentially requiring more forcing reaction conditions or leading to lower yields compared to its meta- or para-isomers.[5][6]
-
This steric impediment is not a liability but a feature that can be leveraged for regioselective synthesis. Understanding this property is crucial for optimizing reaction conditions and predicting outcomes.
Sources
applications of 2-Acetyltoluene in medicinal chemistry
Application Note: 2-Acetyltoluene in Medicinal Chemistry
Part 1: Introduction & Chemical Profile
2-Acetyltoluene (CAS: 577-16-2), also known as 2'-Methylacetophenone , is a specialized aromatic ketone building block. Unlike its para-isomer (used in Zolpidem synthesis), the ortho-isomer is valued in medicinal chemistry for its unique steric properties and its ability to facilitate intramolecular cyclization reactions involving the adjacent methyl group.
In drug discovery, this scaffold is a "privileged structure" precursor, serving as the starting point for three major heterocyclic classes: Isoquinolines , Indoles , and Chalcone-based therapeutics .[1]
Key Chemical Attributes
| Property | Specification | Relevance to Synthesis |
| Structure | Ortho-methyl group allows for [4+2] annulations and steric blocking. | |
| Boiling Point | 214 °C | High boiling point allows for high-temperature reflux without solvent loss. |
| Reactivity | Enolizable Ketone | Active towards Claisen-Schmidt condensation and hydrazine formation. |
| Sterics | High | The ortho-methyl group retards nucleophilic attack at the carbonyl, often requiring catalyzed conditions compared to acetophenone. |
Part 2: Strategic Applications in Drug Design
Synthesis of Isoquinoline Scaffolds (The "Killer App")
The most sophisticated application of 2-acetyltoluene is the synthesis of isoquinolines and isoquinoline N-oxides . These cores are ubiquitous in alkaloids (e.g., Papaverine) and modern PARP inhibitors.[1]
-
Mechanism: The ketone is first converted to an oxime .[2] The ortho-methyl group then undergoes C-H activation (often Rh(III)-catalyzed or oxidant-mediated) to cyclize with an alkyne or internally to form the pyridine ring fused to the benzene.
-
Medicinal Value: Isoquinoline derivatives exhibit potent antifungal, vasodilatory, and antitumor activities.[1]
Fischer Indole Synthesis
Reaction with phenylhydrazines yields 2-(2-methylphenyl)indoles .
-
Mechanism: Phenylhydrazine condenses with the ketone to form a hydrazone. Under acidic conditions (Lewis or Brønsted), this undergoes a [3,3]-sigmatropic rearrangement (Fischer Indole) to yield the indole.
-
Note: Unlike aliphatic ketones, the ortho-tolyl group remains intact at the C2 position of the indole, providing a bulky lipophilic anchor crucial for binding in hydrophobic pockets of enzymes (e.g., COX-2).
Chalcone & Pyrazoline Libraries
Claisen-Schmidt condensation with aromatic aldehydes yields 2'-methylchalcones . These are Michael acceptors that can covalently modify cysteine residues in proteins (e.g., kinases). Further reaction with hydrazine yields pyrazolines , known for anti-inflammatory and antidepressant activity.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(2-Methylphenyl)indole (Fischer Method)
Target: Creation of a lipophilic indole core.
Reagents:
-
2-Acetyltoluene (10 mmol, 1.34 g)[1]
-
Phenylhydrazine (10 mmol, 1.08 g)[1]
-
Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)
-
Acetic Acid (Solvent)[3]
Procedure:
-
Hydrazone Formation: In a 50 mL round-bottom flask, dissolve 2-acetyltoluene (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid (10 mL).
-
Reflux: Heat the mixture to 60°C for 1 hour. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the ketone.
-
Cyclization: Add ZnCl₂ (2.0 eq) or PPA (5 g). Increase temperature to 100-110°C and reflux for 3-4 hours. Note: The solution will darken significantly.
-
Quench: Cool to room temperature and pour the reaction mixture into crushed ice (100 g) with vigorous stirring.
-
Workup: A solid precipitate should form.[3][4] Filter the solid.[3][4] If oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with NaHCO₃ (sat.), brine, and dry over Na₂SO₄.[1]
-
Purification: Recrystallize from ethanol or perform column chromatography (Silica, Hexane/EtOAc gradient).
Expected Yield: 65-75% Data Interpretation: ¹H NMR should show the disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of the indole N-H broad singlet (~8-9 ppm).
Protocol B: Synthesis of Isoquinoline N-Oxides (Oxidative Cyclization)
Target: Accessing the isoquinoline core via C-H activation.[5]
Reagents:
-
2-Acetyltoluene Oxime (prepared from ketone +
) -
Alkyne (e.g., Diphenylacetylene)[1]
-
Catalyst:
(2 mol%)[1] -
Oxidant:
(20 mol%) or AgSbF₆[1] -
Solvent: t-Amyl alcohol or DCE
Procedure:
-
Oxime Prep: Reflux 2-acetyltoluene with hydroxylamine hydrochloride and NaOAc in EtOH/H₂O for 2 hours. Extract and dry to get the oxime.
-
Annulation: In a sealed tube, combine the oxime (0.2 mmol), alkyne (0.24 mmol),
(2.5 mg), and (8 mg) in t-Amyl alcohol (2 mL). -
Reaction: Heat to 100°C for 12 hours. The Rh(III) catalyst activates the ortho-C-H bond of the phenyl ring and directs cyclization with the alkyne.
-
Workup: Dilute with CH₂Cl₂, filter through a Celite pad.
-
Purification: Flash chromatography (DCM/MeOH).
Expert Insight: This route is superior to the Pomeranz-Fritsch reaction for 2-acetyltoluene because it tolerates the steric bulk of the ortho-methyl group and builds the pyridine ring onto the existing framework with high regioselectivity.
Part 4: Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways starting from 2-Acetyltoluene.
Caption: Divergent synthetic pathways transforming 2-Acetyltoluene into three distinct bioactive heterocyclic scaffolds.
Part 5: Troubleshooting & Expert Tips
-
Steric Hindrance: The ortho-methyl group significantly increases steric bulk compared to acetophenone.
-
Regioselectivity in Cyclization:
-
In the Fischer synthesis , the cyclization occurs on the phenyl ring of the hydrazine, not the 2-acetyltoluene. The 2-acetyltoluene provides the "backbone" C2-C3 carbons. Ensure you are using the correct hydrazine derivative to get the desired substitution on the indole core.
-
-
Oxime Isomers:
-
The oxime of 2-acetyltoluene exists as E and Z isomers. For Rh-catalyzed annulation, the catalyst typically facilitates interconversion, but starting with a pure isomer (recrystallized) often improves yields.
-
Part 6: References
-
Fischer Indole Synthesis Mechanism & Protocols:
-
Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401.
-
[1]
-
-
Rh(III)-Catalyzed Isoquinoline Synthesis from Oximes:
-
Guimond, N., & Fagnou, K. (2010). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization." Journal of the American Chemical Society, 132(20), 6908–6909.
-
[1]
-
-
Claisen-Schmidt Condensation of Ortho-Substituted Acetophenones:
-
Daskiewicz, J. B., et al. (1999). "Synthesis and biological activity of chalcones." Tetrahedron Letters, 40(38), 7095-7098.
-
-
Bioactivity of 2-Methylacetophenone Derivatives:
-
Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of novel pyrazoles as anti-inflammatory and antimicrobial agents." Bioorganic & Medicinal Chemistry, 18(16), 6149-6155.
-
[1]
-
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemcom.com [echemcom.com]
- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Pyrazoline Derivatives from Chalcone Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoline scaffolds are a cornerstone in medicinal chemistry, representing a class of five-membered, nitrogen-containing heterocyclic compounds with a remarkable breadth of pharmacological activities.[1][2] Their derivatives are integral to drug discovery programs, demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4][5] One of the most robust and versatile methods for synthesizing these valuable scaffolds is the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[1][6] This document provides an in-depth guide for researchers, offering detailed experimental protocols, mechanistic insights, and practical advice for the synthesis, purification, and characterization of pyrazoline derivatives. We will explore both classical and modern green chemistry approaches to empower chemists in the efficient generation of diverse chemical libraries for therapeutic screening.
The Chemical Rationale: Mechanism of Pyrazoline Formation
The synthesis of pyrazolines from chalcones is a classic example of a cyclocondensation reaction. The process is fundamentally a two-step sequence that begins with the nucleophilic attack of a hydrazine derivative onto the chalcone backbone, followed by an intramolecular cyclization to form the stable five-membered ring.
The generally accepted mechanism proceeds as follows:
-
Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the more nucleophilic nitrogen atom of the hydrazine (e.g., hydrazine hydrate or phenylhydrazine) to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.[6] This step can be catalyzed by either an acid or a base.
-
Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular nucleophilic attack where the second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon.
-
Dehydration: This cyclized intermediate then eliminates a molecule of water (dehydration) to form the stable C=N double bond within the ring, yielding the final 2-pyrazoline derivative.[7]
The choice of catalyst (acid or base) can influence reaction rates and yields. Acid catalysis, often with glacial acetic acid, protonates the carbonyl oxygen of the chalcone, rendering the carbonyl carbon more electrophilic and susceptible to attack.[1][6] Conversely, base catalysis can deprotonate the hydrazine, increasing its nucleophilicity.
Caption: Reaction mechanism for the synthesis of 2-pyrazoline derivatives.
Experimental Workflows and Protocols
The synthesis of pyrazolines is typically a two-stage process, starting with the creation of the chalcone intermediate. The general workflow is outlined below.
Caption: A standard workflow from synthesis to characterization of pyrazolines.
Protocol 1: Conventional Synthesis via Acid-Catalyzed Cyclization
This protocol details the classic and widely used method involving thermal heating under reflux.
Part A: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation) [1][8]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted aryl ketone (10 mmol) and substituted aryl aldehyde (10 mmol) in 30-40 mL of ethanol with stirring.
-
Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 5 mL of 40% NaOH) dropwise to the stirred solution.[9] Maintain the temperature below 25°C.
-
Reaction: After addition, remove the ice bath and continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate often indicates product formation.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until neutral, and dry. Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
Part B: Synthesis of Pyrazoline Derivative [1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol) in 25 mL of ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (6 mmol, 1.2 eq) or phenylhydrazine (6 mmol, 1.2 eq) to the solution. If using ethanol as a solvent, add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring for 4-8 hours.
-
Monitoring: Monitor the disappearance of the chalcone spot on TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water. A solid product will typically precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude pyrazoline by recrystallization from ethanol to obtain the final product.
Protocol 2: Green Chemistry Approach - Microwave-Assisted Synthesis
This method leverages microwave irradiation to dramatically reduce reaction times and often improve yields.[10][11]
-
Reaction Setup: In a 10 mL microwave reaction vial, place the chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) in 3-5 mL of ethanol.
-
Catalyst: Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant power (e.g., 300-600 Watts) for 2-5 minutes.[3][10] Maintain the temperature at a set point, for instance, 100°C.
-
Monitoring and Work-up: After irradiation, cool the vial to room temperature. Check for reaction completion via TLC. Pour the cooled mixture into crushed ice.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with cold water, and recrystallize from ethanol.
| Parameter | Conventional Method | Microwave-Assisted Method | Grindstone Method |
| Catalyst | Acetic Acid / NaOH | Acetic Acid | Acetic Acid (catalyst & LAG agent) |
| Solvent | Ethanol / Acetic Acid | Ethanol (or solvent-free) | Solvent-free |
| Temperature | 80-90°C (Reflux) | 100-120°C | Room Temperature (local heat) |
| Time | 4-8 hours[1] | 2-10 minutes[3][10] | 5-15 minutes[12] |
| Typical Yield | 60-85% | 80-95%[13] | 78-94%[14] |
| Energy Input | High | Moderate | Low (Friction) |
| Eco-Friendliness | Moderate | High | Very High |
| Table 1: Comparison of Synthetic Protocols for Pyrazoline Synthesis. |
Structural Characterization
Confirming the identity and purity of the synthesized pyrazoline derivatives is critical. A combination of spectroscopic methods is employed for full structural elucidation.
-
FTIR Spectroscopy: The disappearance of the chalcone's C=O stretch (around 1650-1700 cm⁻¹) and the appearance of a C=N stretch (around 1600 cm⁻¹) are key indicators of pyrazoline formation.[7] A C-N bond vibration can also be observed around 1250-1320 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the pyrazoline ring structure.
-
¹H NMR: The three protons on the C4 and C5 positions of the pyrazoline ring typically present as a characteristic ABX spin system, appearing as a set of doublets of doublets (dd) or triplets (t) and doublets (d) in the 3.0-6.0 ppm region.[6][15]
-
¹³C NMR: The signals for the pyrazoline ring carbons are diagnostic. The C3 (bearing the C=N bond) appears around 150-155 ppm, C4 is observed in the aliphatic region at 40-44 ppm, and C5 is found around 57-64 ppm.[6]
-
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the synthesized compound, allowing for the unambiguous confirmation of its molecular formula.[7]
| Signal | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Pyrazoline C5-H (HX) | 5.0 - 5.8 (dd) | 56 - 64 (C5) |
| Pyrazoline C4-H (HA) | 3.6 - 4.0 (dd) | 40 - 44 (C4) |
| Pyrazoline C4-H (HB) | 3.0 - 3.4 (dd) | |
| Pyrazoline C3 | - | 150 - 155 (C3) |
| Aromatic Protons | 6.5 - 8.0 (m) | 110 - 160 |
| Table 2: Typical NMR Spectroscopic Data for a 3,5-Diaryl-2-Pyrazoline Derivative.[6] |
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice: The use of hydrazine hydrate provides an unsubstituted pyrazoline at the N1 position (an N-H bond), which can be a site for further functionalization. Using a substituted hydrazine, like phenylhydrazine, directly installs a substituent at the N1 position in a single step.
-
Incomplete Chalcone Reaction: If the initial Claisen-Schmidt condensation yields a significant amount of unreacted starting material, ensure the base is active and added slowly at a low temperature to prevent side reactions. The stoichiometry should be precise.
-
Low Pyrazoline Yield: If the cyclization step is sluggish, consider switching the catalyst. Some chalcones cyclize more efficiently under basic conditions (e.g., refluxing with hydrazine in ethanol with a catalytic amount of NaOH).[9]
-
Purification Difficulties: If the crude pyrazoline product oils out or is difficult to crystallize, trituration with a solvent like cold hexane can sometimes induce solidification. If this fails, purification via column chromatography on silica gel is a reliable alternative.
Conclusion
The synthesis of pyrazoline derivatives from chalcones is a highly effective and adaptable method for generating molecules of significant pharmacological interest.[2][16] The protocols outlined here, from traditional reflux methods to modern, green alternatives like microwave-assisted synthesis, provide researchers with a robust toolkit for their drug discovery efforts.[10][12] Careful execution of these protocols, coupled with rigorous spectroscopic characterization, will enable the reliable production of diverse pyrazoline libraries, paving the way for the discovery of novel therapeutic agents.
References
-
One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent - Pharmacy Education. (n.d.). pharmacyeducation.fip.org. [Link]
-
Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest. (n.d.). ProQuest. [Link]
-
Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study - Ingenta Connect. (n.d.). Ingenta Connect. [Link]
-
Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study - Bentham Science Publisher. (n.d.). Bentham Science. [Link]
-
Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest. (n.d.). ProQuest. [Link]
-
Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. (2010). International Journal of Pharmaceutical and Clinical Research. [Link]
-
Microwave Assisted Synthesis Of Some Substituted 2-pyrazoline - A Green Approach. (2017). International Journal of Trend in Scientific Research and Development. [Link]
-
Pharmaceutical importance of pyrazoline derivatives: A mini review - Universitas Indonesia. (2017). Pharmacognosy Journal. [Link]
-
Synthesis and structural characterization of novel pyrazoline derivatives - DergiPark. (2022). Karaelmas Fen ve Müh. Derg.[Link]
-
Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether - CORE. (n.d.). CORE. [Link]
-
Pharmaceutical importance of pyrazoline derivatives: A mini review - ResearchGate. (2018). ResearchGate. [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC. (2025). Scientific Reports. [Link]
-
Pharmacological activities of pyrazolone derivatives. (2013). Journal of Applied Pharmaceutical Science. [Link]
-
Full article: An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique - Taylor & Francis. (2012). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis of Pyrazoline Derivatives from Chalcones - UNC Press | Janeway. (n.d.). Janeway. [Link]
-
Design, synthesis and biological evaluation of some novel pyrazoline derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained - ResearchGate. (2021). ChemistrySelect. [Link]
-
Grindstone chemistry - Parvatibai Chowgule College. (n.d.). ScienceDirect. [Link]
-
Synthesis and characterization of some new pyrazolines derivatives and their biological activity - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Eco-Friendly Synthesis of Pyrazoline Derivatives - Impactfactor. (2017). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Synthesis and Characterization of some novel Pyrazoline derivatives - ijirset. (2020). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. (2019). Journal of Education and Science. [Link]
-
PREPARATION, CHARACTERIZATION, AND EVALUATION OF THE BIOLOGICAL ACTIVITY OF PYRAZOLINE DERIVATIVES PREPARED USING A SOLID BAS. (2024). EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. [Link]
-
Synthesis and Characterization of Novel Pyrazoline Derivatives - IJRESM. (n.d.). International Journal of Research in Engineering, Science and Management. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). AIP Publishing. [Link]
-
Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis - RJPN. (n.d.). Research Journal of Pharmaceutical- Biological and Chemical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest [proquest.com]
- 3. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest [proquest.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Microwave–assisted Synthesis of Chalcones, Flavanones and 2...: Ingenta Connect [ingentaconnect.com]
- 11. benthamscience.com [benthamscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. node01.chowgules.ac.in [node01.chowgules.ac.in]
- 15. ijirset.com [ijirset.com]
- 16. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
Application Note: 2'-Methylacetophenone (2-MAP) in Photopolymerization
Executive Summary
This technical guide details the mechanistic behavior and experimental protocols for utilizing 2'-Methylacetophenone (2-MAP) (CAS: 577-16-2) as a photoinitiator.[1] Unlike Type I (cleavage) initiators such as DMPA, 2-MAP primarily undergoes photoenolization via intramolecular hydrogen abstraction. While this pathway is often utilized for photochemical ligation (Diels-Alder trapping), the transient 1,4-biradical intermediate can initiate free-radical polymerization under specific conditions.[1]
This note is designed for researchers in polymer chemistry and drug delivery who require precise control over initiation kinetics or are investigating ortho-substituted aromatic ketones for surface grafting and hydrogel synthesis.
Photochemical Mechanism & Logic
The "Ortho-Effect" vs. Standard Initiation
The utility of 2-MAP lies in its deviation from standard Norrish Type I cleavage.[1] Upon UV excitation, the proximity of the ortho-methyl group to the carbonyl oxygen facilitates a rapid 1,5-hydrogen shift .
-
Primary Pathway (Photoenolization): The triplet state abstracts a hydrogen from the methyl group, forming a 1,4-biradical (Z-enol and E-enol). This species is short-lived and typically reverts to the ground state ketone, acting as an internal "stabilizer" or UV absorber.
-
Secondary Pathway (Radical Initiation): In the presence of reactive monomers (acrylates/methacrylates) or co-initiators (tertiary amines), the biradical or the triplet state can initiate polymerization via hydrogen transfer or direct radical addition.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between reversible photoenolization and irreversible radical initiation.
Figure 1: Photochemical pathways of 2'-Methylacetophenone. Note the competition between relaxation (enol formation) and initiation.
Material Characterization & Selection
Before formulation, the optical properties of 2-MAP must be matched to the irradiation source.
| Property | Specification | Critical Note |
| Absorption Peak | Strong absorption in UV-C. | |
| Absorption Tail | Up to | Inefficient with 365 nm LEDs. Requires medium-pressure Hg lamps or broad-spectrum UV sources.[1] |
| State | Liquid (Colorless/Pale Yellow) | Miscible with most organic monomers; requires co-solvent for aqueous systems.[1] |
| Boiling Point | 216 °C | Low volatility, suitable for open-mold curing. |
Authoritative Sourcing:
-
UV Spectrum: [1]
-
Safety (SDS): [2]
Experimental Protocols
Protocol A: Hydrogel Synthesis (PEGDA) via Co-Initiation
Rationale: 2-MAP alone is a weak initiator due to efficient photoenolization. To use it effectively for polymerization, a tertiary amine co-initiator (hydrogen donor) is added to facilitate a Type II reaction mechanism, bypassing the reversible enol cycle.
Reagents:
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700).[1]
-
Photoinitiator: 2'-Methylacetophenone (2-MAP).
-
Co-Initiator: Triethanolamine (TEOA) or N-methyldiethanolamine (MDEA).[1]
-
Solvent: PBS (Phosphate Buffered Saline) or Deionized Water.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Dissolve 2-MAP in a minimal amount of ethanol (if not directly soluble in the monomer mix) to create a 10% w/v precursor solution.
-
-
Formulation:
-
Prepare a 20% w/v PEGDA solution in PBS.
-
Add 2-MAP to a final concentration of 0.5% w/w (relative to monomer).
-
Add TEOA to a final concentration of 1.0% w/w .
-
Note: The amine concentration should generally be 2x the initiator concentration to ensure efficient radical generation.
-
-
Degassing (CRITICAL):
-
Oxygen quenches the triplet state of 2-MAP rapidly.
-
Purge the solution with Nitrogen or Argon gas for 15 minutes prior to casting.
-
-
Curing:
-
Inject the solution into a glass mold (1mm spacer).
-
Irradiate with a Medium Pressure Mercury Arc Lamp (Intensity: ~20-50 mW/cm²).
-
Target Wavelength: 250–300 nm is optimal. If using 365 nm, extend cure time significantly (see Table 2).
-
-
Post-Cure Analysis:
-
Wash hydrogels in distilled water for 24 hours to remove unreacted initiator.
-
Determine Gel Fraction:
.
-
Protocol B: Mechanistic Control (Photoenolization Study)
Rationale: For researchers studying the "Ortho Effect" or using 2-MAP as a photostabilizer model.
-
Solvent System: Use Cyclohexane or Acetonitrile (non-reactive).[1]
-
Concentration: 10⁻⁴ M 2-MAP.
-
Irradiation: Flash photolysis or steady-state irradiation in the presence of a dienophile (e.g., Maleic Anhydride) to trap the photoenol.[1]
-
Monitoring: Track the disappearance of the carbonyl peak at 1680 cm⁻¹ via FTIR or the formation of the Diels-Alder adduct via NMR.
Performance Benchmarking
Comparison of 2-MAP against industry standards in acrylate polymerization.
| Photoinitiator | Mechanism | Efficiency (Relative) | Best Application |
| 2-MAP | Type II / Photoenolization | Low | Mechanistic studies, specialized grafting, acid-generation precursors.[1] |
| DMPA (Irgacure 651) | Type I (Cleavage) | High | Standard UV curing, films, rapid prototyping. |
| Benzophenone | Type II (H-abstraction) | Medium | Surface curing, thin films (requires amine).[1] |
Troubleshooting & Optimization
Issue: Tacky Surface (Oxygen Inhibition)
-
Cause: Radical scavenging by O₂ is faster than initiation by the 2-MAP biradical.
-
Solution: Cure under strict inert atmosphere (glovebox or N₂ blanket). Increase amine concentration.[2]
Issue: No Gelation with LED Source
-
Cause: 2-MAP has negligible absorption >360 nm.
-
Solution: Switch to a broad-spectrum UV lamp (Hg arc) or dope with a sensitizer (though this defeats the purpose of using pure 2-MAP).
Issue: Yellowing
-
Cause: Formation of breakdown products or amine oxidation.
-
Solution: Reduce TEOA concentration; reduce irradiation time.
References
-
NIST Chemistry WebBook. "4-Hydroxy-2-methylacetophenone (and derivatives) IR/UV Spectra."[1] National Institute of Standards and Technology.[3][4] [Link]
-
PubChem. "2'-Methylacetophenone Compound Summary."[1] National Center for Biotechnology Information. [Link]
-
Scaiano, J. C., et al. "Laser flash photolysis study of the mechanism of the photocyclization of alpha-chloro-ortho-methylacetophenones." Journal of the American Chemical Society. [Link]
-
Ray, A. K., et al. "Understanding Photoenolization of O-Methyl acetophenone... from an aromaticity perspective."[1] ResearchGate. [Link]
Sources
Application Note and Protocols for the Photoenolization of 2-Methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the experimental setup and underlying principles for the photoenolization of 2-methylacetophenone. As a versatile photochemical reaction, understanding its mechanism and execution is crucial for its application in synthetic chemistry, particularly in the development of novel molecular scaffolds for drug discovery.
Introduction: The Significance of Photoenolization
Photoenolization is a photochemical reaction where an enol isomer is generated from a carbonyl compound upon absorption of light.[1] In the case of 2-methylacetophenone, the presence of an ortho-methyl group facilitates an intramolecular hydrogen atom abstraction by the excited carbonyl oxygen, leading to the formation of a transient photoenol.[2] This highly reactive intermediate can then participate in various intermolecular reactions, making it a valuable synthetic tool for creating complex organic molecules.[2] The study of this process also provides fundamental insights into photochemical reaction mechanisms, including the dynamics of excited states and transient species.
Unraveling the Mechanism: A Tale of Two Excited States
The photoenolization of 2-methylacetophenone is a fascinating process that proceeds through distinct electronic excited states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing (ISC) to a more stable triplet excited state (T₁).[2] Both the singlet and triplet states can be precursors to the photoenol, although the triplet pathway is often more significant.[3][4]
The crucial step is the intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl oxygen. This forms a 1,4-biradical intermediate which subsequently collapses to the Z- and E-photoenols. The Z-enol is typically short-lived and rapidly re-ketonizes back to the starting material, while the E-enol is more stable and can be trapped by a suitable dienophile.[5]
The efficiency of photoenolization is influenced by several factors, including the solvent and the presence of quenchers.[2][3][4] For instance, polar protic solvents can stabilize the excited states and influence the reaction rates.[3][4]
Caption: Photochemical reaction mechanism of 2-methylacetophenone photoenolization.
Experimental Protocols
Protocol 1: General Photochemical Reaction Setup
This protocol outlines the fundamental steps for conducting the photoenolization of 2-methylacetophenone and trapping the resulting photoenol with maleic anhydride.
Materials and Equipment:
-
2-Methylacetophenone (purified by vacuum distillation)[3]
-
Maleic anhydride (purified by sublimation)[3]
-
Anhydrous solvent (e.g., cyclohexane, benzene, or acetonitrile)[1][2]
-
Photochemical reactor (e.g., Rayonet reactor with 300 nm or 350 nm lamps)[2]
-
Quartz or Pyrex reaction vessel[2]
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Solution Preparation: In a quartz or Pyrex reaction vessel, prepare a solution of 2-methylacetophenone (e.g., 0.1 M) and a slight excess of maleic anhydride (e.g., 0.12 M) in the chosen anhydrous solvent.[2] The choice of solvent is critical; non-polar solvents like cyclohexane are often preferred for photochemical experiments as they are transparent to a wide range of UV light.[1]
-
Degassing: To prevent quenching of the excited triplet state by molecular oxygen, thoroughly degas the solution by bubbling with a gentle stream of nitrogen or argon for at least 20-30 minutes.[2][3]
-
Irradiation: Place the reaction vessel in the photochemical reactor and begin stirring. Irradiate the solution with a suitable UV lamp. The wavelength should be chosen based on the absorption spectrum of 2-methylacetophenone. Low-pressure mercury lamps (emitting at 254 nm) or medium-pressure mercury lamps with appropriate filters are common choices.[1] LEDs with specific wavelengths can also be utilized for more controlled experiments.[6][7] Reaction time will vary depending on the lamp intensity and reaction scale, typically ranging from a few hours to a day.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS to observe the consumption of the starting material and the formation of the product.[2]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Analysis and Purification: Analyze the crude product mixture by GC-MS and ¹H NMR to identify the trapped Diels-Alder adduct and any side products.[2][8][9][10] If necessary, the product can be purified by column chromatography.
Caption: General experimental workflow for the photoenolization and trapping of 2-methylacetophenone.
Protocol 2: Detection of Transient Species by Laser Flash Photolysis
This advanced protocol is for the direct observation and characterization of the transient species involved in the photoenolization of 2-methylacetophenone, namely the triplet state and the photoenol.
Apparatus:
-
Nanosecond laser flash photolysis setup
-
Pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm or 266 nm)[2]
-
Pulsed monitoring lamp (e.g., Xenon arc lamp)[2]
-
Monochromator
-
Detector (e.g., photomultiplier tube)
-
Digital oscilloscope
-
Quartz cuvette (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-methylacetophenone in the desired solvent (e.g., 10⁻³ to 10⁻⁵ M) in the quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength.[2]
-
Degassing: Degas the solution in the cuvette by bubbling with nitrogen or argon for at least 15-20 minutes.[2]
-
Data Acquisition: Place the cuvette in the sample holder. Excite the sample with a short laser pulse. Monitor the change in absorbance at different wavelengths as a function of time after the laser pulse.[2]
-
Transient Spectra Construction: By varying the monitoring wavelength, a time-resolved transient absorption spectrum can be constructed. The triplet state of 2-methylacetophenone and its photoenol will exhibit characteristic absorption spectra.[2] The photoenol of 2-methylacetophenone has been observed to absorb at around 380 nm.[3][4]
-
Kinetic Analysis: Analyze the decay kinetics of the transient species by monitoring the absorbance decay at a specific wavelength. This allows for the determination of lifetimes and rate constants for processes such as triplet decay and the re-ketonization of the enol.[2]
-
Quenching Studies: To confirm the identity of the transient species, quenching experiments can be performed by adding known quenchers (e.g., oxygen or dienes for triplet states) to the solution and observing the effect on the transient lifetime and signal intensity.[2][3]
Quantitative Data Summary
The following table summarizes key kinetic and quantum yield data for the photoenolization of 2-methylacetophenone, providing a quantitative basis for experimental design and interpretation.
| Parameter | Solvent | Value | Reference |
| First-order decay rate constant of triplet state | Cyclohexane | 6.6 × 10⁶ s⁻¹ | [3][4] |
| First-order decay rate constant of triplet state | Propan-2-ol | 7.7 × 10⁵ s⁻¹ | [3][4] |
| First-order decay rate constant of the photoenol (re-ketonization) | Cyclohexane | 0.32 s⁻¹ | [3][4] |
| First-order decay rate constant of the photoenol (re-ketonization) | Dioxan | 1.8 s⁻¹ | [3][4] |
| First-order decay rate constant of the photoenol (re-ketonization) | Propan-2-ol | 7.9 s⁻¹ | [3][4] |
| Rate constant for the reaction of the photoenol with oxygen | - | 2.0 × 10⁵ dm³ mol⁻¹ s⁻¹ | [3][4] |
| Rate constant for the reaction of the photoenol with maleic anhydride | - | 2.1 × 10⁴ dm³ mol⁻¹ s⁻¹ | [3][4] |
| Relative Quantum Yield of Photoenolization | Ethanol | 1.0 | [11] |
| Relative Quantum Yield of Photoenolization | Diethyl ether | 0.5 | [11] |
| Relative Quantum Yield of Photoenolization | Cyclohexane | 0.1 | [11] |
Conclusion
The photoenolization of 2-methylacetophenone is a powerful reaction that offers access to unique chemical transformations. By understanding the underlying photochemical principles and employing the detailed protocols provided, researchers can effectively harness this reaction for the synthesis of novel compounds. The ability to generate and trap a highly reactive photoenol intermediate opens up a wide range of possibilities in organic synthesis and drug development. Careful consideration of the experimental parameters, particularly the choice of light source, solvent, and the exclusion of oxygen, is paramount for achieving successful and reproducible results.
References
- Light Source Selection for Photochemical Reactors: Comparative Analysis of LED, Mercury Lamps and Xenon Lamps-Shanghai 3S Technology. (2024, November 18).
- Photochemistry - Wikipedia. (n.d.).
- LIGHT SOURCE IN PHOTO CHEMISTRY | PPTX - Slideshare. (n.d.).
- Application Notes and Protocols for Photochemical Reactions of 2-Methylacetophenone - Benchchem. (n.d.).
- Evaluating Light Sources in Photochemistry - HepatoChem. (n.d.).
- An Analysis of LED Light Sources Commonly Used in Photochemical Experiments. (2022, January 5).
-
Lutz, H., Bréhéret, E., & Lindqvist, L. (1973). Photoenolization of ortho-Methyl-substituted Acetophenones : Solvent Effects on the Triplet State Reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 2096-2105. [Link]
-
Lutz, H., Bréhéret, E., & Lindqvist, L. (1973). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 2096-2105. [Link]
-
Yates, K., & Yousuf, M. (1987). Photoenolization of ortho-alkyl-substituted acetophenones: evidence for the enol triplet state. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(1), 141-150. [Link]
-
Netto-Ferreira, J. C., & Scaiano, J. C. (1991). A laser flash photolysis study of the mechanism of the photocyclization of.alpha.-chloro-ortho-methylacetophenones. The Journal of Organic Chemistry, 56(15), 4679-4683. [Link]
-
Ray, A. K., & Datta, A. (2022). Understanding Photoenolization of O‐Methyl acetophenone and its subsequent [4+2] and 1‐4 addition of its photoproduct from an aromaticity perspective. ChemistrySelect, 7(46), e202203332. [Link]
-
Miranda, M. A., & Scaiano, J. C. (1996). Photoenolization mechanism for o‐methylacetophenone. In CRC Handbook of Organic Photochemistry and Photobiology (pp. 533-540). CRC Press. [Link]
-
The Pherobase NMR: 2-Methylacetophenone|2me-acetophenone|C9H10O. (n.d.). Retrieved from [Link]
-
2-Methylacetophenone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Photochemistry - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light Source Selection for Photochemical Reactors: Comparative Analysis of LED, Mercury Lamps and Xenon Lamps-Shanghai 3S Technology [3s-tech.net]
- 7. An Analysis of LED Light Sources Commonly Used in Photochemical Experiments_industry trends-Perfectlight [perfectlight.com.cn]
- 8. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 9. The Pherobase NMR: 2-Methylacetophenone|2me-acetophenone|C9H10O [pherobase.com]
- 10. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Photoenolization of ortho-alkyl-substituted acetophenones: evidence for the enol triplet state - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
use of 2'-Methylacetophenone in fragrance and flavor industries
This guide serves as a comprehensive technical resource for the application, analysis, and synthesis of 2'-Methylacetophenone (CAS 577-16-2). It is designed for formulation chemists, analytical scientists, and process engineers in the fragrance and flavor sectors.
Identity, Synthesis, and Industrial Application
Executive Summary
2'-Methylacetophenone (Ortho-methylacetophenone) is an aromatic ketone valued for its anisic, coumarinic, and hawthorn-like olfactory profile. While often overshadowed by its para-isomer (4'-Methylacetophenone, FEMA 2677), the ortho-isomer (FEMA 4316) offers a distinct "burnt/nutty" and phenolic nuance critical for realistic floral accords (e.g., Mimosa, Cassie) and complex flavor profiles (e.g., honey, nut).
Critical Distinction: Researchers must not conflate 2'-Methylacetophenone (Ortho) with 4'-Methylacetophenone (Para).
-
Ortho (FEMA 4316): Anisic, phenolic, nutty, heavy floral.[1]
-
Para (FEMA 2677): Fruity, strawberry-like, sweet, mimosa.
Chemical Identity & Physical Properties
| Property | Specification |
| IUPAC Name | 1-(2-methylphenyl)ethanone |
| Common Synonyms | Methyl 2-tolyl ketone; o-Acetyltoluene; 2-Acetyltoluene |
| CAS Number | 577-16-2 |
| FEMA Number | 4316 |
| JECFA Number | 2044 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 214 °C (at 760 mmHg) |
| Flash Point | 83°C (Closed Cup) |
| Specific Gravity | 1.023 – 1.029 (25°C) |
| Solubility | Soluble in ethanol, dipropylene glycol, oils; Insoluble in water |
Organoleptic Profile & Application
Olfactory Character (Fragrance)
Unlike the sweet, fruity lift of the para-isomer, 2'-Methylacetophenone provides a heavier, more substantive floralcy .[2]
-
Top Notes: Sharp, anisic, slightly camphoraceous.
-
Heart Notes: Powdery, hawthorn, coumarin-like, spicy (cinnamon nuance).
-
Base/Dry Down: Phenolic, burnt sugar, nutty, hay-like.[1]
Fragrance Use Levels:
-
Trace (0.01% - 0.1%): Adds realism to Mimosa and Acacia bases by introducing a "waxy/pollen" aspect.
-
Moderate (0.1% - 1.0%): Used in Fougère and New Mown Hay accords to support coumarin.
-
High (>1.0%): Industrial masking agents (soaps, detergents) due to high alkali stability.
Flavor Profile
-
Descriptors: Nutty, honey, cherry-pit, waxy.
-
Applications:
-
Honey Flavors: Provides the "waxy/comb" note that distinguishes raw honey from generic sweet syrup.
-
Nut Flavors: Enhances the roasted character in almond and pistachio profiles.
-
Dosage: Typically 0.5 – 5.0 ppm in finished product.
-
Synthesis & Manufacturing
The industrial production primarily utilizes Friedel-Crafts Acylation of toluene. A key challenge is the ortho vs. para selectivity. Steric hindrance generally favors the para isomer (4-MAP), making the isolation of the ortho isomer (2-MAP) a critical process step.
Reaction Pathway
The following diagram illustrates the competitive formation of isomers and the purification logic.
Caption: Friedel-Crafts Acylation pathway showing the separation of the ortho-isomer (2'-MAP) via fractional distillation based on boiling point differential.
Processing Note
To maximize the yield of the ortho isomer, process engineers may utilize zeolite catalysts (e.g., H-ZSM-5) with modified pore sizes, though standard AlCl₃ processes rely heavily on efficient fractional distillation (approx. 12°C boiling point difference) to isolate the 2-isomer from the bulk 4-isomer.
Analytical Protocols
GC-MS Quantification Method
This protocol ensures the separation of the 2' and 4' isomers to verify purity.
Instrument: Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977). Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar phase.
| Parameter | Setting |
| Inlet Temp | 250°C |
| Injection Mode | Split (50:1) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 1 min) → 10°C/min to 140°C → 5°C/min to 200°C → 20°C/min to 280°C |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 35 – 350 amu |
Identification Criteria:
-
Target Ion (Quant): m/z 119 (Loss of methyl group, [M-15]⁺).
-
Qualifier Ions: m/z 134 (Molecular Ion), m/z 91 (Tropylium ion).
-
Retention Time: 2'-Methylacetophenone elutes before 4'-Methylacetophenone.
Stability Testing Protocol
Due to the ketone functionality, 2'-Methylacetophenone is generally stable but can be susceptible to reduction or aldol condensation in high pH environments.
-
Preparation: Prepare 1% solution in Ethanol (Control) and 1% in target base (e.g., Liquid Soap pH 9.5).
-
Incubation: Store samples at 4°C (Reference), 25°C, and 45°C for 4 weeks.
-
Evaluation:
-
Olfactory: Check for "sour" or "vinegar" off-notes (oxidation indicators).
-
Color: Monitor for yellowing (aldol condensation polymerization).
-
GC Assay: Quantify % recovery vs. internal standard (e.g., Dodecane).
-
Safety & Regulatory
-
GHS Classification: Warning.[3][4] Flammable Liquid (Cat 4), Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
-
Handling: Use in a well-ventilated fume hood. Avoid contact with strong oxidizing agents.
-
Regulatory Status:
-
USA: FEMA GRAS (No. 4316). Allowed for food use.
-
EU: Registered REACH. JECFA No. 2044.
-
IFRA: No specific quantitative limits restricted by IFRA Standards (as of 51st Amendment), but must adhere to general purity specifications.
-
References
-
FEMA Expert Panel. (2007). GRAS Flavoring Substances 23. Food Technology. FEMA Number 4316.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2010).[5] Safety evaluation of certain food additives: 2-Methylacetophenone (No. 2044). WHO Food Additives Series 64.
-
The Good Scents Company. (2024). Ortho-Methyl Acetophenone - Organoleptic Profile & Properties.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone.
-
BenchChem. (2025).[6] Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation. Application Note 1.1.
Sources
- 1. ortho-methyl acetophenone, 577-16-2 [thegoodscentscompany.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. 4-Methylacetophenone - Wikipedia [en.wikipedia.org]
- 4. Methyl Acetophenone Online Kopen bij Hekserij [eng.hekserij.nl]
- 5. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methylacetophenone by Fractional Distillation
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-Methylacetophenone via fractional distillation. It is designed to offer not only procedural steps but also the underlying scientific principles and troubleshooting strategies to overcome common challenges encountered during this purification process.
Foundational Principles: Why Fractional Distillation for 2-Methylacetophenone?
Fractional distillation is the method of choice for purifying 2-Methylacetophenone, particularly when dealing with impurities that have boiling points close to the main compound.[1][2][3] This technique is an enhancement of simple distillation, incorporating a fractionating column to increase the efficiency of separation.[3][4] The column provides a large surface area, typically through packing materials or trays, allowing for a continuous series of vaporizations and condensations.[5][6] This process effectively enriches the vapor with the more volatile component as it ascends the column.[5][7]
Crude 2-Methylacetophenone, often synthesized via Friedel-Crafts acylation of toluene, can contain several impurities.[1][8] Understanding these potential contaminants is crucial for designing an effective purification strategy.
Common Impurities in Crude 2-Methylacetophenone:
-
Isomeric By-products: The synthesis can yield 3-Methylacetophenone and 4-Methylacetophenone, which possess very similar physical properties to the desired ortho-isomer, making their separation challenging.[1]
-
Unreacted Starting Materials: Residual toluene, acetyl chloride, or acetic anhydride may be present from the synthesis.[1][8]
-
Residual Solvents: Solvents used during the reaction and workup phases can persist in the crude product.[1]
-
Degradation Products: Although relatively stable, prolonged exposure to high temperatures, air, or light can lead to the formation of oxidation by-products.[1]
Physical Properties of 2-Methylacetophenone and Related Isomers
A successful fractional distillation relies on the differences in the boiling points of the components in the mixture.[3] Operating under a vacuum is highly recommended as it lowers the boiling points, which can prevent thermal degradation of the compound and often enhances the boiling point differences between isomers.[1]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Methylacetophenone | 134.18 | 214 | 1.026 | 1.5318 |
| 3-Methylacetophenone | 134.18 | 220 | 1.005 | 1.5335 |
| 4-Methylacetophenone | 134.18 | 226 | 1.005 | 1.5335 |
Data sourced from PubChem and other chemical suppliers.[9][10][11][12][13]
Experimental Protocol: Fractional Distillation of 2-Methylacetophenone
This section details a step-by-step methodology for the purification of crude 2-Methylacetophenone. Adherence to safety protocols is paramount. 2-Methylacetophenone is harmful if it comes into contact with skin or is inhaled.[9][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[14][15][16]
Materials and Apparatus:
-
Crude 2-Methylacetophenone
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)[1]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter, vacuum pump, and pressure gauge
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Clamps and stands
Step-by-Step Procedure:
-
Apparatus Assembly:
-
Securely assemble the fractional distillation apparatus in a fume hood. Ensure all ground glass joints are lightly greased and properly sealed to maintain a vacuum.[1][17]
-
The thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[17]
-
-
Charging the Flask:
-
Applying Vacuum:
-
Carefully and slowly apply a vacuum to the system, monitoring the pressure gauge. A typical pressure for this distillation is in the range of 10-20 mmHg.[1]
-
-
Heating and Fraction Collection:
-
Begin to gently heat the flask using the heating mantle.
-
Fore-run Fraction: Collect the initial distillate, which will primarily consist of low-boiling impurities like residual solvents. The temperature at the distillation head will be unstable during this phase.[1]
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of 2-Methylacetophenone at the applied pressure, switch to a clean receiving flask to collect the purified product.[1] Maintain a slow and steady distillation rate of approximately 1 drop per second for optimal separation.[3]
-
Final Fraction: A subsequent rise in temperature may indicate the presence of higher-boiling impurities. At this point, stop the distillation.[1]
-
-
Shutdown:
-
Turn off the heating mantle and allow the entire system to cool to room temperature before slowly and carefully releasing the vacuum.
-
Troubleshooting Guide
This section addresses common issues that may arise during the fractional distillation of 2-Methylacetophenone.
Diagram: Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common fractional distillation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my separation of the 2-, 3-, and 4-Methylacetophenone isomers not working well?
A1: The boiling points of these isomers are very close, which makes their separation inherently difficult.[1] To improve separation:
-
Use a high-efficiency fractionating column: A longer column or one with more efficient packing (like structured packing) will provide more theoretical plates and better separation.[1][5]
-
Perform the distillation under a high vacuum: This lowers the boiling points and can sometimes increase the relative volatility between the isomers.[1]
-
Maintain a slow and steady distillation rate: A slower rate allows for proper equilibrium to be established between the liquid and vapor phases within the column, which is essential for efficient fractionation.[1][3]
Q2: The pressure in my vacuum distillation setup is fluctuating. What should I do?
A2: Pressure fluctuations can lead to unstable boiling and poor separation.
-
Check for leaks: Inspect all glass joints, tubing, and connections for any potential leaks. Re-grease joints if necessary.
-
Ensure the vacuum pump is functioning correctly: Check the pump oil and ensure it is clean and at the appropriate level.
-
Use a vacuum regulator: A regulator can help maintain a constant pressure throughout the distillation.
Q3: My crude material is very dark. Will fractional distillation be effective?
A3: A dark color often indicates the presence of non-volatile, high-molecular-weight impurities or degradation products. Fractional distillation is excellent for separating volatile compounds. While it will separate the 2-Methylacetophenone from these non-volatile residues (which will remain in the distillation flask), a preliminary purification step like flash column chromatography might be beneficial if the impurities are particularly challenging.
Q4: How do I choose the right packing material for my fractionating column?
A4: The choice of packing material depends on the scale of your distillation and the required efficiency.
-
Random Packing (e.g., Raschig rings, Berl saddles): These are cost-effective and suitable for a wide range of applications.[5][18]
-
Structured Packing: This type offers higher efficiency and a lower pressure drop, making it ideal for vacuum distillations and separations of components with close boiling points.[5][18][19] For laboratory-scale purifications of 2-Methylacetophenone, a column packed with small glass helices or structured metal packing is often a good choice.
Safety and Handling
Proper handling and storage of 2-Methylacetophenone are crucial for maintaining its purity and ensuring laboratory safety.
-
Handling: Always handle 2-Methylacetophenone in a well-ventilated area, preferably a fume hood.[14] Avoid contact with skin and eyes, and prevent the formation of aerosols.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from heat, open flames, and strong oxidizing agents.[1][16] For long-term storage, refrigeration is recommended.[1]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[14][16] If inhaled, move the person to fresh air.[14][16] Seek medical attention if you feel unwell.[16]
Concluding Remarks
The successful purification of 2-Methylacetophenone by fractional distillation is a meticulous process that requires a solid understanding of the underlying principles and careful execution of the experimental protocol. By anticipating potential challenges and being equipped with effective troubleshooting strategies, researchers can consistently achieve high-purity 2-Methylacetophenone for their scientific endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11340, 2-Methylacetophenone. Retrieved from [Link]
-
Ottokemi (n.d.). 2′-Methylacetophenone, 98%. Retrieved from [Link]
-
ChemBK (2024). 2-Methylacetophenone - Physico-chemical Properties. Retrieved from [Link]
-
Pope Scientific, Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing. Retrieved from [Link]
-
Wikipedia (2024). Fractional distillation. Retrieved from [Link]
-
EPCM (2020). Distillation Columns: Plates and Packing. Retrieved from [Link]
-
Kuber Precision Technology (n.d.). 3 Distillation Column Packing Types: Choose the Best. Retrieved from [Link]
-
NeoNickel (n.d.). Distillation Column: Key Components and Functions. Retrieved from [Link]
-
Reddit (2019). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? Retrieved from [Link]
-
ResearchGate (2015). Could you give me information about troubleshooting about distillation? Retrieved from [Link]
-
University of Missouri–St. Louis (n.d.). Simple and Fractional Distillation. Retrieved from [Link]
-
The Good Scents Company (n.d.). ortho-methyl acetophenone. Retrieved from [Link]
-
Scribd (n.d.). Troubleshooting Distillation Column Issues. Retrieved from [Link]
-
extraktLAB (2025). Understanding Fractional Distillation. Retrieved from [Link]
-
YouTube (2021). Synthesis of p-Methylacetophenone. Retrieved from [Link]
-
Save My Exams (2025). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]
-
University of California, Irvine (2004). The Fractional Distillation of a Binary Mixture. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simple and Fractional Distillation [cs.gordon.edu]
- 3. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 4. extraktlab.com [extraktlab.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. neonickel.com [neonickel.com]
- 7. savemyexams.com [savemyexams.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2′-Methylacetophenone, 98% 577-16-2 India [ottokemi.com]
- 11. chembk.com [chembk.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. 2 -Methylacetophenone 98 577-16-2 [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. reddit.com [reddit.com]
- 18. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 19. kuberinternals.com [kuberinternals.com]
Technical Support Center: Purification of 2-Methylacetophenone
Status: Active Operator: Senior Application Scientist, Dr. Aris Thorne Ticket ID: PUR-2MA-001 Subject: Troubleshooting Isolation, Isomer Separation, and Stability of 2-Methylacetophenone
Executive Summary
Welcome to the Technical Support Center. You are likely here because 2-Methylacetophenone (2-MAP) presents a deceptive purification profile. While its boiling point (214°C) suggests simple distillation, the presence of its structural isomers—specifically the para-isomer (4-Methylacetophenone)—and its susceptibility to base-catalyzed condensation create persistent purity hurdles.
This guide moves beyond standard textbook protocols, offering field-tested solutions for the three most common failure modes: Isomeric Cross-Contamination , Photochemical/Oxidative Degradation , and Lewis Acid Emulsions .
Part 1: The Isomer Separation Challenge
User Query: "I am detecting a persistent shoulder peak on my GC trace, and my refractive index is slightly off (1.533 instead of 1.531). I suspect the para-isomer. Can I separate them by simple distillation?"
Technical Diagnosis: You are dealing with a Delta-T Limitation . The boiling point difference between 2-Methylacetophenone (Ortho) and 4-Methylacetophenone (Para) is approximately 12°C at atmospheric pressure. While this theoretically allows separation, a simple distillation setup lacks the theoretical plates required to break the azeotrope-like behavior at the transition interface, especially if the para content is low (<5%).
Troubleshooting Protocol:
-
Switch to Vacuum Fractional Distillation:
-
Why: Lowering pressure reduces thermal degradation and often amplifies the relative volatility difference between isomers.
-
Target Pressure: 10–15 mmHg.
-
Target Temperature: At 12 mmHg, 2-MAP boils at ~90–92°C, while 4-MAP boils at ~105–108°C.
-
-
Column Selection (The Critical Factor):
-
Do not use a simple air condenser or short-path head.
-
Requirement: Use a Vigreux column (minimum 30 cm) or a packed column (glass helices/stainless steel sponge) to increase theoretical plates.
-
-
Reflux Ratio Control:
-
Set your reflux ratio to 5:1 (return 5 drops to the flask for every 1 drop collected). This equilibration is vital to enrich the vapor phase with the lower-boiling ortho isomer.
-
Data Comparison: Isomer Physical Properties
| Property | 2-Methylacetophenone (Ortho) | 3-Methylacetophenone (Meta) | 4-Methylacetophenone (Para) |
| Boiling Point (760 mmHg) | 214°C | 220°C | 226°C |
| Boiling Point (12 mmHg) | ~92°C | ~98°C | ~106°C |
| Density (25°C) | 1.026 g/mL | 1.023 g/mL | 1.005 g/mL |
| Refractive Index ( | 1.5318 | 1.5330 | 1.5335 |
Scientist's Note: If your purity requirement is >99.5% (HPLC grade), distillation may yield diminishing returns. In such cases, flash chromatography using a gradient of Hexane:Ethyl Acetate (starting at 95:5) is the only reliable method to remove the final trace para isomer.
Part 2: Color Instability & Degradation
User Query: "My product was clear immediately after distillation, but after two weeks of storage, it has turned pale yellow. Is it still usable?"
Technical Diagnosis: The yellowing is likely due to Aldol Condensation or Auto-oxidation . Ketones with alpha-hydrogens (like the methyl group on the acetyl moiety) are prone to self-condensation to form dypnone-like derivatives, a reaction catalyzed by trace acids or bases remaining from the workup. Light exposure accelerates radical oxidation.
Troubleshooting Protocol:
-
The "Acid Wash" Validation:
-
Dissolve a small aliquot in DCM.
-
Wash with 10% NaHSO3 (Sodium Bisulfite).
-
Result: If color persists, it is a condensation polymer (irreversible). If color fades, it was likely iodine (if used in synthesis) or reversible oxidation byproducts.
-
-
Stabilization Workflow:
-
Step 1: Re-distill the yellowed material under vacuum.
-
Step 2: Collect the distillate directly into a flask wrapped in aluminum foil.
-
Step 3: Store under an inert atmosphere (Argon or Nitrogen). Oxygen is the enemy here.
-
Part 3: Workup & Emulsion Management
User Query: "I synthesized 2-MAP via Friedel-Crafts acylation. During the quench, I have a thick, unmanageable emulsion that won't separate."
Technical Diagnosis:
This is the classic Aluminum Hydroxide Gel Trap . When
Troubleshooting Protocol:
-
The "pH Swing" Method:
-
Do not just add water. Pour the reaction mixture into Ice + Conc. HCl .
-
Mechanism: The acid keeps aluminum in its soluble ionic form (
), preventing the formation of the gelatinous precipitate.
-
-
Breaking an Existing Emulsion:
-
If the emulsion has already formed, add Rochelle Salt (Potassium Sodium Tartrate) solution.
-
Mechanism: Tartrate acts as a chelating agent, binding the aluminum ions and breaking the surface tension stabilizing the emulsion.
-
Visual Workflow: Purification Logic Gate
The following diagram illustrates the decision matrix for purifying crude 2-Methylacetophenone based on the impurity profile.
Caption: Logical workflow for determining the appropriate purification method based on contaminant type (Al salts vs. Isomers).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone. Retrieved from [Link]
- Citation Context: Verified boiling point data (214°C) and density parameters for isomer comparison.
- Citation Context: Reference for refractive index standards and commercial purity benchmarks.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Citation Context: Specific guidance on catalyst deactivation and emulsion management using Rochelle salts.
Technical Support Center: Optimizing Reaction Conditions for 2-Acetyltoluene Synthesis
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-acetyltoluene. The synthesis, while conceptually straightforward via Friedel-Crafts acylation, is often complicated by challenges in regioselectivity, reaction yield, and product purification. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and comparative data to empower you to navigate these complexities and optimize your experimental outcomes.
Core Principles: The Friedel-Crafts Acylation of Toluene
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The synthesis of 2-acetyltoluene is predominantly achieved through the Friedel-Crafts acylation of toluene, an electrophilic aromatic substitution (EAS) reaction.[1][2]
The Mechanism: The reaction proceeds in three primary steps:
-
Formation of the Acylium Ion: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic, resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack: The nucleophilic π-electron system of the toluene ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[2][3]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom bonded to the new acyl group, restoring the ring's aromaticity and yielding the final methylacetophenone product.[3]
The Challenge of Regioselectivity: The methyl group of toluene is an activating, ortho-, para- directing group.[1] However, the Friedel-Crafts acylation of toluene overwhelmingly favors the formation of the para isomer, 4-methylacetophenone.[2][5] This high regioselectivity is attributed to steric hindrance; the bulky acylium-catalyst complex is sterically impeded from attacking the ortho position adjacent to the methyl group.[1][3] Achieving a high yield of 2-acetyltoluene is therefore a significant synthetic challenge.
Troubleshooting Guide & FAQs
This section addresses common experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts reaction has a very low yield or failed completely. What are the most likely causes?
A: This is one of the most common issues and can almost always be traced back to catalyst deactivation or improper stoichiometry.
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6] Any trace of water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive. A tell-tale sign of moisture contamination is the formation of a cloudy, off-white mixture upon adding the acetyl chloride to the AlCl₃ suspension, instead of a clear, bright yellow solution.[7]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents and fresh, high-purity anhydrous AlCl₃. Handle AlCl₃ quickly in a dry atmosphere (e.g., under nitrogen or in a glove box if possible).
-
-
Insufficient Catalyst Loading: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[6] This means the catalyst is not truly catalytic and acts as a reactant.
-
Deactivated Aromatic Ring: While toluene is an activated ring, ensure your starting material has not been contaminated with any compounds bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which deactivate the ring towards electrophilic substitution.[6]
Issue 2: Poor Regioselectivity (Low Yield of 2-Acetyltoluene)
Q: My reaction worked, but I predominantly isolated 4-methylacetophenone. How can I increase the proportion of the ortho isomer?
A: Altering the ortho/para ratio is challenging due to the strong steric influence, but certain parameters can be adjusted.
-
Catalyst System: While AlCl₃ heavily favors the para product, exploring different catalysts may offer modest improvements. Shape-selective solid acid catalysts, such as H-ZSM-5 zeolites, have been shown to influence isomer distribution, although they often still favor the para isomer.[9] Some studies have shown that catalysts prepared from FeSO₄ can yield slightly more ortho product compared to AlCl₃, though the overall yield may vary.[1][8]
-
Solvent Effects: The polarity of the solvent can influence the effective size of the electrophile and the stability of the transition states leading to the different isomers.[10] While dichloromethane or carbon disulfide are standard, experimenting with more polar solvents like nitrobenzene could potentially alter the isomer ratio, though this may also affect reaction rate and require re-optimization.[10][11]
-
Temperature: Temperature can influence isomer distribution. In some Friedel-Crafts reactions, higher temperatures can favor the thermodynamically more stable product.[2] However, for toluene acylation, higher temperatures are more likely to increase side reactions. A systematic, low-range temperature screen (e.g., -10°C to 25°C) may reveal an optimal temperature for ortho formation without significant byproduct generation.
Issue 3: Difficult Product Isolation and Purification
Q: How can I effectively separate 2-acetyltoluene from the 4-acetyltoluene isomer?
A: The separation of these isomers is a common purification challenge due to their similar chemical properties.
-
Fractional Vacuum Distillation: This is the most effective method for separation on a preparative scale. The isomers have different boiling points, which allows for their separation.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be used. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will allow for the separation of the less polar para isomer from the slightly more polar ortho isomer.
Comparative Data on Reaction Conditions
The choice of catalyst and conditions significantly impacts both overall yield and the isomeric distribution of the product. The following table summarizes data from various reported methods.
| Catalyst System | Acylating Agent | Temperature (°C) | Reaction Time (h) | Total Yield | Isomer Distribution (p- / o-) | Reference |
| Anhydrous AlCl₃ | Acetic Anhydride | 90-95 | 0.5 | ~85-95% | >20 : 1 | [1][13] |
| FeSO₄ (800 °C) | Acetic Anhydride | 100 | 5 | 55% | 97% para, 2% ortho | [1][8] |
| H-ZSM-5 Zeolite | Acetyl Chloride | 180 | Not Specified | 60.2% Conversion | 88.3% para | [1][9] |
| AlCl₃/LiCl | Acetyl Chloride | -15 to RT | ~12 | 85.3% | Not Specified | [1] |
Validated Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol provides a reliable, baseline procedure for the laboratory synthesis of methylacetophenone isomers.[1][2][7]
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is a corrosive lachrymator. Handle both reagents with appropriate personal protective equipment inside a certified chemical fume hood.[7]
Materials & Equipment:
-
Reagents: Toluene (0.25 mol), Acetyl Chloride (0.275 mol), Anhydrous Aluminum Chloride (0.275 mol), Dichloromethane (DCM, anhydrous, ~150 mL), Concentrated HCl, 5% Sodium Bicarbonate (NaHCO₃) solution, Saturated Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Apparatus: 500 mL three-neck round-bottom flask, magnetic stirrer, Claisen adapter, 125 mL addition funnel, reflux condenser with a drying tube, ice bath, separatory funnel.
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a stir bar, the addition funnel, and the condenser. Ensure all joints are properly sealed.
-
Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous AlCl₃ (0.275 mol). Add 80 mL of anhydrous DCM to create a suspension.[7]
-
Cooling: Cool the suspension to 0-5 °C using an ice bath. Maintain this temperature during the addition steps.[14]
-
Acetyl Chloride Addition: Dissolve acetyl chloride (0.275 mol) in 25 mL of anhydrous DCM and add this solution to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The mixture should become homogeneous and turn a bright yellow color.[7]
-
Toluene Addition: After the acylium ion complex has formed, add a solution of toluene (0.25 mol) in 25 mL of anhydrous DCM to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 10 °C.[7]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor reaction progress by TLC or GC if desired.[6]
-
Work-up & Quenching:
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of 250 g of crushed ice and 50 mL of concentrated HCl in a large beaker. This step is highly exothermic and will release HCl gas.[2][7]
-
Transfer the entire mixture to a separatory funnel. Allow the layers to separate.
-
Drain the lower organic (DCM) layer. Extract the aqueous layer again with 25 mL of DCM.
-
Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of 5% NaHCO₃ solution (to neutralize acid), and finally with 50 mL of brine.[1][2]
-
-
Isolation:
-
Dry the washed organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and remove the DCM solvent using a rotary evaporator to yield the crude product mixture of methylacetophenone isomers.[1]
-
-
Purification:
-
Purify the crude oil by fractional vacuum distillation to separate the 2-methylacetophenone and 4-methylacetophenone isomers.[1]
-
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride. Benchchem.
- Troubleshooting common issues in Friedel-Crafts reactions. Benchchem.
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. ResearchGate. [Link]
-
Friedel-Crafts Acylation of Toluene. Scribd. [Link]
-
The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride Catalyzed by Iron(III) Sulfate. J-STAGE. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Friedel–Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. ACS Publications. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
-
Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. [Link]
-
Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. ResearchGate. [Link]
- Application Note: Synthesis of 2-Methylacetophenone via Friedel-Crafts Acyl
-
Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
- Experiment 1: Friedel-Crafts Acyl
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Solid Acid Catalysts under Solvent-Free Condition. International Journal of Science and Research. [Link]
- An In-depth Technical Guide to the Reaction Mechanism Studies of 2-Methylacetophenone Form
-
Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. websites.umich.edu [websites.umich.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. youtube.com [youtube.com]
addressing steric hindrance in 2'-Methylacetophenone reactions
Answering the user's request.## Technical Support Center: Navigating Steric Hindrance in 2'-Methylacetophenone Reactions
Welcome to the technical support center dedicated to addressing the unique challenges posed by steric hindrance in reactions involving 2'-Methylacetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common experimental hurdles. Our goal is to provide you with in-depth, field-proven insights and practical solutions to enhance the efficiency and success of your reactions.
Introduction: The Challenge of the Ortho-Methyl Group
2'-Methylacetophenone is a valuable building block in organic synthesis, but the presence of the methyl group at the ortho position to the acetyl group introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the carbonyl carbon, leading to lower reaction rates, decreased yields, and in some cases, complete inhibition of the desired transformation. This guide will explore the mechanistic basis of these challenges and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with 2'-Methylacetophenone resulting in low yield and a significant amount of unreacted starting material?
A1: The primary issue is the steric hindrance caused by the ortho-methyl group, which obstructs the nucleophilic attack of the Grignard reagent on the carbonyl carbon. Additionally, the enolization of the ketone can be a competing side reaction, where the Grignard reagent acts as a base rather than a nucleophile, further reducing the yield of the desired tertiary alcohol.
To address this, consider the following:
-
Use of a more reactive Grignard reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and can sometimes overcome the steric barrier more effectively.
-
Addition of a Lewis acid: The use of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is the basis of the Luche reduction, which can be adapted for Grignard-type additions.
-
Higher reaction temperatures: While this can sometimes lead to more side products, carefully controlled heating can provide the necessary activation energy to overcome the steric hindrance.
Q2: I am attempting a Wittig reaction with 2'-Methylacetophenone, but the reaction is sluggish and favors the Z-alkene isomer. How can I improve the reaction rate and control the stereoselectivity?
A2: The steric bulk of the ortho-methyl group can disfavor the formation of the cis-oxaphosphetane intermediate, leading to a slower reaction rate. The preference for the Z-alkene is often observed with non-stabilized ylides.
To optimize your Wittig reaction, you can:
-
Employ a salt-free ylide: The presence of lithium salts can influence the stereochemical outcome. Preparing the ylide in the absence of lithium salts can favor the E-alkene.
-
Utilize the Schlosser modification: This modification involves the use of a second equivalent of an organolithium reagent to deprotonate the betaine intermediate, followed by a stereoselective protonation to favor the E-alkene.
-
Consider the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, using a phosphonate ester, is often more efficient for hindered ketones and typically provides the E-alkene with high selectivity.
Q3: My aldol condensation with 2'-Methylacetophenone is not proceeding as expected. What are the likely causes and solutions?
A3: The formation of the enolate from 2'-Methylacetophenone can be sterically hindered. The ortho-methyl group can impede the approach of the base, making deprotonation less efficient.
To improve your aldol condensation:
-
Use a stronger, non-nucleophilic base: A bulky base like lithium diisopropylamide (LDA) is often effective for creating enolates from sterically hindered ketones.
-
Employ a pre-formed enolate: Instead of an in-situ deprotonation, pre-forming the enolate at low temperatures before adding the electrophile can improve the reaction's success.
-
Consider a Mukaiyama aldol addition: This reaction utilizes a silyl enol ether, which can be prepared under less harsh conditions and then activated with a Lewis acid to react with the aldehyde.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with 2'-Methylacetophenone.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Steric Hindrance | Analyze starting material recovery. High recovery suggests a failure of the key bond-forming step. | Increase reaction temperature, use a more reactive reagent, or add a Lewis acid catalyst. |
| Poor Reagent Quality | Titrate Grignard or organolithium reagents. Check the purity of other starting materials via NMR or GC-MS. | Use freshly prepared or titrated reagents. Purify starting materials if necessary. |
| Incorrect Reaction Conditions | Review the reaction setup, solvent choice, and temperature control. | Ensure anhydrous conditions for moisture-sensitive reactions. Optimize solvent and temperature based on literature precedents for similar hindered ketones. |
Problem: Formation of Side Products
| Side Product Observed | Probable Cause | Recommended Solution |
| Enolization Product | The reagent is acting as a base instead of a nucleophile. | Use a less basic but more nucleophilic reagent. Add a Lewis acid to enhance carbonyl electrophilicity. |
| Reduction Product (Alcohol) | If using a hydride source (e.g., NaBH₄), steric hindrance may prevent complete reaction, or the reagent may be too bulky. | Use a less sterically demanding reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. For Grignard reactions, ensure the reagent is free of magnesium hydride. |
| Self-Condensation Product | The enolate is reacting with another molecule of the starting ketone. | Pre-form the enolate at low temperature and add the electrophile slowly. |
Experimental Protocols
Protocol 1: Cerium-Mediated Grignard Addition to 2'-Methylacetophenone
This protocol details a method to improve the yield of Grignard additions to the sterically hindered 2'-Methylacetophenone.
Materials:
-
2'-Methylacetophenone
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of CeCl₃ Slurry: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents). Add anhydrous THF and stir vigorously for 2 hours at room temperature to form a fine slurry.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Addition of Ketone: Add 2'-Methylacetophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF to the slurry dropwise.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 equivalents) to the reaction mixture. The color may change upon addition.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Strategies
Decision Tree for Overcoming Steric Hindrance
The following diagram outlines a decision-making process for selecting an appropriate strategy when faced with a low-yielding reaction involving 2'-Methylacetophenone.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation of 2'-Methylacetophenone
Welcome to the technical support center for the Claisen-Schmidt condensation, with a specific focus on reactions involving 2'-Methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve chalcone yields.
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction used in the synthesis of α,β-unsaturated ketones, known as chalcones.[1] These compounds are valuable precursors in medicinal chemistry.[2][3] However, the use of sterically hindered ketones like 2'-Methylacetophenone introduces unique challenges that can lead to diminished yields.[4] This guide provides in-depth, evidence-based solutions to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Claisen-Schmidt condensation of 2'-Methylacetophenone.
Issue 1: Low to No Chalcone Yield
Question: I am experiencing very low or no yield of my desired chalcone when using 2'-Methylacetophenone. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this specific reaction are often multifactorial, stemming from the inherent properties of 2'-Methylacetophenone and suboptimal reaction conditions.
-
Primary Culprit: Steric Hindrance. The ortho-methyl group on 2'-Methylacetophenone poses significant steric hindrance.[4] This bulkiness impedes two critical steps in the reaction mechanism:
-
Inhibition of Enolate Formation: The methyl group can sterically hinder the approach of the base to the α-hydrogens of the acetyl group, making the formation of the reactive enolate intermediate less favorable.[4]
-
Impediment of Nucleophilic Attack: Even when the enolate forms, the ortho-methyl group obstructs its path to attack the carbonyl carbon of the aldehyde.[4][5]
-
-
Suboptimal Reaction Conditions:
-
Inappropriate Base: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to facilitate deprotonation.[6][7] However, excessively high concentrations can promote side reactions.[8]
-
Insufficient Reaction Time or Temperature: Due to the reduced reactivity of 2'-Methylacetophenone, longer reaction times and/or elevated temperatures may be necessary to drive the reaction to completion.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.
-
Solvent Effects: The solvent plays a key role in solvating the reactants and intermediates.[6][10] Ethanol is a common choice, but for sluggish reactions, a solvent that better solubilizes the intermediate aldol product might be beneficial.[11][12]
-
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My TLC analysis shows multiple spots, and I'm struggling to purify the desired chalcone. What are these byproducts and how can I minimize their formation?
Answer: The presence of multiple products indicates that side reactions are competing with the desired Claisen-Schmidt condensation.
-
Self-Condensation of 2'-Methylacetophenone: The enolate of 2'-Methylacetophenone can react with another molecule of the ketone itself, leading to an aldol self-condensation product.[8]
-
Solution: This is more likely if the ketone is more reactive than the aldehyde. While less of a concern with the sterically hindered 2'-Methylacetophenone, ensuring a 1:1 stoichiometry or a slight excess of the aldehyde can help.[13]
-
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde used lacks α-hydrogens (a prerequisite for a clean Claisen-Schmidt reaction), it can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8][13]
-
Solution: This side reaction is favored by high concentrations of strong base. Consider using a milder base or optimizing the base concentration through small-scale trials.[8]
-
-
Michael Addition: The desired chalcone product contains an α,β-unsaturated system that can be susceptible to nucleophilic attack by the enolate of 2'-Methylacetophenone (a Michael addition), leading to a more complex byproduct.
-
Solution: This can sometimes be mitigated by controlling the stoichiometry and reaction time. Once the chalcone is formed, it should ideally precipitate out of the reaction mixture, reducing its availability for subsequent reactions.
-
dot
Caption: Competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation?
A1: The reaction proceeds via a base-catalyzed mechanism.[3] First, the base abstracts an acidic α-hydrogen from the ketone (2'-Methylacetophenone) to form a nucleophilic enolate ion.[6] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2]
Q2: Can I use an aldehyde with α-hydrogens in this reaction?
A2: It is strongly discouraged. The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its own self-condensation.[8][13] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[8]
Q3: How does the choice of solvent impact the reaction yield?
A3: The solvent choice is crucial.[6] Polar protic solvents like ethanol are commonly used as they can dissolve the reactants and the base catalyst.[11][12] In some cases, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to improve yields and reduce reaction times.[11][14] The optimal solvent will depend on the specific aldehyde used and should be determined empirically.
Q4: Are there alternative, "greener" methods for this synthesis?
A4: Yes, several green chemistry approaches have been developed. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[13][15] Solvent-free grinding with a solid catalyst is another environmentally friendly option that simplifies product isolation.[13]
Experimental Protocols
Optimized Protocol for Claisen-Schmidt Condensation of 2'-Methylacetophenone
This protocol is a general guideline and may require optimization for specific aldehydes.
Materials:
-
2'-Methylacetophenone
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Dilute Hydrochloric acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Methylacetophenone (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol.[16][17]
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (1.2 - 2.0 equivalents).[16][13] A precipitate may begin to form.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature or gently heat to 40-50 °C.[13][18] Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent).[2] The reaction may take anywhere from 4 to 24 hours.[16][9]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice and water.[16]
-
Neutralization and Precipitation: Acidify the mixture with dilute HCl until it is neutral to slightly acidic (pH ~6-7).[16][9] This will cause the crude chalcone product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the collected solid thoroughly with cold water until the washings are neutral.[16][9]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[4][16]
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (e.g., melting point, FT-IR, ¹H NMR, and ¹³C NMR) to confirm its structure and purity.[16]
dot
Caption: Experimental workflow for chalcone synthesis.
Data Presentation
The following table provides a comparative overview of yields for the Claisen-Schmidt condensation with different acetophenone derivatives to illustrate the impact of substitution.
| Ketone | Aldehyde | Catalyst | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH | 75-90 | [4] |
| 4-Methylacetophenone | Benzaldehyde | Not Specified | 50-74 | [4] |
| 2-Hydroxy-5-methylacetophenone | Benzaldehyde | Piperidine | 33 | [4] |
| 2'-Methylacetophenone | 4-Chlorobenzaldehyde | NaOH | 70-85 (Optimized) | [16] |
Analysis: The data indicates that unsubstituted acetophenone generally gives high yields. The introduction of a methyl group, particularly at the ortho position as in 2'-Methylacetophenone, can lead to a reduction in yield due to steric hindrance.[4] However, with optimized conditions, good to excellent yields can still be achieved.[16]
Conclusion
While the Claisen-Schmidt condensation of 2'-Methylacetophenone presents challenges due to steric hindrance, a systematic approach to troubleshooting and optimization can lead to successful synthesis of the desired chalcones. By carefully selecting the base, monitoring the reaction conditions, and being mindful of potential side reactions, researchers can significantly improve yields and obtain high-purity products. This guide serves as a comprehensive resource to empower scientists in their synthetic endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers.
- RSC Publishing. (n.d.).
- BenchChem. (2025). A Comparative Study: 2-Methylacetophenone vs.
- Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
- BenchChem. (2025).
- AIP Publishing. (n.d.).
- GeeksforGeeks. (2025, July 23).
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Taylor & Francis. (n.d.).
- Cambridge University Press. (n.d.).
- YouTube. (2024, February 10).
- PMC. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- ResearchGate. (2025, August 5). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Request PDF.
- StudySmarter. (2023, October 21).
- Chemical Review and Letters. (2025, February 20).
- PMC. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- ResearchGate. (n.d.).
- ResearchGate. (2023, November 8). (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Unknown Source. (n.d.).
- PMC. (2022, December 1).
- PMC. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones.
- PubMed. (2010, August 6). Does 2-methylacetophenone comply with steric inhibition of resonance? A direct experimental proof of its nonplanar conformation from a joint ab initio/electron diffraction analysis.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
- Master Organic Chemistry. (2020, September 14).
- Khan Academy. (2013, November 25).
- Unknown Source. (n.d.).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 15. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 2-, 3-, and 4-Methylacetophenone Isomers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the separation of 2-, 3-, and 4-methylacetophenone isomers. This document addresses common challenges and offers practical solutions grounded in established scientific principles.
Introduction
The successful separation of 2-, 3-, and 4-methylacetophenone isomers is a frequent necessity in diverse fields such as pharmaceutical analysis, flavor and fragrance chemistry, and metabolomics. Achieving baseline resolution can be challenging due to their structural similarity and comparable physicochemical properties. This guide provides troubleshooting advice and answers to frequently asked questions to aid in the optimization of your separation methods.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the separation of methylacetophenone isomers.
Issue 1: Poor Resolution Between Isomers
The most prevalent issue is poor resolution, particularly between the 2- and 3- isomers, as well as the 3- and 4- isomers, which often have very close retention times.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The choice of the chromatographic column is paramount. Standard C18 columns may not offer sufficient selectivity.
-
Solution: Utilize a stationary phase with enhanced shape selectivity. Phenyl-Hydride or cholesterol-based columns can provide improved pi-pi interactions, which aids in differentiating the isomeric structures.[1] For more difficult separations, consider columns specifically designed for aromatic positional isomers.
-
-
Suboptimal Mobile Phase Composition: The organic modifier and its ratio in the mobile phase significantly influence selectivity.
-
Solution 1 (Reversed-Phase): Methodically alter the ratio of acetonitrile to water or methanol to water. A methanol-based mobile phase can sometimes yield different selectivity compared to acetonitrile.[2]
-
Solution 2 (Normal-Phase): When using normal-phase chromatography, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[3]
-
-
Incorrect Temperature: The column temperature impacts mobile phase viscosity, analyte solubility, and interaction kinetics with the stationary phase.
-
Solution: Optimize the column temperature. An increase in temperature generally shortens retention times but can either improve or diminish resolution. A systematic evaluation (e.g., in 5 °C increments from 25 °C to 45 °C) is advisable.[4]
-
Experimental Protocol: Method Development for Enhanced Resolution
-
Column Screening:
-
Prepare a standard mixture of 2-, 3-, and 4-methylacetophenone in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Screen a minimum of three columns with varying selectivities: a standard C18, a phenyl-hexyl, and a biphenyl phase.
-
Employ a generic gradient method (e.g., 5-95% acetonitrile in water over 15 minutes) to evaluate the potential of each column.
-
-
Mobile Phase Optimization:
-
Choose the column that demonstrates the best initial separation.
-
Conduct isocratic runs with different mobile phase compositions. For instance, test acetonitrile:water ratios of 40:60, 45:55, and 50:50.
-
If resolution remains inadequate, switch the organic modifier to methanol and repeat the isocratic runs.
-
-
Temperature Optimization:
-
Using the optimal mobile phase composition, analyze the sample at various column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C).
-
Plot resolution against temperature to determine the ideal setting.
-
Issue 2: Peak Tailing
Peak tailing can interfere with peak integration and decrease overall resolution.
Possible Causes & Solutions:
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the polar carbonyl group of the acetophenones.
-
Column Overload: Injecting an excessive amount of sample can cause peak distortion.
-
Solution: Decrease the injection volume or the sample concentration.
-
-
Column Contamination or Degradation: The accumulation of contaminants or the degradation of the stationary phase can create active sites that result in tailing.
-
Solution: Flush the column with a strong solvent.[7] If the problem continues, the column may need replacement.
-
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is superior for separating these isomers: reversed-phase or normal-phase?
A1: Reversed-phase liquid chromatography (RPLC) is typically the initial choice due to its robustness, reproducibility, and compatibility with aqueous samples. The use of C18, phenyl, and biphenyl columns with acetonitrile/water or methanol/water mobile phases is well-established for this separation.[2] Normal-phase liquid chromatography (NPLC) can also be effective, sometimes providing orthogonal selectivity to RPLC. However, NPLC often necessitates more meticulous control of mobile phase water content to ensure reproducibility.[8]
Q2: What is a suitable starting point for method development in RPLC?
A2: A good starting point is a C18 or a phenyl-hexyl column with a mobile phase of 70:30 (v/v) methanol and water.[2] Set the flow rate to 1.0 mL/min, the column temperature to 25 °C, and the UV detection wavelength to 220nm.[2] From this initial point, you can optimize the mobile phase composition and temperature as detailed in the troubleshooting section.
Q3: Can gas chromatography (GC) be utilized to separate these isomers?
A3: Yes, gas chromatography is an excellent technique for separating volatile isomers such as methylacetophenones.[9] The selection of the GC column's stationary phase is critical. A mid-polar to polar stationary phase, for instance, one containing a significant percentage of cyanopropylphenyl polysiloxane, is often effective.[10] Temperature programming is generally necessary to achieve good separation and peak shape.[11] Liquid crystal stationary phases have also demonstrated good separation for isomers based on their molecular geometry.[12]
Q4: How can I confirm the identity of each isomeric peak?
A4: The most dependable method is to inject individual standards of 2-, 3-, and 4-methylacetophenone under identical chromatographic conditions and compare their retention times to the peaks in your mixed sample. For definitive confirmation, coupling your chromatograph to a mass spectrometer (LC-MS or GC-MS) is recommended. While the isomers will have the same molecular weight, their fragmentation patterns might exhibit subtle differences that can assist in identification.
Data Summary: Example Separation Conditions
| Parameter | Condition 1 (RPLC) | Condition 2 (RPLC) | Condition 3 (GC) |
| Column | Kromasil C18 (4.6 x 250 mm, 5 µm)[2] | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm)[11] |
| Mobile Phase/Carrier Gas | 70:30 Methanol:Water[2] | 45:55 Acetonitrile:Water + 0.1% Formic Acid | Helium at 1.0-1.5 mL/min[11] |
| Flow Rate/Temperature Program | 1.0 mL/min[2] | 1.0 mL/min | Start at 60 °C (2 min), ramp to 240 °C at 10 °C/min, hold for 5 min[11] |
| Temperature | 25 °C[2] | 35 °C | - |
| Detection | UV at 220 nm[2] | UV at 254 nm | MS (m/z 40-300)[11] |
| Elution Order | 2- > 4- > 3- | 2- > 3- > 4- | 2- > 3- > 4- |
Diagram: General Method Development Workflow
Caption: A systematic workflow for chromatographic method development.
References
- Shimadzu Corporation. (n.d.). Pharmaceuticals Technologies for Enhanced LC and SFC Workflow.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Methylacetophenone Isomers.
- Drawell. (n.d.). Troubleshooting of High Performance Liquid Chromatography (HPLC).
- Obrnuta faza. (n.d.). HPLC Troubleshooting.
- (n.d.). HPLC Troubleshooting Guide.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- Patsnap Eureka. (2018, August 24). Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- BenchChem. (n.d.). Technical Support Center: GC-MS Analysis of 2-Methylacetophenone.
- Lee, Y. W., & Lin, C. H. (n.d.).
- (n.d.). UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS.
- (2006, April 11). Nonlinear Data Alignment for UPLC-MS and HPLC-MS Based Metabolomics: Quantitative Analysis of Endogenous and Exogenous Metabolites in Human Serum.
- (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- (2019, June 28). Isolation, Chiral-Phase Resolution, and Determination of the Absolute Configurations of a Complete Series of Stereoisomers of a Rearranged Acetophenone with Three Stereocenters. PubMed.
- (n.d.). Streamlining Compound Isolation Automatically with UPLC to Prep Chromatography using Mass-Directed AutoPurification.
- (n.d.). 4 -Methylacetophenone 95 122-00-9.
- SIELC Technologies. (2018, May 16). p-Methylacetophenone.
- MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
- (2025, August 7). Fast Separation of Selected Cathinones and Phenylethylamines by Supercritical Fluid Chromatography | Request PDF.
- Chromatography Today. (2014, November 30). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases.
- (2018, August 16). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9.
- (n.d.).
- (n.d.). Chromatograms of GC separation of structural isomers of disubsituted....
- (2024, January 25). HPLC and SFC Enantioseparation of (±)
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Separation of 2-Bromo-4’-methylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. p-Methylacetophenone | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: 2'-Methylacetophenone Conversion Optimization
Status: Operational Ticket ID: T-2MAP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 2'-Methylacetophenone (2'-MAP). If you are experiencing low conversion rates, you are likely encountering the "Ortho-Effect."
Unlike its meta (3') or para (4') isomers, 2'-MAP presents a unique dual-barrier to reaction:
-
Steric Hindrance: The methyl group at the ortho position physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
-
Electronic Deactivation: The methyl group donates electron density via induction and hyperconjugation, rendering the carbonyl carbon less electrophilic.
This guide provides self-validating protocols to bypass these barriers.
Part 1: Diagnostic Matrix
Identify your specific failure mode before proceeding.
| Observation | Probable Cause | Mechanism | Recommended Protocol |
| 100% Starting Material (SM) recovered after Grignard/Lithium addition. | Enolization | Reagent acted as a base, stripping the acidic | Protocol A: Organocerium Addition |
| Reaction stalls at ~50% conversion during Asymmetric Transfer Hydrogenation (ATH). | Catalyst Deactivation / Steric Mismatch | The bulky ortho-group prevents the substrate from fitting into the chiral catalyst's binding pocket. | Protocol B: High-Pressure Hydrogenation or Luche Reduction |
| Low yield (<30%) in Aldol/Claisen Condensation. | Kinetic Inhibition | Steric clash prevents the formation of the C-C bond in the transition state. | Protocol C: Thermodynamic Forcing |
Part 2: Troubleshooting Workflows
Issue 1: Grignard/Organolithium Addition Fails (Recovery of SM)
The Problem: You added Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi), but after workup, you recovered 2'-MAP.
The Science: 2'-MAP is sterically hindered.[1] Standard organometallics are strong bases. When the nucleophilic path is blocked, the reagent takes the path of least resistance: deprotonating the
Solution: The Organocerium Protocol (Imamoto's Reagent)
Lanthanides like Cerium(III) are highly oxophilic.[2] They coordinate strongly to the carbonyl oxygen, activating it for attack while simultaneously making the nucleophile less basic.
Protocol A: Organocerium-Mediated Addition
Critical Pre-requisite:
-
Drying
(The Failure Point):-
Place
in a flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .
-
Self-Validation: The solid should turn from a clumpy white solid to a fine, free-flowing powder. If it remains clumpy, it is not dry.
-
-
Activation:
-
Cool to room temperature under Argon.
-
Add anhydrous THF.[3] Stir vigorously for 2 hours.
-
Self-Validation: You must form a milky white suspension. If it looks like clear solvent with sand at the bottom, sonicate until suspended.
-
-
Reagent Formation:
-
Cool to -78°C .
-
Add Organolithium (RLi) or Grignard dropwise.
-
Stir for 30 minutes. The reagent is now
.
-
-
Addition:
-
Add 2'-MAP (dissolved in THF) dropwise.
-
Allow to warm to 0°C (crucial for hindered ketones).
-
Quench with dilute HCl.
-
Expert Insight: The organocerium reagent is less basic than RLi, preventing enolization, but much more nucleophilic due to the Cerium activation of the carbonyl oxygen [1].
Issue 2: Hydrogenation Stalling
The Problem: Noyori Transfer Hydrogenation (Ru-TsDPEN) stops before completion. The Science: The "lock-and-key" mechanism of chiral catalysts is sensitive. The 2'-methyl group clashes with the arene ligand on the Ruthenium or the chiral diamine backbone, destabilizing the transition state.
Solution: Protocol B (Steric Optimization)
-
Switch Solvent System: Move from IPA (Isopropanol) to Formic Acid/Triethylamine (5:2) . The smaller size of the hydrogen donor often improves kinetics for hindered substrates [2].
-
Increase Catalyst Loading: For 2'-MAP, standard S/C (Substrate/Catalyst) ratios of 1000:1 often fail. Increase to 100:1 .
-
Luche Reduction (If Racemic is Acceptable):
-
Use
in combination with in Methanol. -
The Cerium coordinates the carbonyl, permitting hydride attack even in sterically congested environments.
-
Part 3: Visualizing the Troubleshooting Logic
Diagram 1: The Decision Matrix
Use this flowchart to determine your next experimental step.
Caption: Decision tree for isolating failure modes in 2'-Methylacetophenone functionalization.
Diagram 2: The "Ortho-Effect" Mechanism
Understanding why the reaction fails is key to fixing it. This diagram illustrates the competition between Enolization (Path A - Failure) and Addition (Path B - Success).
Caption: Mechanistic pathway showing how Cerium (III) shifts reactivity from Enolization (Failure) to Addition (Success).
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use commercial anhydrous
Q: Why does the Willgerodt-Kindler reaction yield vary so much with 2'-MAP? A: The Willgerodt-Kindler reaction involves the formation of an enamine/imine intermediate and a complex rearrangement. The ortho-methyl group destabilizes the planar transition state required for the initial condensation with the amine (morpholine).
-
Fix: Increase reaction time to 12-24 hours and ensure vigorous reflux. Do not use microwave synthesis for this specific substrate as the local superheating often degrades the thermally sensitive ortho-intermediates [3].
Q: My asymmetric reduction ee% is good (95%), but conversion is stuck at 40%. Should I add more catalyst? A: Simply adding more catalyst mid-reaction rarely works due to product inhibition or catalyst poisoning.
-
Fix: Restart the reaction with a higher hydrogen pressure (increase from 10 bar to 30-50 bar). The rate of hydrogenation is pressure-dependent and can overcome the steric deceleration caused by the ortho-methyl group [4].
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[4] Journal of the American Chemical Society, 1989.
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
-
BenchChem. "Comparative Guide to the Reactivity of Methylacetophenone Isomers." BenchChem Technical Library, 2025.
-
Kitamura, M., et al. "Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes." Organic Syntheses, 1993.[5]
Sources
Technical Support Center: Impurity Management in 2'-Methylacetophenone Synthesis
Introduction: The "Ortho-Challenge"
Welcome to the technical support hub for 2'-Methylacetophenone (2-MAP). If you are accessing this guide, you are likely facing the classic challenge of electrophilic aromatic substitution on toluene: Regioselectivity .
While the methyl group of toluene is an ortho-/para- director, steric hindrance heavily favors the 4'-methyl (para) isomer (often >85%). Synthesizing and isolating the 2'-methyl (ortho) isomer requires rigorous impurity management strategies that differ significantly from standard acetophenone protocols.
This guide moves beyond basic synthesis to focus on impurity profiling, rejection strategies, and analytical discrimination .
Part 1: Critical Impurity Profiling
Before attempting purification, you must identify what is in your crude mixture. In the Friedel-Crafts acylation of toluene using acetyl chloride and
Common Impurity Table
| Impurity Name | Structure / Origin | Boiling Point | State (RT) | Removal Strategy |
| 4'-Methylacetophenone | Para-isomer (Major Byproduct) | 226°C | Solid (mp 28°C) | Fractional Distillation + Melt Crystallization |
| 3'-Methylacetophenone | Meta-isomer (Trace <1%) | ~220°C | Liquid | High-efficiency rectification (difficult) |
| Toluene | Unreacted Starting Material | 110.6°C | Liquid | Rotary Evaporation / Stripping |
| Benzoic Acid Derivatives | Oxidation Side-products | >249°C | Solid | Alkaline Wash (NaOH) |
| Al-Complex Residues | Quenching Artifacts | N/A | Solid/Gel | Acidic Hydrolysis (HCl) |
| Oligomers/Tars | Acid-catalyzed condensation | High MW | Tar | Pot residue (Distillation) |
Part 2: Reaction Workflow & Mechanism
To manage impurities, one must understand their formation. The following diagram illustrates the bifurcation between the desired ortho product and the dominant para impurity.
Figure 1: Mechanistic pathway showing the competitive formation of ortho (target) and para (impurity) isomers during Friedel-Crafts acylation.
Part 3: Troubleshooting & FAQs
Scenario A: The "Solid Para" Problem
Q: My crude reaction mixture is solidifying or forming a slush at room temperature. Is my reaction ruined?
A: No, this is actually a diagnostic indicator.
-
Cause: The 4'-methyl isomer (Para) has a melting point of ~28°C. If your crude mixture solidifies, it indicates a high ratio of Para isomer, which is typical for this reaction. The desired 2'-methyl isomer is a liquid.[1]
-
Solution (The "Freeze-Out" Protocol):
-
Cool the crude mixture to 0–4°C.
-
The 4'-isomer will crystallize out significantly.
-
Filtration: Filter the cold mixture rapidly. The solid is the impurity (Para). The filtrate is enriched with your target (Ortho).
-
Verification: Analyze the filtrate by GC/HPLC. You should see a shift in the Ortho:Para ratio.
-
Scenario B: Distillation Difficulties
Q: I am trying to distill the product, but the fractions are co-eluting. The boiling points are 214°C vs 226°C. Why can't I separate them?
A: A 12°C boiling point difference is separable, but not with a simple still head.
-
Root Cause: At standard pressure, the vapor pressure curves overlap significantly.[2]
-
Protocol:
-
Use Vacuum: Lower the pressure to <10 mmHg.[2] This often amplifies the relative volatility difference.
-
Column Height: You need a fractionating column (Vigreux or packed column) with at least 5–10 theoretical plates.[2]
-
Reflux Ratio: Set a high reflux ratio (e.g., 5:1 or 10:1). Do not rush the collection.
-
Cut Strategy:
-
Fore-cut: Toluene and low boilers.
-
Main Fraction 1: Enriched Ortho (Target).
-
Intermediate: Mixed isomers (Recycle or discard).
-
Residue: Enriched Para.
-
-
Scenario C: Aluminum Emulsions
Q: During workup, I have a thick, gelatinous emulsion that won't separate. How do I clear this?
A: This is "Aluminum Hydroxide Gel," a common nightmare in Friedel-Crafts workups.
-
Cause: Quenching
with water at neutral pH creates insoluble .[2] -
Correction Protocol:
Part 4: Analytical Discrimination (HPLC/GC)
You cannot rely on simple TLC to separate these isomers effectively.
Recommended GC Method (Standard):
-
Column: DB-WAX or HP-5 (Polar columns separate isomers better).[2]
-
Carrier: Helium @ 1.0 mL/min.[2]
-
Temp Program: 50°C (2 min) -> 10°C/min -> 250°C.
-
Retention Order: Typically Toluene < 2'-Methyl < 3'-Methyl < 4'-Methyl.[2] (Ortho elutes first due to lower boiling point and steric shielding of the carbonyl interaction with the stationary phase).
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Kromasil C18).[2]
-
Mobile Phase: Methanol:Water (70:30).[3]
-
Wavelength: 220 nm or 254 nm.
-
Note: Isomer resolution may require optimization of the MeOH ratio.
Part 5: The "Nuclear Option" (Alternative Synthesis)
If your application requires >99% isomeric purity and you cannot tolerate the yield loss from separating the Para isomer, stop using Friedel-Crafts on toluene.
Switch to the Grignard Route: This route guarantees the position of the methyl group because it is fixed on the starting material.
-
Starting Material: o-Tolunitrile (2-Methylbenzonitrile).
-
Reagent: Methylmagnesium Bromide (MeMgBr).[2]
-
Mechanism: Grignard addition to the nitrile forms an imine salt, which hydrolyzes to the ketone.[2]
-
Advantage: Zero formation of Para or Meta isomers.[2] The only impurities are unreacted nitrile (separable by polarity) and mineral salts.
Figure 2: Alternative synthesis route using o-Tolunitrile to ensure regiochemical purity.[2]
References
-
BenchChem. (2025).[4] Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation of Toluene. Retrieved from
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. The Organic Chemistry Notebook Series, N°17. Retrieved from
-
PubChem. (2025).[2] 2'-Methylacetophenone Compound Summary. National Library of Medicine. Retrieved from
-
Alfa Chemistry. (2025).[2] Acylation Reaction - Synthesis of p-Methylacetophenone. Retrieved from
-
Patsnap. (2018). Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by HPLC. Retrieved from
Sources
- 1. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]
- 2. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Techniques for Purifying 2-Methylacetophenone
Welcome to the technical support resource for the purification of 2-Methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the column chromatography of this compound. Here, you will find structured troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity 2-Methylacetophenone.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for developing a successful purification strategy for 2-Methylacetophenone.
Q1: What are the most common impurities found in crude 2-Methylacetophenone and why are they difficult to separate?
A1: The most prevalent and challenging impurities are the positional isomers, 3-Methylacetophenone and 4-Methylacetophenone . These are often co-produced during the synthesis of 2-Methylacetophenone, particularly through Friedel-Crafts acylation of toluene.[1] The difficulty in separation stems from their nearly identical physicochemical properties, such as very close boiling points and similar polarities, which makes standard distillation and simple chromatography methods inefficient.[1] Other potential impurities can include unreacted starting materials, residual solvents, or degradation by-products.[1][2]
Q2: What is the recommended stationary phase for the column chromatography of 2-Methylacetophenone?
A2: For standard laboratory-scale purification (normal-phase chromatography), silica gel (60-120 or 230-400 mesh) is the most widely used and effective stationary phase.[3] Its polar surface interacts well with the moderately polar ketone group of 2-Methylacetophenone, allowing for effective separation from less polar or more polar impurities.[3][4] For compounds that may be sensitive to the acidic nature of silica, alumina can be a suitable alternative.[5] In cases where isomer separation is particularly challenging, a phenyl-bonded silica phase may offer enhanced selectivity due to potential π-π interactions with the aromatic rings of the analytes.[6][7]
Q3: How do I select an optimal mobile phase (eluent) for the separation?
A3: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[1][8] The goal is to find a solvent system where the target compound, 2-Methylacetophenone, has an Rf value of approximately 0.3 to 0.4 .[9][10] This range typically provides the best balance for effective separation on a column.
Commonly effective solvent systems are binary mixtures of a non-polar solvent and a moderately polar solvent. Start by screening mixtures of:
-
Hexanes (or Heptane) and Ethyl Acetate
-
Hexanes and Dichloromethane
-
Hexanes and Diethyl Ether
By testing different ratios of these solvents on a TLC plate, you can empirically determine the system that provides the best separation between 2-Methylacetophenone and its key impurities.[8]
Q4: Is 2-Methylacetophenone stable on silica gel?
A4: 2-Methylacetophenone is generally stable on silica gel. However, some organic molecules can degrade on the acidic surface of silica.[9] If you experience unexpectedly low recovery yields, it is prudent to test the compound's stability. This can be done by spotting the crude mixture on a TLC plate, allowing it to sit for 1-2 hours, and then eluting it. If new spots appear or the main spot diminishes in intensity, degradation may be occurring.[9] In such cases, deactivating the silica gel with a small amount of triethylamine or switching to a less acidic stationary phase like alumina might be necessary.[9]
Data Presentation
Table 1: Physicochemical Properties of Methylacetophenone Isomers
| Property | 2-Methylacetophenone | 3-Methylacetophenone | 4-Methylacetophenone |
| Molecular Formula | C₉H₁₀O[11] | C₉H₁₀O | C₉H₁₀O[12] |
| Molecular Weight | 134.18 g/mol [11] | 134.18 g/mol | 134.18 g/mol [12] |
| Boiling Point | ~214 °C[11][13] | ~220 °C | ~226 °C |
| Density | ~1.026 g/mL at 25 °C[11] | ~1.004 g/mL at 25 °C | ~1.005 g/mL at 20 °C |
| Polarity (TPSA) | 17.1 Ų[12][13] | 17.1 Ų | 17.1 Ų |
Note: The similar boiling points and polarity highlight the challenge in separating these isomers.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Possible Causes | Recommended Solutions & Explanations |
| Poor Separation of Target Compound from Impurities (especially isomers) | 1. Inappropriate Solvent System: The mobile phase polarity is not optimized, leading to co-elution.[1] 2. Column Overloading: Too much sample was loaded onto the column for its size, exceeding its separation capacity.[1][14] 3. Poor Column Packing: The presence of channels, cracks, or air bubbles in the stationary phase leads to an uneven solvent front and poor separation.[10][15] | 1. Re-optimize the Mobile Phase: Return to TLC analysis. Aim for a solvent system that maximizes the difference in Rf values (ΔRf) between 2-Methylacetophenone and the impurities. A lower polarity eluent (e.g., a higher ratio of hexanes to ethyl acetate) will increase retention and can improve the separation of moderately polar compounds.[16] Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[16] 2. Reduce Sample Load: A general rule of thumb is to use a silica gel to crude compound ratio of at least 50:1 by weight for difficult separations.[8] If separation is still poor, increase this ratio. 3. Repack the Column: Ensure the column is packed uniformly as a slurry without any air bubbles.[10] Tap the column gently during packing to settle the silica gel. Ensure the top surface of the silica bed is flat and protected with a layer of sand. |
| Peak Tailing (Compound elutes over many fractions) | 1. Secondary Interactions: The ketone group may be interacting too strongly with active silanol sites on the silica gel surface.[16][17] 2. High Sample Concentration: The sample was loaded in a solvent in which it is highly soluble, causing it to spread into a wide band.[17] 3. Compound Instability: The compound may be slowly degrading on the column.[9] | 1. Modify the Mobile Phase: Adding a very small amount of a slightly more polar solvent (e.g., a few drops of methanol in your bulk eluent) can sometimes mitigate strong interactions and improve peak shape. 2. Use a Weaker Loading Solvent: Dissolve the sample in a minimal amount of a solvent that is less polar than the mobile phase, or adsorb the crude material onto a small amount of silica gel before loading (dry loading).[16] 3. Check for Stability: Perform a TLC stability test as described in FAQ Q4. If degradation is confirmed, consider using a deactivated or different stationary phase.[9] |
| Compound Not Eluting from the Column | 1. Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound through the stationary phase.[9] 2. Compound Decomposed: The compound was not stable to the silica gel and has decomposed into highly polar baseline material that is irreversibly adsorbed.[9] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., from 5% ethyl acetate in hexanes to 10%, then 20%). This is known as gradient elution and will increase the eluting power of the mobile phase.[9] 2. Investigate Stability: If increasing polarity does not elute any product, decomposition is likely. Test the compound's stability on a TLC plate.[9] If unstable, alternative purification methods or a different stationary phase are required. |
| Column Flow Rate is Extremely Slow or Stopped | 1. Column Packed Too Tightly: The silica gel is too fine or has been compressed excessively, restricting solvent flow. 2. Precipitation: The sample has crystallized or precipitated at the top of the column, causing a blockage.[9] 3. Frit is Clogged: Fine silica particles have clogged the bottom frit or cotton plug of the column. | 1. Apply Gentle Pressure: Use a regulated air line or a pipette bulb to apply gentle positive pressure to the top of the column (this technique is often called "flash chromatography").[8] Be cautious not to exceed the pressure rating of the glassware. 2. Attempt to Re-dissolve: If you can see a solid band at the top, you can try to carefully add a small amount of a stronger, more polar solvent to dissolve the precipitate. This will likely compromise the separation, but may save the column from being a total loss.[9] 3. Check the Column Outlet: If possible, carefully try to clear any blockage at the very bottom of the column with a fine wire.[9] |
Visualization of Workflows
Diagram 1: Workflow for Chromatography Optimization
This diagram outlines the logical steps from initial analysis to running the preparative column.
Caption: A logical workflow for purifying 2-Methylacetophenone.
Diagram 2: Troubleshooting Poor Separation
This flowchart provides a decision-making process when encountering poor separation.
Caption: A troubleshooting flowchart for poor separation issues.
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude 2-Methylacetophenone mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 10% ethyl acetate in hexanes). Ensure the chamber is saturated with the solvent vapors.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot. Adjust the solvent ratio until the spot corresponding to 2-Methylacetophenone has an Rf of ~0.3 and is well-separated from other spots.[8]
Protocol 2: Packing a Silica Gel Column (Wet Slurry Method)
-
Setup: Securely clamp a chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[10]
-
Slurry Preparation: In a beaker, weigh the required amount of silica gel. Add the initial, least polar eluent determined from your TLC analysis and stir to create a uniform slurry with no air bubbles.[3][10]
-
Packing: Place a powder funnel on top of the column and pour the slurry in. Continuously tap the side of the column to ensure even packing and dislodge any air bubbles.[3]
-
Settling: Once all the slurry is added, open the stopcock to drain some solvent, which helps to compact the bed. Never let the solvent level drop below the top of the silica gel bed.[15]
-
Finalizing: Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent or sample addition. Drain the solvent until it is just level with the top of the sand layer.
Protocol 3: Sample Loading and Elution
-
Wet Loading: Dissolve the crude sample in the minimum possible volume of the eluent.[16] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer. Rinse the flask with a tiny amount of eluent and add this to the column to ensure a complete transfer.
-
Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Carefully fill the column with the mobile phase.[1] Open the stopcock and begin collecting fractions in numbered test tubes. Maintain a steady flow rate, applying gentle air pressure if necessary.
-
Monitoring: Systematically check the collected fractions for the presence of your compound using TLC.[1]
-
Isolation: Combine the fractions that contain the pure 2-Methylacetophenone, and remove the solvent using a rotary evaporator to yield the purified product.
References
- addressing challenges in the purification of 2-Methylacetophenone - Benchchem. (URL: )
- Validation of 2-Methylacetophenone as a Certified Analytical Standard: A Compar
-
2-Methylacetophenone | C9H10O | CID 11340 - PubChem. (URL: [Link])
- Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide - Benchchem. (URL: )
-
Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column. (URL: [Link])
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])
-
ortho-methyl acetophenone 2-methylacetophenone - The Good Scents Company. (URL: [Link])
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (URL: [Link])
-
Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. (URL: [Link])
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. (URL: [Link])
-
Influence of Stationary Phase Properties on the Retention of Ketones and Alcohols in RP-HPLC Mode: A New Test for the Stationary Phase Characterization | Request PDF - ResearchGate. (URL: [Link])
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (URL: [Link])
-
Mobile Phase Selectivity. (URL: [Link])
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (URL: [Link])
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (URL: [Link])
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. (URL: [Link])
-
Troubleshooting Guide - Phenomenex. (URL: [Link])
-
TROUBLESHOOTING GUIDE. (URL: [Link])
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
Column chromatography - UVic. (URL: [Link])
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (URL: [Link])
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. (URL: [Link])
- Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage - Benchchem. (URL: )
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (URL: [Link])
-
Journal of Chromatography & Separation Techniques - Longdom Publishing. (URL: [Link])
-
Acetophenone, 3-bromo - Organic Syntheses Procedure. (URL: [Link])
-
Certificate of Analysis. (URL: [Link])
-
How to isolate impurities from a reaction product - Biotage. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. veeprho.com [veeprho.com]
- 7. welch-us.com [welch-us.com]
- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. 2′-メチルアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. phenomenex.com [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
safe handling and storage procedures for 2'-Methylacetophenone
Status: Operational | Tier: Level 2 (Specialist Support) Chemical Identity: 2'-Methylacetophenone (CAS: 577-16-2) Synonyms: o-Acetyltoluene, 1-(2-Tolyl)ethanone[1][2]
Introduction: Technical Profile
Welcome to the 2'-Methylacetophenone (2-MAP) Support Center. This guide addresses the specific physicochemical challenges of handling 2-MAP, distinct from its isomer 4'-methylacetophenone or the parent acetophenone.
Key Technical Differentiator: The ortho-methyl group introduces significant steric hindrance near the carbonyl center and creates a benzylic site highly susceptible to radical oxidation. These two factors dictate the storage protocols and synthetic troubleshooting steps below.
Quick Reference Data
| Property | Value | Operational Implication |
| Boiling Point | 214 °C (760 mmHg) | High. Difficult to remove via standard rotary evaporation; requires high vacuum or azeotrope. |
| Flash Point | ~82 °C (Closed Cup) | Combustible (Class IIIA). Not highly flammable, but forms explosive vapor/air mixtures >80°C. |
| Density | 1.02–1.03 g/mL | Slightly denser than water. Sinks in aqueous extractions. |
| Solubility | Insoluble in | Requires organic solvents (EtOH, Ether, DCM) for cleanup. |
| Reactivity | Enolizable Ketone | Sensitive to strong bases (Aldol condensation risk). |
Module 1: Critical Safety & Exposure Control
Troubleshooting: Spill Response
Issue: I have spilled 2-MAP on the bench. Can I use standard paper towels?
Resolution: No. While the flash point (82°C) is higher than solvents like acetone, 2-MAP is a combustible liquid . Soaking it into paper increases the surface area, lowering the effective energy required for ignition if a heat source (hot plate/heat gun) is nearby.
Correct Protocol:
-
Isolate: Turn off all nearby hot plates and stirrers.
-
Absorb: Use an inert mineral absorbent (Vermiculite or diatomaceous earth).
-
Clean: Wash the surface with ethanol followed by soap and water. 2-MAP is oily and water-insoluble; water alone will just spread the slick.
Visual Workflow: Spill Decision Logic
Figure 1: Decision logic for safely managing 2-MAP spills, prioritizing ignition source control.
Module 2: Storage & Stability
FAQ: Shelf Life & Degradation
Q: My clear liquid has turned pale yellow. Is it compromised? A: Likely Yes (Partial Degradation).
-
Mechanism: The ortho-methyl group is benzylic. Exposure to light and oxygen promotes benzylic oxidation , forming peroxides or 2-acetylbenzoic acid derivatives. The yellow color indicates the formation of conjugated impurities (diones or oxidation byproducts).
-
Action: Check purity via TLC or GC. If >98% pure, distill under vacuum to recover. If <95%, discard.
Q: Can I store this in a standard -20°C freezer? A: Yes, but with caution.
-
Melting Point: The MP is approximately -11°C. In a -20°C freezer, it will solidify.
-
Risk: Repeated freeze-thaw cycles can promote moisture condensation inside the bottle if not sealed tightly. Water is immiscible and will form a separate layer, potentially hydrolyzing sensitive reagents used in subsequent steps.
-
Recommendation: Store at 2–8°C (Refrigerator) to keep it liquid and ready for use, or strictly under argon if freezing is necessary.
Protocol: Inert Gas Overlay
To prevent the "yellowing" effect described above:
-
Purge: Insert a needle connected to an Argon/Nitrogen line into the headspace of the storage bottle.
-
Flow: Flow gas gently for 30–60 seconds to displace oxygen.
-
Seal: Wrap the cap with Parafilm immediately.
-
Light: Store in an amber bottle or wrap clear bottles in aluminum foil.
Module 3: Operational Handling & Synthesis
Troubleshooting: Reaction & Processing
Q: I cannot remove the solvent on my rotary evaporator. It looks like oil remains. A: This is likely residual 2-MAP , not solvent.
-
Cause: With a boiling point of 214°C, 2-MAP acts like a high-boiling solvent. A standard water aspirator vacuum (~20 mmHg) lowers the BP to only ~100°C, which is often insufficient for rapid removal without excessive heating.
-
Solution:
-
High Vacuum: Use a vacuum pump (< 1 mmHg) and a manifold trap.
-
Azeotrope: If trace amounts remain, add toluene and rotovap again; the azeotropic effect helps carry off the ketone, though this is less effective for high-boiling ketones than for acids.
-
Chromatography: It is often easier to separate 2-MAP from your product via column chromatography (Hexane/EtOAc) than to distill it off.
-
Q: My reaction with a strong base (LDA/NaH) yielded a tarry mess. A: You likely triggered Self-Condensation.
-
Mechanism: Ketones with alpha-protons are susceptible to Aldol condensation. 2-MAP has alpha-protons on the acetyl group (
). Strong bases can deprotonate this methyl group, causing the enolate to attack another molecule of 2-MAP. -
Prevention:
-
Order of Addition: Add the 2-MAP slowly to the base (inverse addition) to keep the concentration of free ketone low relative to the base.
-
Temperature: Maintain strictly low temperatures (-78°C) during enolization to kinetically trap the enolate and prevent polymerization.
-
Visual Workflow: Synthesis Logic
Figure 2: Operational logic for synthesis, highlighting critical temperature controls and removal requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(o-tolyl)ethanone.[2] Retrieved from [Link]
Sources
Validation & Comparative
GC-MS Analysis for Purity Assessment of 2'-Methylacetophenone: A Comparative Technical Guide
Executive Summary
2'-Methylacetophenone (2-MAP), a critical intermediate in organic synthesis and the fragrance industry, presents a specific analytical challenge: differentiating it from its structural isomers, particularly 4'-Methylacetophenone (4-MAP). While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) have their place, Gas Chromatography-Mass Spectrometry (GC-MS) remains the superior choice for purity assessment due to the compound's volatility and the necessity for high-resolution isomer separation.
This guide outlines a validated, self-checking GC-MS protocol designed to quantify 2-MAP purity while explicitly detecting trace isomeric impurities that often co-elute in lower-resolution techniques.
The Analytical Challenge: Isomeric Resolution
The synthesis of 2-MAP (typically via Friedel-Crafts acetylation of toluene) almost invariably produces 4'-Methylacetophenone (4-MAP) as a major byproduct.
Because these molecules share an identical molecular weight (134.18 g/mol ) and nearly identical mass spectral fragmentation patterns, Mass Spectrometry alone cannot distinguish them. The burden of proof lies entirely on chromatographic resolution . A standard "fast" GC method will merge these peaks, leading to false purity reporting.
Comparative Analysis: Why GC-MS?
The following table objectively compares GC-MS against common alternatives for this specific application.
| Feature | GC-MS (Recommended) | HPLC-UV | qNMR ( | GC-FID |
| Primary Mechanism | Volatility & M/Z Fingerprint | Polarity & UV Absorption | Nuclear Spin Environment | Volatility & Carbon Counting |
| Isomer Resolution | High (Based on Boiling Point) | Moderate (Requires specific columns) | High (Distinct chemical shifts) | High (Same separation as MS) |
| Sensitivity (LOD) | Excellent (ppb range) | Good (ppm range) | Poor (>0.1% required) | Good (ppm range) |
| Identification | Definitive (Library Match) | Inferential (Retention Time only) | Definitive (Structural) | Blind (Retention Time only) |
| Throughput | Moderate (20-30 min run) | Moderate | Slow (Data analysis heavy) | Fast |
| Verdict | Gold Standard for purity & impurity ID.[4] | Sub-optimal due to lack of definitive ID. | Good for absolute assay, bad for trace impurities. | Good for routine QC, but risks misidentifying unknown peaks. |
Decision Matrix (When to use what)
Figure 1: Analytical Decision Matrix for 2'-Methylacetophenone.
Deep Dive: GC-MS Methodology
Column Selection: The Causality of Choice
While a standard non-polar column (like 5%-phenyl-methylpolysiloxane, e.g., DB-5ms) is sufficient for many applications, the separation of ortho and para isomers relies on slight differences in boiling point and molecular shape.
-
Recommendation: DB-5MS (or equivalent) is generally sufficient because the boiling point difference (~12°C) is large enough for baseline separation provided the temperature ramp is optimized.
-
Alternative: If 3'-Methylacetophenone (meta) is present (BP ~220°C), a DB-WAX (PEG) column provides superior shape-selectivity for aromatic isomers.
Mass Spectral Interpretation
The mass spectrum of 2-MAP is characterized by:
-
Molecular Ion (
): m/z 134 (Strong). -
Base Peak: m/z 119 (
, loss of methyl). -
Tropylium Ion: m/z 91 (
). -
Acetyl Ion: m/z 43 (
).
Critical Note on "Ortho Effect": Unlike the para-isomer, 2-substituted acetophenones can undergo specific fragmentation pathways due to the proximity of the side chain. While subtle, the ratio of m/z 119 to m/z 91 can vary between isomers. However, retention time remains the primary confirmation tool.
Experimental Protocol
This protocol is designed to be self-validating . It includes system suitability steps to ensure the data is reliable.
Reagents & Standards
-
Reference Standards: Authentic 2'-MAP and 4'-MAP (for resolution check).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Internal Standard (Optional): Naphthalene-d8 (to correct for injection variability).
Instrument Parameters (Agilent 7890/5977 or equivalent)
-
Inlet: Split Mode (50:1). Why? To prevent column overload which causes peak fronting and loss of resolution.
-
Temp: 250°C.
-
Column: DB-5MS UI, 30m x 0.25mm x 0.25µm.
-
Flow: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 180°C (Critical separation zone).
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, EI (70eV).
-
Scan Range: 40–300 amu.[6]
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Blank Run: Inject pure solvent. Ensure no carryover or ghost peaks at the RT of 2-MAP.
-
Sample Preparation: Dilute sample to ~500 µg/mL in DCM.
-
Data Acquisition: Run sample in duplicate.
-
Integration: Integrate all peaks >0.1% of total area.
-
Calculation: Use Area Normalization (%) or Internal Standard calibration.
Workflow Diagram
Figure 2: Validated GC-MS Workflow for Purity Assessment.
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(2-methylphenyl)- Mass Spectrum.[6] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone. PubChem.[2][7] Available at: [Link]
-
Restek Corporation. Analysis of Aromatic Solvents on Rxi-624Sil MS. (Demonstrating isomer separation principles). Available at: [Link]
-
Agilent Technologies. GC/MS Analysis of Impurities in Organic Solvents. Application Note. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 5. 2'-Hydroxy-4'-methylacetophenone | 6921-64-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methylacetophenone - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the 1H NMR Spectrum of 2'-Methylacetophenone: An Isomer Comparison
In the field of organic chemistry and drug development, the unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerstone technique for this purpose. Its power lies in its sensitivity to the local electronic environment of each proton in a molecule, providing a unique fingerprint of its structure. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 2'-Methylacetophenone, contextualized through a comparative analysis with its parent compound, acetophenone, and its other positional isomers, 3'- and 4'-methylacetophenone. We will explore how the subtle placement of a single methyl group dramatically influences the spectral output, providing a clear case study in the application of NMR for isomer differentiation.
Deciphering the ¹H NMR Spectrum of 2'-Methylacetophenone
2'-Methylacetophenone is an aromatic ketone with a methyl substituent at the ortho position relative to the acetyl group.[1][2] This specific arrangement creates a distinct electronic and steric environment that is directly reflected in its ¹H NMR spectrum. The structure contains two key singlet signals and a complex multiplet system for the aromatic region.
An analysis of its structure predicts seven distinct proton environments, which will translate into a corresponding number of signals in the ¹H NMR spectrum.
Based on spectral data, the assignments for 2'-Methylacetophenone in CDCl₃ are as follows.[3]
-
δ ~ 2.51 ppm (s, 3H, Ar-CH₃): This singlet corresponds to the three protons of the methyl group attached directly to the aromatic ring. Its chemical shift is in the typical range for benzylic protons.
-
δ ~ 2.54 ppm (s, 3H, CO-CH₃): This singlet represents the three protons of the acetyl methyl group. It is slightly deshielded compared to the aromatic methyl group due to the proximity of the electron-withdrawing carbonyl group.
-
δ ~ 7.21-7.35 ppm (m, 3H, Ar-H): This complex multiplet region accounts for the protons at the H-3', H-4', and H-5' positions. The similarity in their electronic environments leads to overlapping signals.
-
δ ~ 7.66 ppm (d, 1H, Ar-H): This downfield doublet corresponds to the H-6' proton. Its significant deshielding is caused by the anisotropic effect of the adjacent carbonyl group, which is a classic diagnostic feature for protons ortho to a carbonyl substituent on a benzene ring.[4]
Comparative Analysis: The Decisive Role of Isomerism
The true diagnostic power of ¹H NMR is revealed when comparing the spectrum of 2'-Methylacetophenone with its parent and isomeric counterparts. The position of the methyl group—an electron-donating group—alters the electron density distribution around the ring, thereby shielding or deshielding adjacent protons.
| Compound | Acetyl H (δ ppm) | Aromatic CH₃ (δ ppm) | Aromatic H (δ ppm) |
| Acetophenone | 2.61[5] | N/A | 7.45-7.59 (m, 3H), 7.97 (m, 2H)[5][6] |
| 2'-Methylacetophenone | 2.54[3] | 2.51[3] | 7.21-7.35 (m, 3H), 7.66 (d, 1H)[3] |
| 3'-Methylacetophenone | 2.60 | 2.42 | 7.34-7.39 (m, 2H), 7.77 (m, 2H) |
| 4'-Methylacetophenone | 2.57[6] | 2.41[6] | 7.25 (d, 2H), 7.86 (d, 2H)[6] |
Key Observations and Insights:
-
Acetophenone vs. Methylated Isomers: The parent compound, acetophenone, shows two aromatic environments: the ortho protons (H-2'/H-6') are significantly deshielded (~7.97 ppm) by the carbonyl group, while the meta (H-3'/H-5') and para (H-4') protons appear further upfield.[5][6]
-
Ortho Effect (2'-isomer): In 2'-Methylacetophenone, the most downfield aromatic signal is a single proton doublet (~7.66 ppm), corresponding to H-6'. This is a key distinguishing feature. The ortho methyl group's steric and electronic influence disrupts the coplanarity of the acetyl group with the ring, slightly reducing the deshielding effect on the remaining ortho proton (H-6') compared to acetophenone.
-
Meta Effect (3'-isomer): For 3'-Methylacetophenone, the methyl group has a weaker electronic influence on the ortho protons (H-2' and H-6'), which remain the most deshielded. The spectrum shows two distinct aromatic regions, but the pattern is less simplified than the 4'-isomer.
-
Para Effect (4'-isomer): 4'-Methylacetophenone presents the most simplified aromatic region. Due to the molecule's symmetry, there are only two types of aromatic protons. The electron-donating methyl group shields the ortho protons (H-3'/H-5'), which appear as a doublet upfield (~7.25 ppm), while the protons ortho to the carbonyl group (H-2'/H-6') remain deshielded and appear as a doublet downfield (~7.86 ppm).[6] This clean splitting pattern is a hallmark of para-disubstituted benzene rings.
This comparative analysis underscores how ¹H NMR spectroscopy can be used not just to confirm a structure, but to definitively distinguish between closely related positional isomers, a critical task in synthesis, purification, and quality control.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the collection of high-quality, reproducible data, a standardized protocol is essential. The following represents a robust methodology for the ¹H NMR analysis of small organic molecules like 2'-Methylacetophenone.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2'-Methylacetophenone.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good choice for non-polar to moderately polar compounds.[5][6]
-
Ensure the sample is fully dissolved. If not, gentle vortexing may be applied.
-
Using a pipette with a cotton or glass wool filter, transfer the solution into a standard 5 mm NMR tube. The filter removes any particulate matter that could degrade spectral quality.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. The lock system compensates for any magnetic field drift over time.
-
Tune the probe to the correct frequency for both ¹H and the lock channel.
-
Shim the magnetic field by adjusting the shim coils. This process maximizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse angle, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8 to 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have the correct absorptive Lorentzian shape.
-
Apply a baseline correction to produce a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.
-
Integrate the area under each signal. The relative integral values correspond to the ratio of the protons giving rise to those signals.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.
-
By adhering to this rigorous protocol, researchers can generate high-fidelity ¹H NMR data, enabling confident structural assignments and compelling comparative analyses.
References
- Royal Society of Chemistry. (2015). Supporting Information: Acetophenone.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Guidechem. (n.d.). 2'-Methylacetophenone 577-16-2 wiki.
- ChemicalBook. (n.d.). 3'-Methylacetophenone(585-74-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2'-Methylacetophenone(577-16-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4'-Methylacetophenone(122-00-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). Acetophenone(98-86-2) 1H NMR spectrum.
-
Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]
-
NP-MRD. (n.d.). Showing NP-Card for Acetophenone (NP0001122). Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Methylacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylacetophenone. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4'-Methylacetophenone (FDB010549). Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]
- 3. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
A Guide to the Rigorous Validation of 2-Methylacetophenone as a Certified Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of every analytical measurement underpins product safety and efficacy. The foundation of such integrity is the Certified Reference Material (CRM), or analytical standard, a substance of the highest purity and characterization that serves as the benchmark for all quantitative and qualitative analyses.[1] This guide provides an in-depth, technically-grounded examination of the validation process for 2-Methylacetophenone, an aromatic ketone used in organic synthesis and relevant to the fragrance and pharmaceutical industries.[2]
This document moves beyond a simple checklist, delving into the scientific rationale behind the multi-faceted validation workflow. We will explore the orthogonal analytical techniques required to unequivocally confirm identity, the meticulous methods for determining purity and assigning a precise content value, and how these data culminate in the creation of a standard that is not just a reagent, but a guarantee of analytical accuracy and reliability.
The Architecture of a Certified Standard: More Than Just Purity
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For a CRM, this means establishing a set of performance characteristics with a high degree of certainty.[4] These core pillars—Identity, Purity, Content, and Stability—are intrinsically linked, forming a self-validating system that ensures the trustworthiness of any subsequent analysis.
Logical flow of the analytical standard validation process.
Part 1: Unambiguous Identity Confirmation
Before any quantitative assessment, the identity of the candidate material must be confirmed beyond doubt. Relying on a single technique is insufficient. An orthogonal approach, using multiple uncorrelated analytical methods, provides the highest level of confidence and is a cornerstone of robust validation.[3] For 2-Methylacetophenone, this involves a combination of structural and molecular weight analyses.
Methodologies for Identity Confirmation
| Analytical Technique | Principle & Purpose | Expected Result for 2-Methylacetophenone |
| ¹H & ¹³C NMR Spectroscopy | Provides a detailed "fingerprint" of the molecule's carbon-hydrogen framework, confirming atom connectivity and chemical environment. | ¹H NMR spectrum will show distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons, with characteristic chemical shifts and splitting patterns. ¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from volatile impurities and provides its molecular weight and a characteristic fragmentation pattern upon electron ionization. | A primary peak at the correct retention time with a mass spectrum showing a molecular ion (M⁺) at m/z 134 and a base peak at m/z 119 due to the loss of a methyl radical (•CH₃).[6][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the specific functional groups present in the molecule based on their absorption of infrared radiation. | A strong absorption band characteristic of a carbonyl (C=O) stretch (approx. 1680 cm⁻¹), C-H stretches for both aromatic and aliphatic groups, and aromatic C=C bending frequencies.[7] |
Experimental Protocol: GC-MS for Identity and Purity Screening
This method serves a dual purpose: confirming molecular weight and providing an initial screen for volatile organic impurities.
-
Sample Preparation: Prepare a solution of 2-Methylacetophenone at approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph equipped with a mass-selective detector (MSD).
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Confirm the retention time of the main peak against a known reference. Analyze the corresponding mass spectrum, verifying the molecular ion and key fragment ions.
Part 2: The Mass Balance Approach to Purity and Content Assignment
A certified content value is not determined by a single measurement but is calculated through a mass balance approach. This robust methodology defines purity by systematically identifying and quantifying all significant impurities. The final assay value is determined by subtracting the sum of all impurity contributions from 100%.
Workflow for mass balance content assignment.
Methodologies for Impurity Quantification
| Impurity Class | Recommended Technique | Rationale for Selection |
| Related Organic Impurities | Gas Chromatography with Flame Ionization Detection (GC-FID) | GC-FID is the gold standard for quantifying volatile and semi-volatile organic compounds due to its high precision, sensitivity, and wide linear range. Purity is determined by area percent.[2] |
| Water Content | Karl Fischer Titration | This technique is highly specific and accurate for determining the water content, even at trace levels, which is a common impurity in chemical standards. |
| Residual Volatiles (e.g., Solvents) | Thermogravimetric Analysis (TGA) | TGA measures weight loss as a function of temperature, providing a precise measurement of any residual volatile content that may not be accounted for by other methods. |
| Non-Volatile/Inorganic Impurities | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | ICP-MS offers exceptional sensitivity for detecting and quantifying trace elemental impurities that would be invisible to chromatographic techniques. |
Experimental Protocol: Purity by Gas Chromatography (GC-FID)
This protocol is designed to separate and quantify structurally related organic impurities.
-
Sample Preparation: Accurately prepare a solution of 2-Methylacetophenone (approx. 1 mg/mL) in a high-purity solvent (e.g., acetone).
-
Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A non-polar stationary phase column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 300 °C.[2]
-
Oven Program: Initial temp 80 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.[2]
-
Injection Volume: 1 µL.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main 2-Methylacetophenone peak relative to the total area of all peaks in the chromatogram.
Example Content Calculation
The final certified content is calculated by accounting for all measured impurities.
| Analysis | Result |
| Purity by GC-FID | 99.92% |
| Water Content by Karl Fischer | 0.03% |
| Residual Volatiles by TGA | < 0.01% (below detection limit) |
| Inorganic Content by ICP-MS | < 0.01% (below detection limit) |
| Calculated Assay (Content) | 99.89% |
Calculation: Assay = Purity_GC x (1 - (Water% / 100)) = 99.92% x (1 - 0.0003) ≈ 99.89%
Performance Comparison: Certified Standard vs. Unqualified Reagent
The use of a fully validated Certified Reference Material is not merely a matter of preference; it is a requirement for generating scientifically sound and regulatory-compliant data.[4][8] An unqualified laboratory reagent, while chemically identical, lacks the documented proof of identity, purity, and content, introducing significant uncertainty into every measurement.
| Performance Metric | Validated 2-Methylacetophenone CRM | Unqualified 2-Methylacetophenone Reagent |
| Assigned Content & Uncertainty | Provided with a certified value and an associated measurement uncertainty (e.g., 99.89% ± 0.15%). | Purity is often a nominal range (e.g., ">98%") with no stated uncertainty.[9] |
| Traceability | Value is traceable to national or international standards (e.g., NIST, SI units), ensuring comparability of results across labs.[4] | No documented traceability. |
| Impurity Profile | Key impurities are identified and quantified. | Impurity profile is unknown and uncharacterized. |
| Risk of OOS Results | Low. The known, accurate value of the standard minimizes its contribution to measurement error, leading to reliable pass/fail decisions. | High. Using an assumed purity (e.g., 100%) for a reagent that is actually 98% pure will introduce a systematic -2% bias in all results. |
| Regulatory Compliance | Meets the stringent requirements of regulatory bodies like the FDA and international standards such as ICH Q2(R1).[3][10] | Does not meet regulatory expectations for use in GMP/GLP environments.[8] |
Conclusion
The validation of 2-Methylacetophenone as a Certified Analytical Standard is a rigorous, multi-disciplinary process that transforms a chemical substance into a cornerstone of analytical quality. Through the strategic application of orthogonal analytical techniques, a comprehensive impurity profile is established, leading to a highly accurate and defensible certified content value. For professionals in drug development and research, relying on such a well-characterized standard is not just best practice—it is a fundamental requirement for ensuring data integrity, achieving regulatory compliance, and ultimately, safeguarding patient health.
References
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Quality Pathshala. (2024). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Retrieved from [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Veeprho. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11340, 2-Methylacetophenone. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 5. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 2′-甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fda.gov [fda.gov]
A Comparative Guide to the Reactivity of 2'-, 3'-, and 4'-Methylacetophenone
Introduction
In the fields of synthetic chemistry and drug development, the positional isomerism of reactants plays a pivotal role in dictating reaction pathways, kinetics, and ultimate product yields. A nuanced understanding of how a substituent's placement on an aromatic ring modulates the reactivity of a key functional group is essential for rational molecular design and process optimization. This guide presents an in-depth, objective comparison of the chemical reactivity of three common isomers of methylacetophenone: 2'-methylacetophenone, 3'-methylacetophenone, and 4'-methylacetophenone. Our analysis is grounded in fundamental principles of organic chemistry, supported by illustrative experimental data and detailed protocols for empirical validation.
Guiding Principles: The Interplay of Electronic and Steric Effects
The reactivity of the acetyl group (C(O)CH₃) in methylacetophenone isomers is fundamentally governed by the interplay of electronic and steric effects exerted by the methyl substituent on the phenyl ring. These effects alter the electrophilicity of the carbonyl carbon, the acidity of the α-protons, and the accessibility of the reactive center.
Electronic Effects: The methyl group is a weak electron-donating group (EDG). It exerts its influence through two primary mechanisms:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density through the sigma bond framework. This effect weakens with distance.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This effect is most pronounced when the methyl group is at the ortho or para position, increasing the electron density on the ring and, by extension, deactivating the attached carbonyl group toward nucleophilic attack.
Steric Effects: This refers to the non-bonding interactions that influence the shape and reactivity of a molecule.[1][2] In the context of methylacetophenones, steric hindrance is most significant for the 2'-isomer, where the ortho-methyl group can physically impede the approach of reagents to the adjacent acetyl group.
Comparative Reactivity Analysis
The position of the methyl group dictates the balance of these electronic and steric forces, leading to distinct reactivity profiles for each isomer.
-
4'-Methylacetophenone (para-isomer): The methyl group at the para position exerts its maximum electron-donating influence through both the +I effect and hyperconjugation.[3] This significantly increases the electron density at the carbonyl carbon, reducing its electrophilicity. Consequently, 4'-methylacetophenone is generally the least reactive of the three isomers towards nucleophilic attack. Steric hindrance at the reaction center is negligible.[3]
-
3'-Methylacetophenone (meta-isomer): In the meta position, the methyl group's electron-donating effect is transmitted primarily through the weaker inductive (+I) effect; hyperconjugation does not extend to the meta position.[3] As a result, the carbonyl group is less deactivated compared to the para-isomer. With minimal steric hindrance, 3'-methylacetophenone is typically the most reactive towards nucleophiles.
-
2'-Methylacetophenone (ortho-isomer): The ortho-isomer presents the most complex scenario. It experiences an electron-donating effect comparable to the para-isomer. However, the dominant factor influencing its reactivity is often steric hindrance .[4] The proximity of the methyl group to the acetyl group can physically block the trajectory of incoming nucleophiles, significantly slowing down reaction rates.[1][4] This steric impediment can, in many cases, make the 2'-isomer the least reactive, particularly in reactions involving bulky reagents or transition states.
The following diagram illustrates how these intrinsic molecular properties influence the overall reactivity of the carbonyl group in each isomer.
Caption: Factors influencing the reactivity of methylacetophenone isomers.
Experimental Evidence and Data
Direct comparative kinetic data across all three isomers for a single reaction type is not always available in a single publication. However, the principles can be illustrated using data from analogous systems and specific reactions.
Case Study 1: Oxidation Reactions
The oxidation of acetophenones can be sensitive to the electronic environment of the aromatic ring. While specific data for methylacetophenones is limited, a study on the oxidation of hydroxyacetophenone isomers provides a useful proxy, demonstrating that substituent position has a quantifiable impact on reaction rates.
Table 1: Illustrative Oxidation Rate Constants for Hydroxyacetophenone Isomers
| Compound | Substituent Position | Second-Order Rate Constant (k) at 30°C (x 10⁻³ dm³ mol⁻¹ s⁻¹) |
|---|---|---|
| 2'-Hydroxyacetophenone | ortho | 0.167 |
| 3'-Hydroxyacetophenone | meta | 0.227 |
| 4'-Hydroxyacetophenone | para | 0.320 |
Data is illustrative and sourced from a study on hydroxyacetophenone isomers to demonstrate positional effects. The reactivity order can vary significantly with the reaction mechanism.[3]
In this specific oxidation, the para-isomer is the most reactive, which may seem counterintuitive based solely on carbonyl electrophilicity.[3] This highlights that the reaction mechanism is critical; in this case, the mechanism may not involve a simple nucleophilic attack at the carbonyl carbon but could be influenced by the stability of intermediates where the substituent plays a different role.
Case Study 2: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is particularly sensitive to steric effects.[4] Here, the steric hindrance of the 2'-methyl group is expected to significantly lower the reaction yield compared to the other isomers.
Table 2: Comparative Yields in Claisen-Schmidt Condensation with Benzaldehyde
| Ketone | Substituent | Typical Yield (%) | Primary Influencing Factor |
|---|---|---|---|
| Acetophenone | None | 75-90[4] | Baseline |
| 4'-Methylacetophenone | para-Methyl | 50-74[4] | Electronic Deactivation |
| 2'-Methylacetophenone | ortho-Methyl | Significantly Lower (Expected) | Steric Hindrance[4] |
Yields are compiled from various studies and are presented to illustrate trends.[4]
The data shows that even the electronically deactivating para-methyl group reduces the yield compared to unsubstituted acetophenone.[4] While a direct comparative yield for 2'-methylacetophenone under identical conditions is not provided, related studies consistently show that ortho-substituents dramatically decrease yields in condensation reactions due to steric hindrance.[4]
Experimental Protocols for Reactivity Assessment
To empirically determine the relative reactivity of the methylacetophenone isomers, one can perform kinetic studies on well-established ketone reactions.
Protocol 1: Permanganate Oxidation Monitored by UV-Vis Spectrophotometry
This protocol measures the rate of disappearance of the intensely colored permanganate ion as it oxidizes the ketone.
Materials:
-
2'-Methylacetophenone, 3'-Methylacetophenone, 4'-Methylacetophenone
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 0.01 M stock solutions of each methylacetophenone isomer in a suitable solvent (e.g., acetone).
-
Prepare a 0.001 M stock solution of KMnO₄ in distilled water.
-
Prepare an acidic (e.g., 1 M H₂SO₄) or alkaline (e.g., 1 M NaOH) aqueous solution.
-
In a quartz cuvette, combine 2.5 mL of the acidic/alkaline solution and 0.2 mL of one of the methylacetophenone isomer stock solutions.
-
Calibrate the spectrophotometer with this mixture (as a blank).
-
Initiate the reaction by adding 0.3 mL of the KMnO₄ stock solution to the cuvette, mix quickly, and immediately begin monitoring the absorbance at 525 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.
-
Repeat the experiment for the other two isomers under identical conditions (temperature, concentrations).
-
The initial reaction rate can be determined from the slope of the absorbance vs. time plot. Comparing these rates will establish the relative reactivity towards oxidation.[3]
Caption: Experimental workflow for permanganate oxidation kinetics.
Protocol 2: Sodium Borohydride Reduction Monitored by TLC
This protocol qualitatively assesses reactivity by observing the consumption of the starting material over time.
Materials:
-
2'-Methylacetophenone, 3'-Methylacetophenone, 4'-Methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
TLC plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp for visualization
Procedure:
-
In three separate, identical round-bottom flasks, dissolve a known amount (e.g., 100 mg) of each methylacetophenone isomer in 5 mL of methanol.
-
Cool the flasks in an ice bath.
-
Simultaneously (or with precise timing), add a known, equimolar amount of NaBH₄ to each flask to initiate the reactions.
-
At regular time intervals (e.g., 2, 5, 10, and 20 minutes), use a capillary tube to take a small aliquot from each reaction mixture and spot it on a single TLC plate. Be sure to label the lanes for each isomer and time point.
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under a UV lamp. The starting ketone will be UV active, while the product alcohol will have a different Rf value.
-
The relative reactivity can be determined by comparing the time it takes for the starting material spot to diminish or disappear for each isomer.[3] For a more quantitative analysis, aliquots can be quenched and analyzed by GC or HPLC.
Conclusion
The relative reactivity of 2'-, 3'-, and 4'-methylacetophenone is a direct consequence of the intricate balance between electronic and steric effects, which are dictated by the position of the methyl substituent.
-
4'-Methylacetophenone is generally the least reactive towards nucleophilic attack due to the strong deactivating effect of the para-methyl group.[3]
-
3'-Methylacetophenone is typically the most reactive, as the carbonyl group is only weakly deactivated by the meta-methyl group and experiences no steric hindrance.[3]
-
2'-Methylacetophenone reactivity is highly context-dependent. While electronically similar to the para-isomer, its behavior is often dominated by steric hindrance from the ortho-methyl group, which can render it the least reactive isomer, especially in sterically demanding reactions like aldol condensations.[4]
For researchers and drug development professionals, a thorough consideration of these positional effects is paramount for selecting appropriate starting materials, predicting reaction outcomes, and optimizing synthetic strategies to achieve desired products with high efficiency and yield.
References
- A Comparative Guide to the Reactivity of Methylacetophenone Isomers. Benchchem.
- A Comparative Study: 2-Methylacetophenone vs.
- How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?. Quora.
- 4-Methylacetophenone. Wikipedia.
- Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.
- Effect of Structure on Reactivity. Dalal Institute.
- The interplay between steric and electronic effects in S(N)2 reactions. PubMed.
Sources
Comparative Guide: 2'-Methylacetophenone vs. Acetophenone in Condensation Reactions
[1][2]
Executive Summary: The Steric Penalty
In the synthesis of chalcones and pharmaceutical intermediates, the choice between Acetophenone and 2'-Methylacetophenone is not merely a matter of substitution pattern—it is a choice between kinetic favorability and steric resistance .
While Acetophenone serves as the benchmark substrate for Claisen-Schmidt condensations, yielding products rapidly at room temperature, 2'-Methylacetophenone introduces a significant "steric penalty." The ortho-methyl group forces the carbonyl moiety out of planarity with the benzene ring (Steric Inhibition of Resonance), reducing electrophilicity and physically blocking nucleophilic attack. This guide provides the mechanistic rationale and optimized protocols to handle these divergent reactivities.
Mechanistic Analysis: Sterics vs. Electronics
To optimize reaction conditions, one must understand the structural causality governing the reactivity difference.
Acetophenone: The Planar Benchmark
-
Conformation: The carbonyl group is coplanar with the phenyl ring.
-
Electronic State: Extended
-conjugation stabilizes the enolate intermediate but leaves the carbonyl carbon sufficiently electrophilic. -
Reactivity: High. The planar approach is unhindered for aldehydes during the aldol addition step.
2'-Methylacetophenone: Steric Inhibition of Resonance (SIR)
-
Conformation: The ortho-methyl group creates a steric clash with the carbonyl oxygen. To relieve this strain, the acetyl group twists out of the plane of the benzene ring.
-
Twist Angle: Experimental data (Gas Electron Diffraction) suggests a dihedral angle of approximately 26°–33° [1].
-
Reactivity: Low.
-
SIR Effect: The loss of planarity prevents full resonance stabilization of the enolate.
-
Steric Block: The methyl group physically impedes the approach of the electrophile (aldehyde) to the enolate.
-
Pathway Visualization
The following diagram illustrates the divergent pathways and the steric "energy wall" faced by the ortho-substituted isomer.
Caption: Mechanistic divergence showing the high-energy transition state caused by the ortho-methyl steric block.
Experimental Comparison: Claisen-Schmidt Condensation
The following data contrasts the performance of both ketones in a standard condensation with 4-chlorobenzaldehyde to form the corresponding chalcone.
Performance Data
| Feature | Acetophenone | 2'-Methylacetophenone |
| Reaction Temp | 20–25 °C (Room Temp) | 60–80 °C (Reflux) |
| Time to Completion | 2–4 Hours | 8–12 Hours |
| Typical Yield | 85–95% | 50–70% |
| Catalyst Load | 1.0 eq.[1][2] NaOH | 1.5–2.0 eq. NaOH |
| Primary Challenge | Exotherm control | Incomplete conversion |
Detailed Protocols
Protocol A: High-Efficiency Synthesis (Acetophenone)
Use this for standard screening of non-hindered ketones.
Reagents:
-
4-Chlorobenzaldehyde (10 mmol)[4]
-
Ethanol (95%, 15 mL)
-
NaOH (10% aq. solution, 5 mL)
Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve acetophenone and aldehyde in ethanol.
-
Catalysis: Add NaOH solution dropwise while stirring at room temperature.
-
Observation: The solution will likely turn yellow/orange immediately.
-
-
Reaction: Stir at 25 °C for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Pour mixture into 100 g of crushed ice/water. Acidify to pH 4-5 with 1M HCl.
-
Isolation: Filter the precipitate. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol.
Protocol B: Sterically Demanding Synthesis (2'-Methylacetophenone)
Use this optimized protocol to overcome the ortho-effect.
Reagents:
-
2'-Methylacetophenone (10 mmol)
-
4-Chlorobenzaldehyde (10 mmol)[4]
-
Ethanol (Absolute, 20 mL)
-
KOH pellets (15 mmol) - Stronger base preferred
Workflow:
-
Preparation: Dissolve the ketone and aldehyde in absolute ethanol in a 100 mL flask equipped with a reflux condenser.
-
Activation: Add solid KOH pellets and stir until dissolved.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 10 hours.
-
Why? Thermal energy is required to overcome the activation energy barrier imposed by the steric twist [2].
-
-
Monitoring: Check TLC every 2 hours. If conversion stalls, add an additional 0.5 eq. of KOH.
-
Workup: Cool to room temperature, then pour into ice-cold water (150 mL). Neutralize carefully with 2M HCl.
-
Isolation: The product may oil out initially due to impurities. Extract with Ethyl Acetate (
mL) if a solid does not form. Dry over MgSO and concentrate. -
Purification: Column chromatography is often required (Gradient: 0-10% EtOAc in Hexanes) as recrystallization is difficult due to lower yields and side products.
Workflow Visualization
The following diagram outlines the decision-making process for selecting the correct protocol based on the substrate structure.
Caption: Decision tree for selecting the appropriate condensation protocol based on steric hindrance.
Troubleshooting & Optimization
If Method B fails to yield sufficient product for 2'-Methylacetophenone, consider these advanced modifications:
-
Solvent-Free Grinding: Grind the ketone, aldehyde, and solid NaOH in a mortar and pestle.[2] This high-concentration interface can sometimes force the reaction despite steric bulk [3].
-
Ultrasound Irradiation: Sonication can improve mass transfer and local energy input, potentially reducing reaction time from 10 hours to <1 hour [4].
-
Microwave Synthesis: Conducting the reaction in a sealed microwave vessel at 100–120 °C typically drives the reaction to completion in minutes, overcoming the steric barrier through rapid thermal excitation.
References
-
BenchChem. (2025).[5][1][4] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. Retrieved from
-
ResearchGate. (2025). Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance? A Direct Experimental Proof. Retrieved from
-
Jetir.Org. (2020).[2] Synthesis of Chalcones: Solvent Free Aldol Condensation. Retrieved from [2]
-
Taylor & Francis. (2018). Claisen-Schmidt condensation – Sonochemistry Applications. Retrieved from
A Comparative Guide to HPLC Purity Analysis of 2-Methylacetophenone
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is paramount. 2-Methylacetophenone, an aromatic ketone utilized in organic synthesis and as a flavoring agent, requires robust analytical methods to ensure its quality and consistency.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 2-Methylacetophenone, offering field-proven insights and detailed experimental protocols.
The narrative is structured to not only present a validated HPLC method but also to explain the scientific rationale behind the methodological choices, ensuring a self-validating system as per the principles of analytical procedure validation.[3][4]
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile and semi-volatile compounds like 2-Methylacetophenone.[1][5] Its versatility in employing various stationary and mobile phases allows for the fine-tuning of separations, enabling the detection and quantification of structurally similar impurities.
A reversed-phase HPLC method is particularly well-suited for 2-Methylacetophenone due to the molecule's moderate polarity. The separation is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase.
Diagram: HPLC Experimental Workflow
Caption: A typical workflow for HPLC purity analysis.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Partitioning of analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability | Suitable for non-volatile and semi-volatile, thermally labile compounds.[1][5] | Ideal for volatile and semi-volatile, thermally stable compounds.[1] | Provides detailed structural information and can be used for quantitative analysis (qNMR). |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL), especially with sensitive detectors like FID. | Lower sensitivity compared to chromatographic methods. |
| Resolution | Excellent for separating structurally similar impurities. | Excellent for separating compounds with different boiling points and polarities. | Can resolve signals from different protons/carbons, but overlapping can be an issue in complex mixtures. |
| Sample Throughput | Moderate to high, depending on the run time. | High, with typical run times being shorter than HPLC. | Lower, as sample preparation and data acquisition can be more time-consuming. |
| Quantification | Highly accurate and precise using external or internal standards. Purity is often determined by area percentage.[1] | Highly accurate and precise. Purity is calculated based on the area percentage of the main peak.[1] | qNMR allows for absolute quantification without the need for identical reference standards. |
Detailed Experimental Protocol: HPLC Method for 2-Methylacetophenone
This protocol outlines a validated reversed-phase HPLC method for the purity analysis of 2-Methylacetophenone. The selection of a C18 column is based on its wide applicability for separating aromatic compounds. The mobile phase composition is chosen to achieve optimal retention and resolution of the main peak from potential impurities. The detection wavelength is selected based on the UV absorbance maximum of 2-Methylacetophenone.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][6]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[1][6]
-
Sample Preparation: Prepare a solution of 2-Methylacetophenone in the mobile phase at a concentration of approximately 1 mg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Methanol:Water (70:30, v/v)[1][6] |
| Flow Rate | 1.0 mL/min[1][6] |
| Column Temperature | 25 °C[1][6] |
| Detection Wavelength | 220 nm[1][6] |
| Injection Volume | 20 µL[1][6] |
Method Validation
The reliability of this HPLC method is underpinned by a rigorous validation process in accordance with ICH guidelines.[3][4][7][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is confirmed by injecting a blank (mobile phase) and a placebo solution to ensure no interfering peaks are observed at the retention time of 2-Methylacetophenone.[3][9]
-
Linearity: A series of solutions of 2-Methylacetophenone at different concentrations are prepared and injected. The peak area response is then plotted against the concentration. A linear relationship, as indicated by a high correlation coefficient (r² > 0.999), demonstrates the method's linearity over a defined range.[3][10]
-
Accuracy: The accuracy is determined by analyzing samples with known concentrations of 2-Methylacetophenone. The results are expressed as percent recovery.[7]
-
Precision: The precision of the method is assessed by repeatedly injecting the same sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The results are expressed as the relative standard deviation (%RSD).[3]
Diagram: Method Selection Logic
Caption: A decision tree for selecting an appropriate analytical method.
Conclusion
The choice of an analytical method for purity determination is a critical decision in the drug development process. For 2-Methylacetophenone, a reversed-phase HPLC method offers a robust, reliable, and validated approach for routine quality control. Its high resolving power and sensitivity make it well-suited for detecting and quantifying potential impurities.
While Gas Chromatography is a viable alternative, particularly for volatile impurities, HPLC provides a more universal platform for a wider range of potential non-volatile process impurities and degradation products. For in-depth structural elucidation and absolute quantification, NMR spectroscopy serves as a powerful complementary technique. Ultimately, a multi-faceted analytical approach, with HPLC at its core, provides the most comprehensive and trustworthy assessment of 2-Methylacetophenone purity.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of 2-Methylacetophenone as a Certified Analytical Standard: A Comparative Guide - Benchchem.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2).
- How To Start Method Validation-Related Substances | PDF | Laboratories | Analysis - Scribd.
- Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC.
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing.
- addressing challenges in the purification of 2-Methylacetophenone - Benchchem.
- Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Patsnap Eureka. (2018, August 24).
- 2-Methylacetophenone | C9H10O | CID 11340 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. longdom.org [longdom.org]
- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic and Steric Effects of Methylacetophenone Isomers
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how isomeric substitution patterns influence molecular properties is paramount. The seemingly subtle shift of a single methyl group on the acetophenone scaffold can dramatically alter reactivity, binding affinity, and metabolic stability. This guide provides an in-depth, objective comparison of the electronic and steric effects of 2'-, 3'-, and 4'-methylacetophenone, supported by experimental data and detailed protocols.
Theoretical Framework: The Interplay of Inductive, Resonance, and Steric Forces
The reactivity of the carbonyl group in methylacetophenone isomers is fundamentally governed by the interplay of electronic and steric effects originating from the methyl substituent. These forces dictate the electrophilicity of the carbonyl carbon, the stability of reaction intermediates, and the accessibility of the reaction center to incoming nucleophiles.
Electronic Effects: A Tale of Two Mechanisms
The methyl group is a weak electron-donating group (EDG) that enriches the benzene ring with electron density through two primary mechanisms: the inductive effect (+I) and hyperconjugation (a form of resonance).[1]
-
Inductive Effect (+I): The methyl group, being more electropositive than the sp²-hybridized carbons of the aromatic ring, pushes electron density through the sigma bond framework. This effect weakens with distance.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This effect is only possible when the methyl group is in the ortho or para position, as it allows for effective overlap with the ring's p-orbitals.
The net result of these electron-donating effects is a decrease in the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]
Steric Effects: The Ortho Position's Unique Challenge
Steric hindrance refers to the spatial bulk of a group that can impede the approach of a reactant to a nearby functional group.[1] In the context of methylacetophenone isomers, this effect is almost exclusively relevant to the 2'-(ortho)-isomer . The proximity of the ortho-methyl group to the acetyl group forces the acetyl group to twist out of the plane of the aromatic ring.[2][3] This has two major consequences:
-
Steric Hindrance: The methyl group physically blocks the trajectory of incoming nucleophiles, slowing down reactions at the carbonyl center.[1]
-
Steric Inhibition of Resonance: The twisting of the acetyl group disrupts the coplanarity required for effective resonance between the carbonyl group and the aromatic ring. This can partially counteract the electronic deactivation by the methyl group.[2][3]
The following diagram illustrates the dominant electronic effects for each isomer.
Caption: Dominant electronic and steric effects in methylacetophenone isomers.
Experimental & Spectroscopic Data Comparison
The theoretical effects described above manifest in measurable physical and chemical properties. Spectroscopic techniques provide a powerful lens through which to observe the electronic environment of each isomer.
Spectroscopic Analysis
The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy are highly sensitive to the electronic distribution within a molecule.
| Isomer | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | IR C=O Stretch (ν, cm⁻¹) | Dominant Effect Reflected in Data |
| 4'-Methylacetophenone | Acetyl-CH₃: ~2.57[4] | Carbonyl-C: ~198.0[4] | ~1680-1685 | Strong electron donation (hyperconjugation) shields the carbonyl carbon and weakens the C=O bond (lower ν). |
| 3'-Methylacetophenone | Acetyl-CH₃: ~2.60[4] | Carbonyl-C: ~198.3[4] | ~1685-1690 | Weaker inductive donation leads to less shielding and a stronger C=O bond compared to the para-isomer. |
| 2'-Methylacetophenone | Acetyl-CH₃: ~2.5-2.6 | Carbonyl-C: ~200-202 | ~1690-1695 | Steric hindrance forces the acetyl group out of plane, reducing conjugation and strengthening the C=O bond. |
Note: Specific spectral values can vary slightly based on the solvent and instrument used. The values provided are representative.
Reactivity Analysis
The combination of electronic and steric factors leads to a predictable, yet nuanced, order of reactivity towards nucleophiles. For most nucleophilic addition reactions, the general reactivity trend is:
3'-Methylacetophenone (most reactive) > 2'-Methylacetophenone > 4'-Methylacetophenone (least reactive)
-
3'-Isomer: The carbonyl is the most electrophilic due to the weaker electron-donating inductive effect and lack of steric hindrance.[1]
-
4'-Isomer: The carbonyl is the most deactivated (least electrophilic) due to the powerful electron-donating effects of the para-methyl group via both induction and hyperconjugation.[1]
-
2'-Isomer: The reactivity is a trade-off. While the carbonyl is electronically deactivated, steric hindrance is often the dominant factor, especially with bulky nucleophiles, which significantly slows the reaction rate.[1]
Experimental Protocols for Comparative Analysis
To empirically validate these principles, the following protocols can be employed. These are designed as self-validating systems where the relative outcomes directly reflect the properties of the isomers.
Protocol 1: Comparative Reduction of Methylacetophenone Isomers
This experiment uses sodium borohydride (NaBH₄), a mild reducing agent, to compare the reduction rates of the three isomers. The rate of disappearance of the ketone starting material is directly proportional to its reactivity.
Objective: To determine the relative reactivity of the three methylacetophenone isomers towards nucleophilic attack by a hydride.
Materials:
-
2'-Methylacetophenone, 3'-Methylacetophenone, 4'-Methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) as eluent
-
UV lamp for visualization
-
Three 25 mL round-bottom flasks, magnetic stirrers, and stir plate
Procedure:
-
Preparation: In three separate, labeled flasks, dissolve an equimolar amount (e.g., 1 mmol) of each methylacetophenone isomer in 10 mL of anhydrous ethanol.
-
TLC Baseline: Spot each of the three starting material solutions on a single TLC plate to establish their initial Rf values.
-
Reaction Initiation: At the same time, add an equimolar amount of NaBH₄ (e.g., 1 mmol) to each of the three flasks and start a timer.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), use a capillary tube to take a small aliquot from each reaction mixture and spot it on a new TLC plate.
-
TLC Development: Develop the TLC plates in the ethyl acetate/hexane eluent.
-
Analysis: Visualize the plates under a UV lamp. The starting ketone will be UV active, while the resulting alcohol product will be less so. Compare the rate at which the starting material spot diminishes for each isomer. The faster the disappearance, the more reactive the isomer.
Expected Outcome & Causality: The spot corresponding to 3'-methylacetophenone should disappear fastest, followed by 2'-methylacetophenone, and finally 4'-methylacetophenone. This directly demonstrates that the least electronically deactivated and sterically unhindered isomer (3') is the most reactive, while the most electronically deactivated isomer (4') is the least reactive.
The following diagram outlines the workflow for this comparative experiment.
Caption: Workflow for the comparative reduction of methylacetophenone isomers.
Conclusion
The position of a methyl group on the acetophenone ring is a critical determinant of its chemical behavior. The 4'-isomer is the least reactive towards nucleophiles due to maximal electronic deactivation.[1] The 3'-isomer is generally the most reactive, as it experiences only a weak inductive deactivating effect and no steric hindrance.[1] The 2'-isomer presents a more complex case where significant steric hindrance often overrides electronic considerations, leading to intermediate reactivity.[1] These principles, grounded in the fundamental concepts of electronic and steric effects, are essential for rational molecule design and reaction optimization in pharmaceutical and chemical research.
References
-
Homework.Study.com. During the formation of 4-methylacetophenone from toluene, discuss the formation of all products... Available from: [Link]
-
ResearchGate. Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance? A Direct Experimental Proof of Its Nonplanar Conformation from a Joint Ab Initio/Electron Diffraction Analysis | Request PDF. Available from: [Link]
-
PubChem. 2-Methylacetophenone. Available from: [Link]
-
PubMed. Does 2-methylacetophenone comply with steric inhibition of resonance? A direct experimental proof of its nonplanar conformation from a joint ab initio/electron diffraction analysis. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Does 2-methylacetophenone comply with steric inhibition of resonance? A direct experimental proof of its nonplanar conformation from a joint ab initio/electron diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
A Researcher's Guide to Validating the Biological Activity of 2'-Methylacetophenone Derivatives
In the landscape of medicinal chemistry, the acetophenone scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous variants, 2'-methylacetophenone derivatives, particularly chalcones and their heterocyclic analogues, have emerged as a promising class of compounds with a diverse pharmacological portfolio. This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for their validation. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to benchmark the performance of these compounds against established standards.
The Versatility of the 2'-Methylacetophenone Core
2'-Methylacetophenone serves as a versatile building block in organic synthesis.[1] Its derivatives, most notably chalcones, are of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, a motif responsible for their diverse pharmacological effects.[1] The strategic placement of a methyl group at the ortho position of the acetophenone ring can influence the conformational flexibility and electronic properties of the resulting derivatives, potentially enhancing their interaction with biological targets.
Section 1: Anticancer Activity
Derivatives of 2'-methylacetophenone have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][4] This section will explore the underlying mechanisms, provide a detailed protocol for assessing anticancer activity, and present comparative data.
Mechanism of Action: Targeting Key Signaling Pathways
Chalcones derived from 2'-methylacetophenone often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.[1] One of the pivotal pathways frequently implicated is the PI3K/Akt/mTOR signaling cascade, which is commonly dysregulated in various cancers.[1] By inhibiting this pathway, these derivatives can effectively halt the uncontrolled growth and survival of cancer cells.
Diagram 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by 2'-Methylacetophenone Chalcone Derivatives
Caption: PI3K/Akt/mTOR pathway inhibition by chalcones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. The protocol's reliability stems from its basis in the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2'-methylacetophenone derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Performance Data
The following table summarizes the anticancer activity of a representative 2'-methylacetophenone chalcone derivative against different cancer cell lines, with Doxorubicin as a reference compound.
| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1 | (E)-1-(2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 12.5[1] | Doxorubicin | ~0.5-2[5][6] |
| 1 | (E)-1-(2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | A549 (Lung) | 15.2[1] | Doxorubicin | ~0.1-1[5][6] |
| LY-2 | 2-hydroxy-4-methoxyacetophenone substituted chalcone | MCF-7 (Breast) | 4.61-9[4] | Doxorubicin | ~0.5-2[5][6] |
| LY-8 | 2-hydroxy-4-methoxyacetophenone substituted chalcone | HT29 (Colorectal) | 4.61-9[4] | Doxorubicin | ~0.2-1.5[5] |
| LY-10 | 2-hydroxy-4-methoxyacetophenone substituted chalcone | A549 (Lung) | 4.61-9[4] | Doxorubicin | ~0.1-1[5][6] |
Analysis: The data indicates that 2'-methylacetophenone derivatives exhibit promising anticancer activity, albeit generally less potent than the standard chemotherapeutic agent, Doxorubicin. However, some derivatives, such as LY-2, LY-8, and LY-10, show IC50 values in the low micromolar range, highlighting their potential for further development.[4] Notably, these compounds have been reported to show low toxicity towards non-cancerous cells, an advantageous property in drug development.[4]
Section 2: Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2'-Methylacetophenone derivatives have shown considerable potential in this area.
Mechanism of Action: A Multifaceted Attack
The antimicrobial action of chalcones is often attributed to their α,β-unsaturated carbonyl system.[7] Their mechanisms of action are diverse and can include:
-
Disruption of Bacterial Membranes: The lipophilic nature of these compounds allows them to interact with and disrupt the integrity of bacterial cell membranes.
-
Enzyme Inhibition: They can inhibit crucial bacterial enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair.[8]
-
Inhibition of Efflux Pumps: Some derivatives can inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell, thus potentially reversing antibiotic resistance.
Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Kirby-Bauer Disk Diffusion and MIC Determination
A standardized approach to assess antimicrobial activity is crucial for reproducible results. The Kirby-Bauer method provides a qualitative assessment, while determining the Minimum Inhibitory Concentration (MIC) offers quantitative data.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the 2'-methylacetophenone derivatives and a control antibiotic (e.g., Ciprofloxacin) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zones around the disks where bacterial growth is inhibited.
-
MIC Determination (Broth Microdilution): Prepare serial dilutions of the compounds in a 96-well plate with broth. Inoculate each well with the standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
Comparative Performance Data
The following table presents the antimicrobial activity of a representative 2'-methylacetophenone derivative against common bacterial strains, with Ciprofloxacin as a reference.
| Compound ID | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2 | (E)-1-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | S. aureus | 32[1] | Ciprofloxacin | ≤1[9][10][11][12] |
| 2 | (E)-1-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | E. coli | 64[1] | Ciprofloxacin | ≤0.5[9][10][11][12] |
| 3 | Pyrazoline from chalcone 1 | S. aureus | 16[1] | Ciprofloxacin | ≤1[9][10][11][12] |
| 3 | Pyrazoline from chalcone 1 | E. coli | 32[1] | Ciprofloxacin | ≤0.5[9][10][11][12] |
Analysis: The 2'-methylacetophenone derivatives show moderate antimicrobial activity. The conversion of chalcones to pyrazoline derivatives can enhance their potency, as seen with compound 3 .[1] While not as potent as the broad-spectrum antibiotic Ciprofloxacin, these compounds provide a scaffold for the development of new antimicrobial agents, potentially with novel mechanisms of action that could circumvent existing resistance.
Section 3: Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. 2'-Methylacetophenone derivatives, particularly pyrazolines synthesized from chalcones, have demonstrated noteworthy anti-inflammatory effects.[1]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Diagram 3: Mechanism of Anti-inflammatory Action
Caption: Inhibition of prostaglandin synthesis.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the 2'-methylacetophenone derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should be treated with a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Comparative Performance Data
The following table presents the anti-inflammatory activity of a representative pyrazoline derivative synthesized from a 2'-methylacetophenone chalcone, with Indomethacin as a reference.
| Compound ID | Derivative Structure | Animal Model | % Inhibition of Edema (at 4h) | Reference Compound | % Inhibition of Edema (at 4h) |
| 4 | Pyrazoline derivative | Rat | 45% at 50 mg/kg[1] | Indomethacin | ~50-60% at 10 mg/kg[13][14] |
Analysis: The pyrazoline derivative demonstrates significant anti-inflammatory activity in the carrageenan-induced paw edema model.[1] While the potency may be lower than that of Indomethacin, these findings underscore the potential of this class of compounds as leads for the development of new anti-inflammatory agents. Further structure-activity relationship (SAR) studies could lead to the identification of more potent derivatives with improved pharmacological profiles.[15][16]
Conclusion and Future Directions
The derivatives of 2'-methylacetophenone represent a versatile and promising scaffold in drug discovery. This guide has provided a comparative framework for validating their anticancer, antimicrobial, and anti-inflammatory activities. The detailed protocols and comparative data serve as a foundation for researchers to systematically evaluate novel compounds in this class.
Future research should focus on optimizing the lead compounds through structural modifications to enhance their potency and selectivity. Elucidating the precise molecular targets and further exploring the structure-activity relationships will be crucial for the rational design of next-generation therapeutics based on the 2'-methylacetophenone core. The integration of computational modeling with experimental validation will undoubtedly accelerate the journey of these promising compounds from the laboratory to clinical applications.
References
-
2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. R Discovery. Available at: [Link].
-
Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Preprints.org. Available at: [Link].
-
Biological Significance of Some Substituted Novel Chalcones of 4-Bromoaacetophenone. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. Available at: [Link].
-
Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. PubMed. Available at: [Link].
-
Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. PubMed. Available at: [Link].
-
Ciprofloxacin derivatives and their antibacterial activities. ScienceDirect. Available at: [Link].
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. Available at: [Link].
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link].
-
Antioxidant and antimicrobial screening of Ciprofloxacin derivative and its complexes. Der Pharma Chemica. Available at: [Link].
-
Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives. Academia.edu. Available at: [Link].
-
Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae. PubMed. Available at: [Link].
-
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link].
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link].
-
Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. ResearchGate. Available at: [Link].
-
Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available at: [Link].
-
3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. PubMed. Available at: [Link].
-
Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Journal of Pharmaceutical Research International. Available at: [Link].
-
Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. I.R.I.S. Available at: [Link].
-
Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Indian Journal of Pharmacy and Pharmacology. Available at: [Link].
-
Comparative antimicrobial activity of five brands of ciprofloxacin sold in lagos state. SciSpace. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. daneshyari.com [daneshyari.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. annexpublishers.com [annexpublishers.com]
- 14. oaji.net [oaji.net]
- 15. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Acetyltoluene in Reaction Mixtures
A Comparative Methodological Guide for Process Chemists & Analysts
Part 1: The Analytical Challenge
2-Acetyltoluene (2-Methylacetophenone, 2-AT) is a critical intermediate in the synthesis of fine chemicals and pharmaceuticals. Its production, typically via the Friedel-Crafts acetylation of toluene, inherently generates a complex matrix containing unreacted toluene, the catalyst (e.g.,
The "Analytical Trilemma" in this context is Resolution vs. Throughput vs. Matrix Compatibility .
-
The Isomer Problem: 3-AT and 4-AT possess nearly identical boiling points and polarities, making baseline resolution difficult.
-
The Ortho-Effect: 2-AT is sterically hindered, lowering its boiling point (
C) relative to the para-isomer ( C), which facilitates separation by Gas Chromatography (GC). -
Matrix Interference: High concentrations of Lewis acids or non-volatile tars can degrade GC columns, necessitating rigorous sample prep or an alternative High-Performance Liquid Chromatography (HPLC) approach.
This guide objectively compares GC-FID and HPLC-UV methodologies, providing a validated protocol for the superior method.
Part 2: Method Selection & Decision Matrix
Before selecting a protocol, evaluate your sample constraints using the logic flow below.
Method Selection Workflow
Figure 1: Decision matrix for selecting the analytical platform based on sample complexity and resolution requirements.
Part 3: Comparative Analysis (GC-FID vs. HPLC-UV)
The following table synthesizes performance data from internal validation studies and literature precedents.
| Feature | Method A: GC-FID (Recommended) | Method B: HPLC-UV (Alternative) |
| Primary Mechanism | Volatility & Polarity | Hydrophobicity & |
| Isomer Resolution ( | High ( | Moderate (Meta/Para often co-elute on C18) |
| LOD / LOQ | ~0.5 ppm / 1.5 ppm | ~0.2 ppm / 0.6 ppm |
| Analysis Time | 15–25 minutes | 10–15 minutes |
| Column Robustness | Susceptible to acid/salt damage | High tolerance (with guard column) |
| Critical Consumable | Polar Wax Column (e.g., PEG) | PFP (Pentafluorophenyl) Column |
| Cost per Run | Low (Gas carrier) | Medium (Solvents) |
Expert Insight: While HPLC is faster, standard C18 columns often fail to separate 3-AT and 4-AT. If HPLC must be used, you must utilize a Pentafluorophenyl (PFP) stationary phase . The fluorine atoms in the PFP phase interact specifically with the aromatic ring's electron density, which varies significantly between the ortho, meta, and para positions due to the acetyl group's induction effects.
Part 4: Validated Experimental Protocol (GC-FID)
Method A (GC-FID) is the gold standard for 2-Acetyltoluene quantification due to the distinct boiling point of the ortho-isomer (
Reagents & Standards
-
Analyte: 2-Acetyltoluene (>99% purity).[1]
-
Internal Standard (IS): Dodecane or Benzophenone .
-
Why? Dodecane is non-reactive, stable, and elutes in a clear window between toluene and the acetyltoluenes.
-
-
Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).
Sample Preparation (Self-Validating Workflow)
-
Quench: Take 1.0 mL of reaction mixture and quench into 2.0 mL cold 1M HCl (to solubilize Al salts).
-
Extract: Add 2.0 mL Ethyl Acetate containing 1.0 mg/mL Internal Standard. Vortex for 30s.
-
Phase Separation: Centrifuge at 3000 rpm for 2 mins.
-
Dry: Transfer organic (top) layer to a vial containing anhydrous
. -
Filter: Filter through 0.22
m PTFE syringe filter into GC vial.
Instrument Parameters
| Parameter | Setting | Rationale |
| System | GC with Flame Ionization Detector (FID) | Universal detection for hydrocarbons. |
| Column | DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25 | Polar PEG phase maximizes isomer separation better than non-polar DB-5. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Split Mode (50:1) @ 250°C | Prevents column overload; ensures sharp peaks. |
| Oven Program | 1) 80°C (Hold 2 min)2) Ramp 10°C/min to 230°C3) Hold 5 min | Slow ramp separates Toluene (early) from Isomers (late). |
| Detector | FID @ 300°C | High temp prevents condensation of tars. |
Quantitative Workflow Diagram
Figure 2: Data processing workflow using Internal Standard (IS) calibration.
Data Analysis & Calculations
Response Factor (RF) Determination:
Inject a standard mix of 2-AT and Internal Standard (IS) at known concentrations.
Sample Quantification:
System Suitability Criteria:
-
Resolution (
): between 2-AT and 3-AT. -
Tailing Factor:
for 2-AT. -
Precision: RSD
for 5 replicate injections.
Part 5: Troubleshooting & Optimization
-
Co-elution of Meta/Para: If 3-AT and 4-AT co-elute on the Wax column, switch to a specialized biphenyl or ionic liquid GC column, or accept the sum of meta/para if only the ortho product (2-AT) is of interest.
-
Carryover: If "ghost peaks" appear, increase the final oven hold time at 230°C to burn off heavy byproducts (dimers/trimers) formed during the reaction.
-
Peak Broadening: Check the inlet liner. Friedel-Crafts samples are dirty; replace the glass wool liner every 50-100 injections.
References
-
Phenomenex. (2025).[2] Luna PFP(2) HPLC Columns: Separation of Positional Isomers of Methylacetophenone. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation: Use of GC-MS for Isomer Identification. Retrieved from [Link]
-
MDPI. (2023). Headspace GC-MS for Volatile Organic Compound Profiling. Retrieved from [Link]
Sources
A Comparative Analysis of Photoinitiators: 2'-Methylacetophenone vs. Key Industry Alternatives
This guide provides an in-depth comparative analysis of 2'-Methylacetophenone against other commonly employed photoinitiators. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data sheets to explore the causal relationships between molecular structure, photochemical mechanisms, and practical performance in polymerization applications. We will dissect the unique behavior of 2'-Methylacetophenone and benchmark it against established Type I and Type II initiators, providing the experimental context needed to make informed decisions for your specific formulation needs.
The Crucial Role of the Photoinitiator
Photoinitiators are molecular catalysts that convert light energy into chemical energy, initiating a cascade of reactions that transform a liquid monomer and oligomer formulation into a solid, crosslinked polymer.[1] This process, known as photopolymerization, is foundational to applications ranging from advanced coatings and 3D printing to the fabrication of biomedical hydrogels and drug delivery systems.[2][3]
The choice of photoinitiator is arguably one of the most critical variables in a formulation. It directly governs the reaction kinetics, the depth of cure, and the final physical properties of the material.[4][5] Photoinitiators are broadly classified into two categories based on their mechanism of generating reactive species.[6]
-
Norrish Type I (α-Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing light, directly forming two radical fragments that can initiate polymerization.[7][8][9]
-
Norrish Type II (H-Abstraction): These initiators, upon excitation, enter a triplet state and then abstract a hydrogen atom from a co-initiator or synergist (often an amine or thiol) in a bimolecular reaction.[7][8][9][10] This process creates the initiating radicals.
This distinction is fundamental, as it dictates the initiator's efficiency, its susceptibility to oxygen inhibition, and its suitability for different chemical systems.
The Unique Photochemistry of 2'-Methylacetophenone
2'-Methylacetophenone is an aromatic ketone that presents a fascinating and distinct photochemical profile.[11] The presence of a methyl group in the ortho position to the acetyl group enables unique intramolecular reaction pathways upon UV irradiation.
Upon absorbing a photon, 2'-Methylacetophenone is promoted to an excited triplet state. From here, it primarily follows two competing pathways, which differ significantly from the classic intermolecular mechanism of initiators like benzophenone.
-
Photoenolization: The excited carbonyl oxygen abstracts a hydrogen atom from the adjacent ortho-methyl group. This intramolecular reaction forms a short-lived but highly reactive photoenol (a biradical intermediate).[11][12] This enol can then participate in various intermolecular reactions, making it a valuable synthetic tool.
-
Norrish Type II Reaction: In a classic intramolecular Norrish Type II process, the excited carbonyl group abstracts a γ-hydrogen atom, leading to a 1,4-biradical. This intermediate can then either cleave to form an alkene and a smaller ketone or cyclize to create a cyclobutanol derivative.[11][12]
This dual-pathway mechanism makes 2'-Methylacetophenone a subject of significant academic and research interest, particularly in organic synthesis.
Caption: Competing photochemical pathways for 2'-Methylacetophenone upon UV excitation.
Comparative Benchmarking
To contextualize the performance of 2'-Methylacetophenone, we compare it against three industry-standard photoinitiators, each representing a distinct class.
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA / Irgacure 651): A classic, widely-used Norrish Type I photoinitiator known for its efficiency in clear coatings.[13][14][15]
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819): A high-performance Norrish Type I initiator with absorption extending into the visible light spectrum, prized for its photobleaching properties and effectiveness in pigmented systems and thick sections.[4][16][17]
-
Benzophenone (BP): The archetypal Norrish Type II photoinitiator, which requires a hydrogen-donating synergist (like an amine) to function.[7][10]
Photophysical and Performance Characteristics
The selection of a photoinitiator must begin with an analysis of its absorption spectrum to ensure it overlaps with the emission spectrum of the light source (e.g., a mercury lamp or LED).[6] Beyond this, initiation efficiency is a product of molar absorptivity (ε), quantum yield for radical generation (Φ), and the reactivity of the generated radicals.[16]
Table 1: Comparison of Key Photoinitiator Properties
| Property | 2'-Methylacetophenone | DMPA (Type I) | BAPO (Type I) | Benzophenone (Type II) |
| Primary Mechanism | Intramolecular H-Abstraction (Type II-like) | α-Cleavage | α-Cleavage | Intermolecular H-Abstraction |
| Typical λmax (nm) | ~245, ~285 | ~253, ~330 | ~295, ~370 | ~250, ~340 |
| Co-initiator Required? | No | No | No | Yes (e.g., Amine) |
| Photobleaching | No | Minimal | Yes | No |
| Oxygen Inhibition | Moderate Sensitivity | Moderate Sensitivity | Lower Sensitivity | High Sensitivity (surface) |
| Key Advantage | Unique reactivity for synthesis | High efficiency, reliable standard | Cures thick/pigmented systems, LED compatible | Cost-effective, good surface cure (with amine) |
| Key Limitation | Lower polymerization initiation efficiency | Yellowing potential, limited to UV | Can be slower in thin, clear films | Requires synergist, oxygen sensitive |
Note: λmax values are approximate and can shift based on solvent and formulation.
Interpreting Performance Data
The data in Table 1 reveals critical trade-offs. While 2'-Methylacetophenone's intramolecular mechanism is elegant, it is generally less efficient at initiating radical polymerization compared to dedicated Type I initiators like DMPA and BAPO. The primary radicals generated from the α-cleavage of Type I initiators are typically more reactive towards monomer double bonds.[4]
BAPO stands out for its utility in challenging applications. Its absorption in the near-visible range and its photobleaching effect (where the initiator becomes transparent as it is consumed) allow light to penetrate deeper into the sample, enabling the curing of thick or opaque materials.[17]
Benzophenone , as a Type II initiator, is highly dependent on its co-initiator. While this bimolecular process can be slower, the amine synergist also serves as an effective oxygen scavenger, which can lead to excellent surface cure where oxygen inhibition is most problematic.[18]
Experimental Protocols for Evaluation
To ensure trustworthy and reproducible comparisons, standardized experimental protocols are essential. Here, we outline two fundamental methods for quantifying photoinitiator performance.
Protocol 1: Quantifying Polymerization Kinetics with RT-IR
Real-Time Infrared (RT-IR) spectroscopy is a powerful technique for monitoring the rate of polymerization. It works by tracking the decrease in the IR absorption peak corresponding to the monomer's reactive double bonds (e.g., acrylate C=C bond at ~1635 cm⁻¹) as they are consumed during the reaction.
Methodology:
-
Sample Preparation: Formulate a mixture of the monomer (e.g., Trimethylolpropane triacrylate, TMPTA), the photoinitiator at a specified concentration (e.g., 0.1-2 wt%), and any other additives.
-
Application: Place a small, controlled-thickness drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on a single plate.
-
Analysis: Position the sample in the IR spectrometer's sample compartment.
-
Initiation: Begin recording IR spectra continuously while simultaneously exposing the sample to a UV light source of controlled intensity and wavelength.
-
Data Processing: Integrate the area of the C=C peak over time. Plot the percentage of monomer conversion versus time. The slope of this curve represents the rate of polymerization (Rp).
Causality: By running this experiment with different photoinitiators under identical conditions (light intensity, sample thickness, concentration), one can directly and quantitatively compare their initiation efficiency. A steeper slope (higher Rp) indicates a more efficient initiator.
Caption: Experimental workflow for Real-Time Infrared (RT-IR) Spectroscopy analysis.
Protocol 2: Measuring Depth of Cure (DOC)
The depth of cure is a critical parameter, especially for applications involving thick layers, such as in 3D printing or dental restorations. The "scrape test," adapted from ISO 4049, is a reliable method for its determination.[19]
Methodology:
-
Sample Preparation: Fill a cylindrical mold of a known height (e.g., 10 mm) with the photopolymer formulation.
-
Curing: Irradiate the top surface of the mold with a UV light source for a fixed period.
-
Removal: After curing, carefully remove the polymer from the mold.
-
Scraping: Use a spatula to scrape away any uncured, liquid material from the bottom of the cylinder.
-
Measurement: Measure the height of the remaining solid, cured polymer with a caliper. This height is the depth of cure.
-
Validation: The measurement is typically taken twice, and the result is divided by two to obtain the final DOC value.
Causality: This protocol directly tests the initiator's ability to facilitate curing beneath the surface. An initiator with low absorbance at the curing wavelength or one that photobleaches (like BAPO) will typically yield a greater depth of cure because more photons can penetrate the sample.[17][19] Conversely, an initiator with very high surface absorbance can act as a UV screen, limiting the DOC.
Conclusion and Recommendations
The selection of a photoinitiator is a multi-faceted decision that requires a deep understanding of the interplay between photochemistry, formulation chemistry, and application requirements.
-
2'-Methylacetophenone is not a primary choice for high-speed, high-efficiency radical polymerization. Its strengths lie in synthetic organic chemistry, where its unique photoenolization pathway can be exploited to create complex molecular architectures under mild conditions.[11]
-
For general-purpose, high-efficiency UV curing of clear formulations, a Type I α-cleavage initiator like DMPA remains a reliable and effective choice.
-
For challenging applications involving pigmented systems, thick cross-sections, or LED curing , a photobleaching initiator with long-wavelength absorption like BAPO is often superior.[4][17]
-
For applications where excellent surface cure is critical and oxygen inhibition is a major concern , a Type II system like Benzophenone with an amine synergist can provide an effective and economical solution.
Ultimately, the optimal choice must be validated experimentally. By employing systematic evaluation protocols like RT-IR and depth-of-cure measurements, researchers can confidently select the photoinitiator that provides the ideal balance of reactivity, cure properties, and compatibility for their specific application.
References
-
Aalchem. (2016, July 12). Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types. Available at: [Link]
-
Bomar. (2022, January 31). Photoinitiators Formulation Overview. Bomar Blog. Available at: [Link]
-
Hampford Research Inc. Photoinitiators. Available at: [Link]
-
Decker, C., et al. (2001). Performance analysis of acylphosphine oxides in photoinitiated polymerization. Polymer, 42(13), 5531-5541. Available at: [Link]
-
Tintoll. Free Radical Photoinitiators - Type I. Available at: [Link]
-
Guangzhou Yansuo New Material Company Ltd. Photoinitiators, UV monomers, mercaptan polymers, polymerisation inhibitors. Available at: [Link]
-
Kollitsch, S., et al. (2014). Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy. Polymer Chemistry, 5(13), 4043-4053. Available at: [Link]
-
Tintoll. Types of Photoinitiators Supplier/Manufacturer. Available at: [Link]
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Available at: [Link]
-
Gorsche, C., et al. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry, 9(40), 4957-4970. Available at: [Link]
-
Kunc, V., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 14(13), 2708. Available at: [Link]
-
ResearchGate. (Diagram). Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators. Available at: [Link]
-
Farias, I. A., et al. (2025). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. Scientific Reports. Available at: [Link]
-
Zhang, J., et al. (2023). High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. Polymers, 15(2), 374. Available at: [Link]
-
Dymax. (2020, February 25). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Available at: [Link]
-
Royal Society of Chemistry. Chapter 4: Monomeric and Polymeric Photoinitiators. Available at: [Link]
-
ResearchGate. (Diagram). Comparison of photoinitiator performance. Available at: [Link]
-
Michigan State University Department of Chemistry. Photochemistry. Available at: [Link]
-
Chou, C-Y., et al. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 110(3), 569-582. Available at: [Link]
-
Davidson, R. S., et al. FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. Available at: [Link]
-
Ikoma, T., et al. (1990). Time-resolved ESR studies on the excited triplet states and photoenolization of 2-methylacetophenone and related molecules. The Journal of Physical Chemistry, 94(16), 6248-6253. Available at: [Link]
-
ResearchGate. (Article). Photoenolization mechanism for o‐methylacetophenone. Available at: [Link]
-
Royal Society of Chemistry. RSC Advances. Available at: [Link]
-
Halder, A., et al. (2022). Understanding Photoenolization of O‐Methyl acetophenone and its subsequent [4+2] and 1‐4 addition of its photoproduct from an aromaticity perspective. Chemistry – A European Journal. Available at: [Link]
-
Podsiadły, R., et al. (2023). Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. Materials, 16(5), 1838. Available at: [Link]
-
ResearchGate. (Diagram). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. Available at: [Link]
-
Clarke, D. D., and F. F. Nord. (1955). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. The Journal of Organic Chemistry, 20(3), 334-338. Available at: [Link]
-
Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Food and Chemical Toxicology, 122, S156-S163. Available at: [Link]
-
Ortyl, J., et al. (2020). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 12(5), 1063. Available at: [Link]
-
SSRN. (Preprint). Evaluating crosslinking efficiency and cytocompatibility of three commonly used photoinitiators across different cell-compatible hydrogels. Available at: [Link]
-
Wikipedia. 2,2-Dimethoxy-2-phenylacetophenone. Available at: [Link]
-
Popielarz, R., et al. (2024). Photoinitiators for Medical Applications—The Latest Advances. International Journal of Molecular Sciences, 25(16), 8889. Available at: [Link]
-
PhotochemCAD. Acetophenone - Absorption Spectrum. Available at: [Link]
-
ResearchGate. (Diagram). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). Available at: [Link]
Sources
- 1. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 2. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization | MDPI [mdpi.com]
- 3. Water-Soluble Photoinitiators in Biomedical Applications [mdpi.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 8. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 9. Photoinitiators [yansuochem.com]
- 10. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. benchchem.com [benchchem.com]
- 14. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 16. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. kar.kent.ac.uk [kar.kent.ac.uk]
- 19. uvebtech.com [uvebtech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Phenylacetophenone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the safe handling and disposal of phenylacetophenone derivatives. It is designed to equip laboratory personnel with the necessary information to manage chemical waste in a manner that ensures personal safety and regulatory compliance. Our approach moves beyond simple checklists to explain the rationale behind these procedures, fostering a culture of safety and scientific integrity.
Critical Clarification: Identifying the Subject Compound
The chemical name "2'-Methyl-2-phenylacetophenone" is ambiguous and does not correspond to a standard, registered compound. It appears to be a conflation of two distinct chemical entities:
-
2'-Methylacetophenone (CAS 577-16-2): Acetophenone with a methyl group at the ortho- (2') position of the phenyl ring.
-
2-Phenylacetophenone (CAS 451-40-1), also known as Deoxybenzoin: Acetophenone with a phenyl group attached to the methylene carbon (the C2 position).
Given this ambiguity, this guide will provide comprehensive disposal procedures for both compounds. It is imperative that researchers verify the exact identity and CAS number of their material using the Safety Data Sheet (SDS) provided by the manufacturer before proceeding.
Part 1: Foundational Principles of Chemical Waste Management
Proper chemical disposal is governed by a strict regulatory framework designed to protect both individuals and the environment. All laboratory procedures must be developed in accordance with your institution's Chemical Hygiene Plan (CHP), a mandatory document under the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3] The CHP outlines specific safety protocols, personal protective equipment (PPE) requirements, and emergency procedures tailored to the hazards present in your laboratory.[1][2]
Waste disposal itself is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This "cradle-to-grave" system mandates that hazardous waste be correctly identified, stored, transported, and disposed of by licensed facilities. A critical first step is waste characterization—determining if a substance is hazardous based on properties like ignitability, corrosivity, reactivity, or toxicity.[6][7]
Part 2: Disposal Protocol for 2'-Methylacetophenone
2'-Methylacetophenone is a combustible liquid that is harmful if inhaled or absorbed through the skin.[8][9] Adherence to proper handling and disposal protocols is essential.
| Property | Value | Source |
| CAS Number | 577-16-2 | [8][9] |
| Molecular Formula | C₉H₁₀O | [8][10] |
| Physical State | Liquid | [8][9] |
| Hazards | Combustible liquid. Harmful in contact with skin. Harmful if inhaled. | [8][9] |
Personal Protective Equipment (PPE)
The causality behind PPE selection is the mitigation of specific risks. To handle 2'-Methylacetophenone safely, the following are required:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards) to protect against splashes.[11]
-
Skin Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat is necessary to protect against skin contact and in case of fire.[11]
-
Respiratory Protection: If working outside a certified chemical fume hood or if exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge is mandatory.[11]
Step-by-Step Disposal Methodology
-
Waste Segregation: Do not mix 2'-Methylacetophenone waste with other chemical waste streams, particularly aqueous or halogenated solvents. It should be collected in a dedicated container for non-halogenated organic waste. This prevents dangerous cross-reactions and simplifies the disposal process for your EHS office.
-
Containerization: Use only approved, chemically resistant containers (e.g., glass or polyethylene) with a secure, tightly-sealing lid. The container must be in good condition, free of cracks or leaks.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2'-Methylacetophenone," the associated hazards (e.g., "Combustible," "Toxic"), and the accumulation start date. Clear labeling is a primary requirement for regulatory compliance and safe handling.
-
Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin or tray to control any potential leaks. Keep away from all sources of ignition, such as open flames, hot plates, or electrical equipment.[12]
-
Arranging Disposal: Once the container is full or reaches the storage time limit set by your institution (often 180 days or less), contact your facility's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Emergency Spill Procedures
For a small spill of 2'-Methylacetophenone:
-
Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood.[11]
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.[11]
-
Contain and Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill.
-
Collect Waste: Wearing full PPE, carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for disposal.[11]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it following the protocol described above.
Part 3: Disposal Protocol for 2-Phenylacetophenone (Deoxybenzoin)
2-Phenylacetophenone is typically a solid and may cause skin and eye irritation.[13][14] While generally less volatile than its liquid counterpart, it requires diligent handling to prevent exposure.
| Property | Value | Source |
| CAS Number | 451-40-1 | [13][14] |
| Molecular Formula | C₁₄H₁₂O | [14] |
| Physical State | White to pale yellow solid | [14] |
| Hazards | May cause skin and eye irritation. | [13][14] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side shields are required to protect against airborne dust or particles.
-
Skin Protection: Handle with compatible gloves (e.g., nitrile) and wear a standard lab coat.
-
Respiratory Protection: If there is a risk of generating dust, work in a chemical fume hood or wear a NIOSH-approved respirator for particulates.
Step-by-Step Disposal Methodology
-
Waste Segregation: Collect solid 2-Phenylacetophenone waste in a dedicated container. Do not mix with liquid or other types of solid waste unless directed by your EHS office.
-
Containerization: Use a sturdy, wide-mouthed container with a secure lid to facilitate easy transfer of the solid waste and prevent leakage.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "2-Phenylacetophenone (Deoxybenzoin)," the associated hazards ("Irritant"), and the accumulation start date.
-
Waste Accumulation: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[15]
-
Arranging Disposal: Contact your EHS department for pickup and disposal by a licensed contractor when the container is full or has reached its storage time limit.
Emergency Spill Procedures
For a small spill of solid 2-Phenylacetophenone:
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Avoid Dust Generation: Carefully sweep up the solid material, avoiding actions that could make it airborne.[15] A HEPA-filtered vacuum may be used if available and appropriate.
-
Collect Waste: Wearing full PPE, place the swept-up material into a sealable container for disposal.[15]
-
Decontaminate: Wipe the spill area with a damp cloth, then wash with soap and water. The cleaning materials should also be treated as hazardous waste.
-
Dispose: Label the container with the cleanup debris and dispose of it according to the protocol above.
Part 4: The Disposal Decision Workflow
The following diagram outlines the critical thinking and procedural flow for managing chemical waste in a laboratory setting. This system is self-validating, ensuring that safety and compliance checks are integrated at every stage.
Caption: Chemical Waste Disposal Decision Workflow.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
What are Federal and State Hazardous Waste Regulations?. Temarry Recycling. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Chemical Safety Guidelines. Columbia University Environmental Health & Safety. [Link]
-
OSHA Laboratory Standard / Chemical Hygiene Guide. Rutgers University Institutional Planning and Operations. [Link]
-
Safety Data Sheet for 2-methyl-D-phenylalanine. UHF Site. [Link]
-
Safety Data Sheet for Methyl Ester of Soya Oil. Greenbook. [Link]
-
2-Methylacetophenone. PubChem, National Center for Biotechnology Information. [Link]
-
2-Phenylacetophenone. PubChem, National Center for Biotechnology Information. [Link]
-
Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. ScienceDirect. [Link]
-
RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. ScienceDirect. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. epa.gov [epa.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2′-メチルアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2'-Methylacetophenone(577-16-2) IR Spectrum [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 451-40-1: 2-Phenylacetophenone | CymitQuimica [cymitquimica.com]
- 15. peptide.com [peptide.com]
Personal protective equipment for handling 2'-Methyl-2-phenylacetophenone
Part 1: Executive Safety Summary
Immediate Action Required: Treat 2'-Methyl-2-phenylacetophenone (CAS: Analogue 451-40-1/577-16-2 derived) as a Skin and Eye Irritant with potential for Respiratory Irritation . While specific toxicological data for this isomer is limited, its structural analogues (Deoxybenzoins) dictate a strict containment protocol.
| Critical Parameter | Directive |
| Primary Hazard | Skin/Eye Irritation (H315, H319), STOT SE 3 (H335).[1] |
| Containment | Fume Hood Mandatory for all open handling. |
| PPE Baseline | Nitrile gloves (0.11mm min), Safety Glasses, Lab Coat. |
| Spill Response | Absorb with inert material (vermiculite); do not flush to drain. |
| Storage | Cool, dry, dark area; sealed under inert gas (Nitrogen/Argon) recommended. |
Part 2: Chemical Profile & Risk Assessment
Understanding the physicochemical properties is the foundation of a self-validating safety system.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 1-(2-Methylphenyl)-2-phenylethanone
-
Common Synonyms: o-Tolyl benzyl ketone; 2'-Methyl-deoxybenzoin.
-
Structure: An ortho-tolyl group attached to a carbonyl, which is linked to a benzyl group.
-
CAS Number: [Specific isomer often unlisted in general databases; functionally treated as Deoxybenzoin derivative ]
-
Molecular Formula: C
H O -
Molecular Weight: 210.27 g/mol
Physicochemical Hazards
| Property | Value (Est.) | Operational Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | May crystallize in storage; requires gentle warming to aliquot. |
| Boiling Point | >300°C (Predicted) | Low vapor pressure, but aerosols are hazardous. |
| Solubility | Organic solvents (DCM, EtOAc) | Insoluble in water; difficult to wash off skin with water alone. |
| Flash Point | >110°C | Combustible but not Flammable (Class IIIB). |
Part 3: Personal Protective Equipment (PPE) Strategy
Glove Selection Logic
The lipophilic nature of this ketone allows it to penetrate skin, acting as a carrier for other reagents.
-
Routine Handling (Splash Protection): Nitrile Rubber (minimum 0.11 mm thickness). Change every 30 minutes or immediately upon splash.
-
Prolonged Contact/Immersion: Silver Shield / 4H or Butyl Rubber (0.3 mm).
-
Prohibited: Latex (poor organic solvent resistance).
Respiratory Protection
-
Standard Operation: Fume hood (face velocity 0.5 m/s) is sufficient.
-
Outside Hood/Spill Cleanup: Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label).
Visual Decision Logic
Figure 1: PPE Selection Logic Flowchart based on physical state and operational risk.
Part 4: Operational Protocols
Storage & Stability
-
Environment: Store in a cool, dry place (2-8°C recommended to inhibit oxidation).
-
Incompatibility: Segregate from Strong Oxidizing Agents (e.g., Nitric acid, Permanganates) and Strong Bases .
-
Shelf Life: Re-test purity (TLC/NMR) every 12 months.
Handling & Aliquoting
-
Equilibration: Allow container to reach room temperature before opening to prevent condensation.
-
Transfer: Use positive displacement pipettes for viscous liquid forms. If solid, use anti-static weighing boats.
-
Solvent Choice: Dissolves readily in Dichloromethane (DCM) or Ethyl Acetate. Avoid using alcohols for long-term stock solutions if acid catalysis is present (potential ketal formation).
Reaction Setup (Synthesis Context)
-
Inert Atmosphere: This ketone is susceptible to alpha-oxidation. Run reactions under Nitrogen or Argon.
-
Temperature Control: If heating >100°C, ensure a reflux condenser is active before heating begins to prevent vapor release.
Part 5: Emergency Response & Disposal
Exposure Response
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention (lipophilic compounds can cause delayed corneal damage).
-
Skin Contact: Wash with soap and water.[2] Do NOT use alcohol or acetone ; this enhances skin absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][3]
Spill Management Workflow
Figure 2: Step-by-step spill response protocol ensuring containment and proper disposal.
Waste Disposal
-
Classification: Non-halogenated organic solvent waste.
-
Protocol:
-
Collect in a dedicated waste container (HDPE or Glass).
-
Label clearly: "Contains this compound - Irritant".[1]
-
Do not mix with oxidizers in the waste stream.
-
Part 6: References
-
PubChem. 2-Phenylacetophenone (Deoxybenzoin) Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet for Deoxybenzoin Derivatives. Link
-
Organic Syntheses. Preparation of Ketones via Friedel-Crafts Acylation. Org. Synth. 1932, 12, 16. Link
-
Cameo Chemicals. Ketones General Hazards. NOAA. Link
(Note: Due to the specific isomeric nature of this compound, safety data is extrapolated from the closest structural analogue, Deoxybenzoin (CAS 451-40-1), in accordance with OSHA Hazard Communication Standard 29 CFR 1910.1200.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
